Idazoxan
Description
This compound has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
A benzodioxane-linked imidazole that has alpha-2 adrenoceptor antagonist activity.
See also: Phentolamine (related); Piperoxan (related).
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRFMKYPGXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045161 | |
| Record name | Idazoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79944-58-4 | |
| Record name | Idazoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idazoxan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idazoxan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idazoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDAZOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y310PA316B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Idazoxan's Mechanism of Action on α2-Adrenoceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Idazoxan on α2-adrenoceptors. This compound, an imidazoline (B1206853) derivative, is a potent and selective antagonist of α2-adrenoceptors, exhibiting complex interactions at both presynaptic and postsynaptic sites. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action
This compound functions primarily as a competitive antagonist at α2-adrenoceptors.[1][2][3] Its mechanism can be dissected into two principal effects:
-
Presynaptic Antagonism: By blocking presynaptic α2-autoreceptors on noradrenergic neurons, this compound inhibits the negative feedback loop that normally curtails norepinephrine (B1679862) (NE) release.[1][4] This disinhibition leads to an increase in the synaptic concentration of NE.[5] The enhanced release of NE can subsequently activate other adrenoceptors, such as α1 and β-adrenoceptors, leading to a variety of physiological responses.[1]
-
Postsynaptic Antagonism: this compound also blocks postsynaptic α2-adrenoceptors, thereby preventing the effects of norepinephrine on these receptors.[1][3] The overall physiological outcome of this compound administration is a combination of its pre- and postsynaptic actions, which can vary depending on the specific tissue and physiological context being studied.[1]
Beyond its interaction with α2-adrenoceptors, this compound also exhibits a notable affinity for imidazoline receptors, specifically the I1 and I2 subtypes.[6][7][8][9][10] This interaction contributes to its complex pharmacological profile and can lead to effects independent of α2-adrenoceptor blockade.[7][11]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the quantitative data for this compound and related compounds at α2-adrenoceptor subtypes and imidazoline receptors. This data is crucial for understanding the selectivity and potency of this compound.
Table 1: Binding Affinity (Ki) of this compound and Related Compounds for α2-Adrenoceptor Subtypes
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | Species/Tissue | Reference |
| This compound | ~5-10 | ~5-15 | ~5-15 | Human/Rat Cortex | [12] |
| RX821002 (2-Methoxythis compound) | ~0.30 ± 0.03 | - | - | Rat Cerebral Cortex | [13] |
| Yohimbine | ~1-5 | ~1-5 | ~1-5 | Rat Cortex | [12] |
| Rauwolscine | ~1-5 | ~1-5 | ~1-5 | Rat Cortex | [12] |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Table 2: Binding Affinity (Ki) of this compound for Imidazoline Receptors
| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | Species/Tissue | Reference |
| This compound | High Affinity | High Affinity | Human Striatum | [6] |
| Cirazoline | - | ~1.3 | Rat Brain | [9] |
| Guanoxan | - | ~1.3 | Rat Brain | [9] |
Note: Direct Ki values for this compound at I1 and I2 receptors are often reported in the context of competition binding assays with specific radioligands for these sites.
Table 3: Functional Potency (IC50/EC50) of this compound
| Assay | Parameter | Value | Cell Line/Tissue | Reference |
| [35S]GTPγS Binding | IC50 (antagonism) | Varies with agonist | Recombinant cells | [14][15] |
| cAMP Accumulation | IC50 (antagonism) | Varies with agonist | CHO cells | [13] |
Signaling Pathways
α2-Adrenoceptor Signaling and this compound's Antagonism
α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist like norepinephrine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. This compound, as a competitive antagonist, binds to the α2-adrenoceptor but does not induce the conformational change necessary for G-protein activation, thereby blocking the downstream signaling cascade initiated by agonists.
Caption: α2-Adrenoceptor signaling cascade and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor, or to determine the affinity (Ki) of an unlabeled compound (like this compound) by its ability to compete with a radioligand.
Objective: To determine the binding affinity of this compound for α2-adrenoceptors.
Materials:
-
This compound (unlabeled competitor)
-
Membrane preparation from a tissue or cell line expressing α2-adrenoceptors (e.g., rat cerebral cortex)[13][16]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[16]
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[17]
-
Glass fiber filters (e.g., GF/C)[17]
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize tissue in lysis buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in assay buffer. Determine protein concentration.[17][18]
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]RX821002 (typically at or below its Kd value).[17]
-
Add varying concentrations of unlabeled this compound.[17]
-
Add the membrane preparation to initiate the binding reaction.[17]
-
For non-specific binding (NSB), use a high concentration of an unlabeled α2-adrenoceptor ligand (e.g., phentolamine).[12]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17][18]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.[17][18]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[17]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[18]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Caption: Workflow for a competitive radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist. Antagonists like this compound will inhibit the agonist-stimulated binding of [35S]GTPγS.
Objective: To determine the functional antagonism of this compound at α2-adrenoceptors.
Materials:
-
Membrane preparation expressing α2-adrenoceptors
-
An α2-adrenoceptor agonist (e.g., norepinephrine)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, pre-incubate membranes with varying concentrations of this compound.
-
Add a fixed concentration of the α2-adrenoceptor agonist.
-
Add GDP to the assay buffer.
-
-
Initiation: Start the reaction by adding [35S]GTPγS.[19]
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[19]
-
Quantification: Measure the radioactivity bound to the filters using a scintillation counter.
-
Data Analysis: Plot the [35S]GTPγS binding against the concentration of this compound to determine the IC50 for its antagonistic effect.
Caption: Workflow for a [35S]GTPγS binding assay to measure functional antagonism.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the in vivo effects of drugs like this compound.[20][21]
Objective: To measure the effect of this compound on extracellular norepinephrine levels in a specific brain region (e.g., prefrontal cortex).
Materials:
-
Male Sprague-Dawley rats[20]
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula[20]
-
Microinfusion pump[20]
-
Artificial cerebrospinal fluid (aCSF)[20]
-
This compound solution for administration (e.g., intraperitoneal)
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system[20]
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the target brain region. Allow for several days of recovery.[16][20]
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.[20]
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[20]
-
Allow for an equilibration period to establish a stable baseline of neurotransmitter levels.[20]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[20]
-
-
Drug Administration: Administer this compound systemically (e.g., i.p.).[20]
-
Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-administration.[20]
-
Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using HPLC-ECD.[20]
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot over time.
References
- 1. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism by this compound at low dose but not high dose, of the natriuretic action of moxonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subtype-specific stimulation of [35S]GTPgammaS binding by recombinant alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Imidazoline Receptor Binding Affinity of Idazoxan
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of Idazoxan's binding characteristics at the three primary imidazoline (B1206853) receptor subtypes (I1, I2, and I3). It includes quantitative binding data, comprehensive experimental protocols for affinity determination, and visualizations of the associated cellular signaling pathways.
Introduction: this compound and Imidazoline Receptors
This compound is a potent and selective α2-adrenergic receptor antagonist that also exhibits high affinity for imidazoline receptors (I-receptors).[1] This dual pharmacology has established this compound as a critical pharmacological tool for distinguishing between α2-adrenoceptors and I-receptors. Imidazoline receptors are a class of non-adrenergic receptors that are implicated in a wide range of physiological processes.[2] They are broadly classified into three main subtypes:
-
I1-receptors: Primarily involved in the central regulation of blood pressure.[3]
-
I2-receptors: Implicated in pain modulation, psychiatric conditions, and neuroprotection.[3][4]
-
I3-receptors: Regulate insulin (B600854) secretion from pancreatic β-cells.[3]
This document serves to consolidate the quantitative data regarding this compound's binding affinity, detail the methodologies used to acquire this data, and illustrate the downstream effects of receptor activation.
Quantitative Binding Affinity Data for this compound
The affinity of this compound for imidazoline receptor subtypes is quantified through radioligand binding assays, typically expressed by the inhibition constant (Ki). The data presented below is a summary from various studies. It is important to note that experimental conditions, such as the radioligand used and tissue source, can lead to variations in reported values.
| Receptor Subtype | Radioligand Used | Tissue/Cell Source | Binding Affinity (Ki) | Reference |
| I1-receptor | [3H]clonidine | Human Striatum | ~100-fold lower affinity than for I2 sites | [5] |
| I2-receptor | [3H]this compound | Human Cerebral Cortex | High Affinity Site (KD1): ~1 nM | [6] |
| I2-receptor | [3H]this compound | Human Cerebral Cortex | Low Affinity Site (KD2): ~16.4 nM | [6] |
| I2-receptor | [3H]this compound | Rat Kidney | pKi: 8.66 (Ki ≈ 2.19 nM) | [7] |
| I2-receptor | [3H]this compound | Rabbit Kidney | pKi: 9.37 (Ki ≈ 0.43 nM) | [7] |
| I2-receptor | [3H]this compound | Human Atrial Appendages | High Affinity Site (KD): ~25.5 nM | [8] |
Note: this compound itself is frequently used as the radioligand ([3H]this compound) to label I2-imidazoline sites, reflecting its high affinity for this subtype.[4][9] When used as a competitor, it effectively displaces other radioligands from these sites.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity constants (Ki, IC50) is predominantly achieved through competitive radioligand binding assays.[10] The following protocol provides a generalized, yet detailed, workflow.
Membrane Preparation
-
Homogenization: The target tissue (e.g., brain cortex, kidney) or cultured cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA) using a tissue homogenizer.[11]
-
Initial Centrifugation: The homogenate is centrifuged at a low speed (~1,000 x g) to pellet nuclei and large cellular debris.[11]
-
Membrane Pelleting: The resulting supernatant is collected and subjected to high-speed centrifugation (~20,000 x g) to pellet the cell membranes.[11]
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[11] Protein concentration is determined via a standard assay (e.g., BCA assay).
Competitive Binding Assay
-
Assay Setup: The assay is performed in microplates. Each well contains the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]this compound), and varying concentrations of the unlabeled competitor drug (this compound).[11]
-
Defining Controls:
-
Total Binding: Membranes are incubated only with the radioligand.
-
Non-specific Binding (NSB): Membranes are incubated with the radioligand in the presence of a saturating concentration of a non-labeled ligand to block all specific receptor sites.[12]
-
-
Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[11]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.[11] The filters are quickly washed with ice-cold buffer to remove any unbound radioactivity.
Quantification and Data Analysis
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[11]
-
Calculating Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Data Analysis: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
I1-Imidazoline Receptor Signaling Pathway
The I1 receptor is involved in centrally mediating a reduction in sympathetic nervous system activity to lower blood pressure.[3] Its signaling cascade involves the hydrolysis of phosphatidylcholine.[13]
Caption: Simplified I1-imidazoline receptor signaling cascade.
I2-Imidazoline Receptor Signaling Pathway
I2 receptors are primarily located on the outer mitochondrial membrane and function as allosteric modulatory sites on monoamine oxidase (MAO) enzymes.[14]
Caption: I2-imidazoline receptor allosteric modulation of MAO.
I3-Imidazoline Receptor Signaling Pathway
The I3 receptor is located in pancreatic β-cells and plays a role in regulating insulin secretion, potentially through interaction with ATP-sensitive potassium (K-ATP) channels.[3][15]
Caption: Proposed mechanism of I3 receptor-mediated insulin release.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneity of the specific imidazoline binding of [3H]this compound in the human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoline I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
Idazoxan's Dual Action: A Technical Guide to its Effects on Norepinephrine and Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idazoxan, a potent and selective α2-adrenergic receptor antagonist, has been a subject of extensive research for its ability to modulate central neurotransmitter systems. This technical guide provides an in-depth analysis of the pharmacological effects of this compound, with a primary focus on its impact on norepinephrine (B1679862) and dopamine (B1211576) release. By blocking presynaptic α2-adrenoceptors, this compound effectively disinhibits noradrenergic neurons, leading to a significant increase in norepinephrine outflow. This, in turn, influences dopaminergic pathways through intricate anatomical and functional interactions, resulting in regionally specific alterations in dopamine release. This document summarizes key quantitative data, details common experimental methodologies, and visually represents the underlying signaling pathways to offer a comprehensive resource for professionals in neuroscience and drug development.
Introduction
This compound, chemically identified as 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a well-characterized α2-adrenoceptor antagonist.[1] Its primary mechanism of action involves the blockade of presynaptic α2-autoreceptors on noradrenergic neurons, which normally serve as a negative feedback mechanism to inhibit norepinephrine release.[2] By antagonizing these receptors, this compound leads to an enhanced release of norepinephrine in various brain regions.[2]
Beyond its interaction with α2-adrenoceptors, this compound also exhibits affinity for imidazoline (B1206853) I2 binding sites.[3][4] While the functional significance of this interaction is still under investigation, it is crucial to consider this dual binding profile when interpreting the overall pharmacological effects of the compound.
The modulation of the noradrenergic system by this compound has significant downstream effects on other neurotransmitter systems, most notably the dopaminergic system. The anatomical and functional interplay between noradrenergic and dopaminergic neurons, particularly in the prefrontal cortex and subcortical structures, results in this compound-induced changes in dopamine release.[5][6] This guide will explore these interactions in detail, providing a thorough understanding of this compound's neurochemical profile.
Quantitative Data on Neurotransmitter Release and Receptor Binding
The effects of this compound on norepinephrine and dopamine release have been quantified in numerous preclinical studies, primarily utilizing in vivo microdialysis. The following tables summarize key findings from this research, providing a comparative overview of this compound's potency and efficacy in different brain regions and experimental conditions.
Table 1: Effects of this compound on Extracellular Norepinephrine and Dopamine Levels
| Brain Region | Animal Model | This compound Dose | Route of Administration | Maximum Increase in Norepinephrine | Maximum Increase in Dopamine | Reference |
| Medial Prefrontal Cortex | Rat | 0.25 mg/kg | i.p. | Not Reported | 241.5% | [7] |
| Medial Prefrontal Cortex | Rat | Not Specified | Local Perfusion | Not Reported | Markedly Enhanced | [6] |
| Striatum | Rat | Not Specified | Systemic | No Effect | No Effect | [6] |
| Nucleus Accumbens | Rat | Not Specified | Systemic | No Effect | No Effect | [6] |
| Lesioned Striatum (6-OHDA) | Rat | 9 mg/kg | i.p. | Not Reported | Reduced L-DOPA-derived DA levels | [8] |
Table 2: Binding Affinities (Ki) of this compound and Related Compounds
| Compound | Receptor/Binding Site | Brain Region | Species | Ki (nM) | Reference |
| [3H]this compound | I2-imidazoline sites (High Affinity) | Human Cortex | Human | - | [3] |
| [3H]this compound | I2-imidazoline sites (Low Affinity) | Human Cortex | Human | >2 orders of magnitude lower than KiH | [3] |
| [3H]this compound | I2-imidazoline sites (High Affinity) | Rat Cortex | Rat | - | [3] |
| [3H]this compound | I2-imidazoline sites (Low Affinity) | Rat Cortex | Rat | >2 orders of magnitude lower than KiH | [3] |
| [3H]RX821002 (2-methoxy this compound) | α2-adrenoceptors | Human Cortex | Human | - | [3] |
| [3H]RX821002 (2-methoxy this compound) | α2-adrenoceptors | Rat Cortex | Rat | - | [3] |
Experimental Protocols
The investigation of this compound's effects on neurotransmitter release heavily relies on the in vivo microdialysis technique. This method allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[5][9]
In Vivo Microdialysis
Objective: To measure extracellular levels of norepinephrine and dopamine in a specific brain region following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (280-320 g)[5]
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probe (e.g., CMA 12)[5]
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
This compound solution
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.[5]
-
Make a midline incision on the scalp to expose the skull.[5]
-
Drill a burr hole over the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from skull surface).[5]
-
Slowly lower the guide cannula to the desired coordinates and secure it with dental cement and skull screws.[5]
-
Allow the animal to recover for at least 48 hours post-surgery.[5]
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in the experimental chamber for habituation (at least 1-2 hours).[5]
-
Gently insert the microdialysis probe through the guide cannula.[5]
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Allow the system to equilibrate for 60-90 minutes to establish a stable baseline.[5]
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).[5]
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).
-
Continue collecting dialysate samples at regular intervals for the duration of the experiment.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for norepinephrine and dopamine concentrations using HPLC with electrochemical detection.
-
Caption: Experimental workflow for in vivo microdialysis.
Signaling Pathways and Mechanisms of Action
This compound's primary effect on norepinephrine release is mediated by its antagonism of presynaptic α2-adrenoceptors. These receptors are G-protein coupled receptors that, when activated by norepinephrine, inhibit further release of the neurotransmitter. By blocking these autoreceptors, this compound removes this inhibitory feedback loop.
The increased synaptic concentration of norepinephrine subsequently influences dopamine release through several mechanisms:
-
Direct Noradrenergic Innervation of Dopaminergic Neurons: Noradrenergic neurons originating from the locus coeruleus project to and innervate dopaminergic neurons in the ventral tegmental area (VTA).[10][11] Norepinephrine released from these terminals can act on α1-adrenoceptors on VTA dopamine neurons, leading to their excitation and subsequent increased dopamine release in projection areas like the prefrontal cortex.
-
Modulation at the Terminal Level: In the prefrontal cortex, noradrenergic and dopaminergic terminals are in close proximity. Increased norepinephrine can act on α1-adrenoceptors located on dopaminergic terminals, facilitating dopamine release.[6] This local interaction appears to be a key mechanism for the preferential increase in cortical dopamine observed with this compound.[6]
-
Involvement of the Locus Coeruleus: this compound can increase the responsiveness of locus coeruleus neurons to excitatory stimuli, further amplifying the release of norepinephrine throughout the brain.[12]
Caption: this compound's mechanism of action at the synapse.
The interaction between the ventral tegmental area (VTA) and the locus coeruleus (LC) is crucial for understanding the broader network effects of this compound. There are reciprocal connections between these two nuclei, with evidence for both dopaminergic and glutamatergic projections from the VTA to the LC.[11][13] Stimulation of the VTA can lead to activation of the LC and subsequent norepinephrine release.[11]
Caption: VTA-LC interactions and regional effects of this compound.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the intricacies of the noradrenergic and dopaminergic systems. Its primary action as an α2-adrenoceptor antagonist robustly increases norepinephrine release. The subsequent modulation of the dopaminergic system, particularly the preferential increase in prefrontal cortex dopamine, highlights the critical role of noradrenergic-dopaminergic interactions in regulating cortical function. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other α2-adrenoceptor antagonists in various neurological and psychiatric disorders. The distinct regional effects on dopamine release underscore the importance of understanding the underlying neural circuitry when developing novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha(2) adrenoceptor antagonist this compound alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-talk between dopaminergic and noradrenergic systems in the rat ventral tegmental area, locus ceruleus, and dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the locus coeruleus induced by selective stimulation of the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-2 receptor blockade increases responsiveness of locus coeruleus neurons to excitatory stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monosynaptic ventral tegmental area glutamate projections to the locus coeruleus enhance aversive processing - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Idazoxan in Animal Models of Depression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Idazoxan, a compound with a multifaceted pharmacological profile, has been investigated for its potential antidepressant effects. Primarily known as a selective α2-adrenergic receptor antagonist, it also exhibits affinity for imidazoline (B1206853) (I2) and serotonin (B10506) 5-HT1A receptors. This technical guide synthesizes the available preclinical data on this compound in established animal models of depression. While comprehensive quantitative data from dedicated antidepressant screening studies are limited, this document consolidates the existing findings on its mechanism of action and its effects in behavioral paradigms. The information presented herein is intended to provide a foundational understanding for researchers and professionals in the field of antidepressant drug development.
Mechanism of Action
This compound's pharmacological activity is complex, involving interaction with multiple receptor systems implicated in the pathophysiology of depression.
-
α2-Adrenergic Receptor Antagonism: this compound's principal mechanism is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) (NE) release, thereby increasing synaptic concentrations of NE in brain regions critical for mood regulation.
-
Imidazoline I2 Receptor Ligand: this compound is also a ligand for I2 imidazoline receptors, which are found in various tissues, including the brain.[1] The functional role of I2 receptors in depression is still under investigation, but they are known to be involved in pain modulation and neuroprotection.[1] Some research suggests a potential role for I2 receptor modulation in the efficacy of certain antidepressants.[1]
-
5-HT1A Receptor Agonism: Evidence also suggests that this compound may act as an agonist at presynaptic 5-HT1A autoreceptors on serotonin neurons.[2] Activation of these autoreceptors would be expected to decrease the synthesis and release of serotonin, an action that contrasts with the effects of many conventional antidepressants.
The following diagram illustrates the proposed signaling pathways affected by this compound.
References
Idazoxan's role in cognitive enhancement research
An In-depth Technical Guide to Idazoxan's Role in Cognitive Enhancement Research
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a selective α2-adrenergic receptor antagonist and an antagonist for imidazoline (B1206853) I2 receptors that has been the subject of extensive research for its potential cognitive-enhancing effects. By blocking presynaptic α2-adrenoceptors, this compound increases the release of norepinephrine (B1679862) and dopamine (B1211576), particularly within the prefrontal cortex—a region critical for executive functions. This mechanism has positioned it as a candidate for treating cognitive deficits in various neurological and psychiatric conditions, most notably Alzheimer's disease, schizophrenia, and dementia. Preclinical studies have demonstrated its ability to improve memory, reduce Alzheimer's-related pathology in animal models, and modulate neurotransmitter systems essential for cognition. Clinical investigations, while limited, have shown promise in specific patient populations, such as those with dementia of the frontal type. This document provides a comprehensive technical overview of the research, detailing its mechanism of action, key experimental findings, and the methodologies employed.
Mechanism of Action
This compound's primary mechanism for cognitive enhancement is believed to stem from its antagonism of α2-adrenergic receptors.[1] These receptors typically function as presynaptic autoreceptors, meaning they inhibit the release of norepinephrine (NE) from nerve terminals. By blocking these receptors, this compound disinhibits noradrenergic neurons, leading to an increased release of NE. This is particularly relevant in the prefrontal cortex (PFC), a key area for working memory and executive function.[[“]][3]
Furthermore, research indicates that this compound preferentially increases dopamine (DA) output in the medial prefrontal cortex.[4] This effect appears to be mediated locally at the nerve terminal level and is largely independent of dopaminergic neuronal activity.[4] The enhanced output of cortical dopamine may contribute to its potential therapeutic effects in conditions like schizophrenia and depression.[1][4]
Beyond its action on adrenoceptors, this compound also binds to imidazoline (I2) receptors.[5][6][7] The precise role of I2 receptor antagonism in cognition is less understood, but these receptors are implicated in various neurological processes.[6] Notably, the density of I2-imidazoline sites has been found to be significantly increased in the postmortem brains of patients with Alzheimer's disease, suggesting a potential role in the disease's pathophysiology.[8]
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Preclinical Research Findings
A significant body of preclinical evidence supports this compound's potential for cognitive enhancement. Studies in rodent models have consistently demonstrated positive effects on memory, attention, and executive function.
Animal Models of Alzheimer's Disease
In mouse models of Alzheimer's disease, this compound has shown remarkable therapeutic potential.[9] Treatment for eight weeks in mice with existing amyloid-beta plaques led to several positive outcomes:
-
Reduced Pathology: this compound treatment slowed the progression of amyloid-beta load and decreased tau hyper-phosphorylation.[9]
-
Reduced Neuroinflammation: A decrease in the density of inflammatory microglial cells was observed.[9]
-
Reversal of Signaling Dysfunction: The drug reversed the hyperactivation of GSK3-beta, a critical enzyme in the tau pathology cascade.[9]
-
Improved Cognition: this compound-treated mice performed significantly better in cognitive tests than untreated model mice, approaching the performance levels of healthy controls.[1][9]
Studies in Healthy Animal Models
Research in healthy rats has further elucidated this compound's cognitive effects and its impact on neurotransmitter systems.
| Study Focus | Animal Model | Key Findings | Reference |
| Spatial Memory | Wistar Rats | 3 mg/kg this compound improved short-term memory and learning ability in the Y-maze test. | [10][11] |
| Neurotransmitter Release | Freely Moving Rats | Systemic this compound markedly increased dopamine output in the medial prefrontal cortex but not in the striatum or nucleus accumbens. | [4] |
| Locomotor Activity | Wistar Rats | 3 mg/kg this compound significantly increased running distance and endurance capacity in a forced treadmill test. | [6] |
| Neuroprotection | Rats | Post-ischemic administration of this compound significantly reduced neuronal damage in the hippocampus following induced forebrain ischemia. | [12] |
| Nicotine (B1678760) Withdrawal | Rats | This compound attenuated the reward deficits associated with spontaneous nicotine withdrawal, suggesting a role in managing anhedonia. | [13][14] |
Clinical Research and Human Studies
Clinical research on this compound for cognitive enhancement has been more limited but has provided valuable insights, particularly in specific patient populations. The effects appear to be dependent on the cognitive domain being tested and the underlying condition of the subjects.
Dementia of the Frontal Type (DFT)
One of the most cited studies investigated this compound in three patients with DFT. The results were promising but also highlighted a complex cognitive profile.[15]
| Cognitive Domain | Effect of this compound |
| Planning | Dose-dependent improvement |
| Sustained Attention | Dose-dependent improvement |
| Verbal Fluency | Dose-dependent improvement |
| Episodic Memory | Dose-dependent improvement |
| Spatial Working Memory | Deficit in performance |
Studies in Healthy Volunteers and Schizophrenia
Studies in healthy volunteers have yielded mixed results. One investigation found that 40 mg of this compound administered three times daily improved a specific aspect of selective attention but had no effect on mood, logical reasoning, or sustained attention.[16] Another study reported that this compound inhibited session-to-session learning improvements on tasks of planning and attention.[17]
In schizophrenia, this compound has been explored as an adjunctive therapy. A pilot study found that adding this compound (average dose of 120 mg/day) to fluphenazine (B1673473) treatment resulted in a significant decrease in total symptoms on the Brief Psychiatric Rating Scale.[18] This supports the preclinical hypothesis that enhancing cortical dopamine may augment the effects of antipsychotic drugs.[1][4]
| Study Population | N | This compound Dosage | Key Cognitive/Clinical Outcomes | Reference |
| Dementia of Frontal Type | 3 | Two doses (unspecified) | Improved planning, attention, verbal/episodic memory; Impaired spatial working memory. | [15] |
| Healthy Male Volunteers | 12 | 40 mg (3x daily) for 21 days | Improved one aspect of selective attention; no effect on mood or other cognitive tasks. | [16] |
| Healthy Volunteers | 3 groups | Unspecified | Inhibited learning improvement in planning and attention tasks. | [17] |
| Schizophrenia Patients | 6 | ~120 mg/day (adjunctive) | Significant decrease in total psychiatric symptoms. | [18] |
Experimental Protocols and Methodologies
Detailed and rigorous methodologies are crucial for interpreting the findings of this compound research. Below are summaries of key experimental protocols cited in this guide.
Clinical Study: Placebo-Controlled ABBA Design
This protocol was used to evaluate this compound in patients with dementia of the frontal type.[15] The ABBA design is a type of crossover study used to minimize the impact of treatment order.
-
Design: A placebo-controlled, double-blind, ABBA crossover design was employed. Patients received two different doses of this compound (Drug A) and a placebo (Drug B) over four periods, with washout phases in between to prevent carry-over effects.
-
Assessment: A range of computerized tests from the Cambridge Neuropsychological Test Automated Battery (CANTAB) was used to assess attention, memory, and executive function.
-
Outcome Measures: The primary outcomes were changes in performance on specific cognitive tasks, comparing this compound against placebo.
Preclinical: Y-Maze Spontaneous Alternation Test
This protocol is a widely used behavioral assay to assess spatial working memory in rodents.[10][11]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Acclimatization: Rats are allowed to accommodate in the testing room for approximately one hour before the experiment.
-
Administration: Rats are treated intraperitoneally with either this compound (e.g., 3 mg/kg), a control substance (e.g., distilled water), or another comparator drug.
-
Rest Period: A 15-minute rest period is allowed post-injection.
-
Testing: Each rat is placed at the end of one arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
-
Outcome Measures:
-
Spontaneous Alternation Percentage (SAP): Calculated as (Number of successful alternations / [Total arm entries - 2]) * 100. A successful alternation is defined as entering a different arm in each of three consecutive entries (e.g., ABC, BCA). A higher SAP indicates better spatial working memory.
-
Total Arm Entries: Used as a measure of general locomotor activity.
-
Preclinical: In Vivo Microdialysis
This technique was used to measure extracellular neurotransmitter levels in the brains of freely moving rats.[4]
-
Surgical Implantation: A guide cannula is stereotaxically implanted above the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Microdialysis Probe: A microdialysis probe is inserted through the cannula. The probe has a semi-permeable membrane at its tip.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals.
-
Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously) or locally through the probe (reverse dialysis) to assess its effect on neurotransmitter efflux.
Conclusion and Future Directions
This compound presents a compelling profile as a potential cognitive enhancer. Its primary mechanism of action—enhancing noradrenergic and dopaminergic neurotransmission in the prefrontal cortex by blocking α2-adrenoceptors—is well-supported by preclinical data.[[“]][4] Research in animal models of Alzheimer's disease is particularly promising, suggesting that this compound may not only improve cognitive symptoms but also modify underlying disease pathology by reducing amyloid load, neuroinflammation, and tau hyper-phosphorylation.[9]
However, the clinical data remains sparse and, in some cases, contradictory. While positive effects have been noted in specific domains for patients with frontal lobe dysfunction, deficits in other areas like spatial working memory have also been reported.[15] Similarly, studies in healthy volunteers have not produced consistent evidence of broad cognitive enhancement.[16][17]
For drug development professionals, several key areas warrant further investigation:
-
Targeted Clinical Trials: Future trials should focus on patient populations with confirmed deficits in noradrenergic function or frontal lobe integrity, such as early-stage Alzheimer's disease, certain subtypes of schizophrenia, or ADHD.
-
Dose-Response Studies: Comprehensive dose-finding studies are needed to identify the optimal therapeutic window that maximizes pro-cognitive effects while minimizing potential impairments.
-
Biomarker Development: Identifying biomarkers (e.g., via neuroimaging or CSF analysis) that predict a positive response to this compound could enable more targeted and effective therapeutic strategies.
-
Role of Imidazoline Receptors: Further research is required to clarify the contribution of I2 receptor antagonism to this compound's overall effects on cognition and neuroprotection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. Differential Cognitive Actions of Norepinephrine α2 and α1 Receptor Signaling in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-adrenoceptor [3H]this compound binding sites (I2-imidazoline sites) are increased in postmortem brain from patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research & Innovation | UAB News [uab.edu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Postischemic administration of this compound, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The alpha2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The alpha(2) antagonist this compound remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects and after effects of the α2-adrenoceptor antagonist this compound on mood, memory and attention in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Idazoxan's Neuroprotective Potential in Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and subsequent neurological deficits. Idazoxan, a selective α2-adrenergic receptor antagonist and an antagonist for the imidazoline (B1206853) I2 receptor, has emerged as a compound of interest for its potential neuroprotective effects in the context of stroke and other ischemic brain injuries. This technical guide provides an in-depth overview of the preclinical evidence for this compound's neuroprotective efficacy, detailing the experimental models, proposed mechanisms of action, and quantitative outcomes.
Quantitative Data on Neuroprotective Effects
The neuroprotective effects of this compound have been evaluated in various animal models of cerebral ischemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound in a Rat Model of Transient Forebrain Ischemia
| Parameter | Control (Saline) | This compound-treated | Percentage Reduction | Reference |
| Neuronal Degeneration in Hippocampal CA1 Region | 71% | 31% | 56.3% | [1] |
| Neuronal Damage in Hippocampus | 84% | 26% | 69.0% | [2] |
| Neuronal Damage in Neocortex | 15% | 1% | 93.3% | [2] |
Table 2: Effects of this compound in a Rat Model of Focal Cerebral Ischemia (MCAO)
| Parameter | Outcome | Reference |
| Infarct Size Reduction | 22% reduction compared to control |
Note: While a 22% reduction in infarct size has been reported, specific quantitative data on infarct volume and neurological deficit scores from MCAO models were not available in the reviewed literature.
Table 3: Effects of this compound in a Neonatal Rat Model of Hypoxic-Ischemic Brain Damage
| Parameter | Control (Saline) | This compound (3 mg/kg) | This compound (8 mg/kg) | Reference |
| Infarct Area (TTC Staining) | 20.9 ± 4.0% | 35.6 ± 5.9% | 36.8 ± 5.8% | [3] |
| Infarct Area (MRI) | 23.3 ± 3.7% | 39.8 ± 4.2% | 43.2 ± 10.1% | [3] |
Note: In this specific neonatal model, this compound was observed to worsen brain injury.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Transient Forebrain Ischemia Model in Rats
This model mimics global cerebral ischemia that can occur during cardiac arrest.
-
Animal Model: Male Wistar rats.
-
Ischemia Induction: 10 minutes of forebrain ischemia is induced by a combination of bilateral common carotid artery occlusion and controlled hypotension.
-
Drug Administration: this compound is administered intravenously (i.v.) as a bolus of 0.1 mg/kg immediately after the ischemic period, followed by a continuous infusion. Dosages and durations of infusion have varied between studies (e.g., 10 µg/kg/min for 48 hours or 10 µg/kg/min for 6 hours).[1][2]
-
Assessment of Neuroprotection: Histopathological analysis of neuronal damage in specific brain regions, such as the hippocampus and neocortex, is performed at a set time point after ischemia (e.g., 7 days).[1][2]
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used experimental paradigm for focal cerebral ischemia, simulating human stroke.
-
Animal Model: Typically adult male rats (e.g., Sprague-Dawley or Wistar).
-
Ischemia Induction: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, leading to a reproducible infarct in the territory of this artery. The occlusion can be transient (filament is withdrawn after a specific period, e.g., 2 hours) or permanent.
-
Drug Administration: The specific route and timing of this compound administration in MCAO studies require further detailed investigation from primary literature.
-
Assessment of Neuroprotection:
-
Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is commonly used to delineate the infarcted tissue.
-
Neurological Deficit Scoring: A battery of behavioral tests is employed to assess motor and sensory deficits. A common scoring system is the 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
-
-
Proposed Mechanisms of Neuroprotection
The neuroprotective effects of this compound are thought to be mediated through a multi-faceted mechanism involving its dual antagonism of α2-adrenergic and imidazoline I2 receptors.
Signaling Pathways
The precise downstream signaling cascades are still under investigation, but current evidence suggests the following pathways:
Caption: Proposed mechanism of this compound's neuroprotective action.
-
α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-autoreceptors on noradrenergic neurons, this compound disinhibits the release of norepinephrine (B1679862).[2] Increased synaptic norepinephrine levels may contribute to neuroprotection by activating pro-survival pathways and modulating the activity of other neurotransmitter systems.
-
Imidazoline I2 Receptor Interaction: The role of I2 receptors in neuroprotection is an active area of research. It is hypothesized that this compound's interaction with these receptors may also contribute to the observed increase in noradrenergic activity.
-
Dopaminergic System Modulation: The increased noradrenergic tone can subsequently lead to an enhanced release of dopamine in brain regions like the prefrontal cortex. Dopamine itself has been implicated in neuroprotective processes.
-
NMDA Receptor Modulation: There is some evidence to suggest that imidazoline compounds may directly or indirectly modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in excitotoxicity, a key mechanism of ischemic neuronal death.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of this compound in a preclinical cerebral ischemia model.
Caption: A typical experimental workflow for preclinical evaluation.
Conclusion and Future Directions
The available preclinical data suggest that this compound holds promise as a neuroprotective agent in certain models of cerebral ischemia, particularly in adult models of global and potentially focal ischemia. The primary mechanism appears to be linked to the enhancement of noradrenergic and dopaminergic neurotransmission through its action on α2-adrenergic and imidazoline I2 receptors.
However, the contradictory findings in a neonatal hypoxic-ischemic model highlight the complexity of ischemic injury and the need for further research to understand the differential effects of this compound in various pathological contexts.[3] A critical gap in the current literature is the lack of comprehensive quantitative data, including neurological deficit scores, from adult MCAO models. Future studies should aim to address this gap and further elucidate the downstream signaling pathways involved in this compound-mediated neuroprotection. A deeper understanding of these mechanisms will be essential for the potential translation of these promising preclinical findings into clinical applications for the treatment of stroke.
References
- 1. Postischemic administration of this compound, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antidepressant Properties of Idazoxan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idazoxan, a selective α2-adrenergic antagonist and an antagonist of I2 imidazoline (B1206853) receptors, has been a subject of significant research for its potential antidepressant properties. This technical guide provides an in-depth overview of the core scientific investigations into this compound's mechanism of action and its effects on depressive behaviors. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols utilized in this research, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel antidepressant therapies.
Introduction
Major depressive disorder (MDD) is a prevalent and debilitating psychiatric condition, and a significant portion of patients do not achieve remission with currently available treatments. This highlights the urgent need for novel antidepressants with distinct mechanisms of action. This compound has emerged as a compound of interest due to its unique pharmacological profile, primarily targeting the α2-adrenergic and I2 imidazoline receptor systems.
Mechanism of Action
This compound's primary mechanism of action is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) release, leading to an increased concentration of norepinephrine in the synaptic cleft. Additionally, this compound acts as an antagonist at I2 imidazoline receptors, a less characterized target that may also contribute to its antidepressant effects.
α2-Adrenergic Receptor Antagonism
Presynaptic α2-adrenoceptors are G-protein coupled receptors that, upon activation by norepinephrine, inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, ultimately leading to a decrease in norepinephrine release. By blocking these receptors, this compound disinhibits the noradrenergic neuron, resulting in enhanced norepinephrine neurotransmission. This is believed to be a key component of its potential antidepressant effect, as the monoamine hypothesis of depression posits that a deficiency in synaptic norepinephrine is a contributing factor to depressive symptoms.
I2 Imidazoline Receptor Antagonism
This compound also exhibits affinity for I2 imidazoline binding sites.[1] The precise function of these receptors in the context of depression is still under investigation, but they are known to be associated with monoamine oxidase (MAO) and may play a role in regulating monoaminergic neurotransmission.[2] Antagonism at these sites could potentially contribute to the overall antidepressant profile of this compound, possibly by modulating the levels of other neurotransmitters or influencing intracellular signaling cascades relevant to mood regulation.[3]
Preclinical Evidence
A variety of preclinical studies have been conducted to evaluate the antidepressant-like effects of this compound in animal models. These studies have primarily utilized behavioral tests sensitive to antidepressant drugs and neurochemical analyses to assess the drug's impact on brain monoamine levels.
Behavioral Studies
The most common behavioral paradigm used to assess the antidepressant potential of this compound is the forced swim test (FST). In this model, antidepressant compounds typically reduce the duration of immobility, which is interpreted as a measure of behavioral despair.
Neurochemical Studies
In vivo microdialysis has been employed to measure the effects of this compound on extracellular levels of neurotransmitters in key brain regions associated with depression, such as the prefrontal cortex and hippocampus. These studies have consistently demonstrated that this compound increases the release of norepinephrine. Furthermore, some studies have shown that this compound can also enhance dopamine (B1211576) release, particularly in the prefrontal cortex.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| α2-Adrenoceptor | [³H]RX821002 | Human Cortex | ~307 | [6] |
| Imidazoline I₂ | [³H]this compound | Human Cortex | ~10 | [6] |
Table 2: Effects of this compound in Preclinical Behavioral Models
| Animal Model | Species | This compound Dose | Primary Outcome | Result | Reference |
| Forced Swim Test | Rat | 1-10 mg/kg, i.p. | Immobility Time | Inconsistent results; some studies show a decrease, others no significant effect. | [3] |
| Affective Bias Test | Rat | 3 & 10 mg/kg | Positive Affective Bias | Significant induction of positive bias at all tested doses. | [7] |
Table 3: Effects of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Species | This compound Dose | % Increase from Baseline | Reference |
| Medial Prefrontal Cortex | Dopamine | Rat | Systemic Administration | Marked Increase | [5] |
| Cerebral Cortex | Norepinephrine | Rat | Local Application | Potent Increase | [8] |
| Striatum (lesioned) | Dopamine | Rat | 9 mg/kg, i.p. | Reduction of L-DOPA-induced increase | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Rat Forced Swim Test
This protocol is adapted from standard procedures used to assess antidepressant-like activity.[1][10]
Objective: To evaluate the effect of this compound on depressive-like behavior in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm
-
This compound hydrochloride dissolved in saline
-
Vehicle (saline)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-test session. This initial exposure serves to induce a state of behavioral despair in the subsequent test.
-
Drug Administration (Day 2): 24 hours after the pre-test, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle to the rats.
-
Test Session (Day 2): 30-60 minutes after drug administration, place the rats back into the swim tanks for a 5-minute test session.
-
Behavioral Scoring: Record the sessions and score the duration of immobility, defined as the time the rat spends floating passively with only minor movements necessary to keep its head above water.
In Vivo Microdialysis for Norepinephrine and Dopamine
This protocol outlines the general procedure for measuring extracellular neurotransmitter levels in the rat brain.[11]
Objective: To quantify the effect of this compound on norepinephrine and dopamine release in the prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats (275-325g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeted to the medial prefrontal cortex.
-
Recovery: Allow the animal to recover from surgery for at least 48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (systemically or locally via reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of norepinephrine and dopamine.
Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for α2-adrenergic and I2 imidazoline receptors.[6][12]
Objective: To determine the Kᵢ of this compound at its target receptors.
Materials:
-
Rat or human brain tissue (e.g., cerebral cortex)
-
Radioligands (e.g., [³H]RX821002 for α2-adrenoceptors, [³H]this compound for I2 sites)
-
Unlabeled this compound
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Signaling pathways of this compound at α2-adrenergic and I2 imidazoline receptors.
Experimental Workflows
Caption: Experimental workflows for the Forced Swim Test and In Vivo Microdialysis.
Conclusion
This compound presents a compelling profile as a potential antidepressant with a mechanism of action that is distinct from currently available therapies. Its ability to enhance noradrenergic and dopaminergic neurotransmission through α2-adrenergic antagonism, coupled with its activity at I2 imidazoline receptors, provides a strong rationale for its investigation. The preclinical data, while showing some variability, are generally supportive of an antidepressant-like effect. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder. This technical guide provides a foundational resource for scientists and researchers to design and interpret future studies aimed at further characterizing the antidepressant properties of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The α2A-Adrenergic Receptor Plays a Protective Role in Mouse Behavioral Models of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lasa.co.uk [lasa.co.uk]
- 4. Psychopharmacology of imidazoline and alpha 2-adrenergic receptors: implications for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis of noradrenaline overflow: effects of alpha-adrenoceptor agonists and antagonists measured by cumulative concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alpha(2) adrenoceptor antagonist this compound alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
The Role of Idazoxan in Modulating Neurotransmission in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idazoxan, a selective α2-adrenergic receptor antagonist, has emerged as a significant pharmacological tool for investigating the intricacies of neurotransmission within the prefrontal cortex (PFC). Its primary mechanism of action, the blockade of α2-adrenoceptors, leads to a cascade of neurochemical events, most notably an increase in the release of norepinephrine (B1679862) and a preferential elevation of dopamine (B1211576) in the PFC. This region-specific dopaminergic enhancement, coupled with its interactions with imidazoline (B1206853) and serotonin (B10506) receptors, underscores the therapeutic potential of this compound in a range of neuropsychiatric disorders, including schizophrenia, depression, and cognitive deficits associated with dementia. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted effects on key neurotransmitter systems, and a detailed overview of the experimental methodologies used to elucidate its function.
Introduction
The prefrontal cortex is a critical brain region responsible for executive functions, including working memory, decision-making, and attention. The intricate balance of neurotransmitters, particularly norepinephrine (NE) and dopamine (DA), is paramount for its proper functioning. This compound's ability to modulate these systems has made it a subject of extensive research. Initially explored as an antidepressant, its potential has expanded to an adjunctive treatment for schizophrenia and a cognitive enhancer in dementia.[1][2] This guide synthesizes the current understanding of this compound's role in the PFC, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Mechanism of Action
This compound's primary pharmacological action is the competitive antagonism of α2-adrenergic receptors.[1][3] These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit the release of norepinephrine. By blocking these receptors, this compound disinhibits noradrenergic neurons, leading to an increase in NE release in the PFC.
Furthermore, this compound exhibits a complex pharmacological profile by also binding to imidazoline receptors (I-receptors) and acting as an agonist at 5-HT1A serotonin receptors.[4][5] The functional consequences of these interactions are still under investigation but may contribute to its overall effect on neurotransmission.
Signaling Pathway of this compound's Primary Action
Caption: this compound antagonizes presynaptic α2-adrenoceptors, disinhibiting norepinephrine release.
Modulation of Neurotransmitter Systems in the Prefrontal Cortex
Norepinephrine
As a direct consequence of α2-adrenoceptor blockade, this compound consistently increases the extracellular levels of norepinephrine in the prefrontal cortex.[6] This enhanced noradrenergic transmission is a key element of its therapeutic potential, particularly in conditions where noradrenergic hypofunction is implicated, such as depression and certain cognitive disorders.
Dopamine
A striking and well-documented effect of this compound is the preferential increase in dopamine release within the medial prefrontal cortex.[7] Systemic administration of this compound has been shown to markedly increase dopamine output in the mPFC, an effect not observed in subcortical regions like the striatum or nucleus accumbens.[7] This region-specific action is thought to occur locally at the nerve terminal level and appears to be largely independent of dopaminergic neuronal firing rate.[7] One study reported a significant 241.5% increase in extracellular dopamine levels in the rat prefrontal cortex following a 0.25 mg/kg intraperitoneal injection of this compound.[8]
The enhancement of cortical dopamine is believed to contribute to the pro-cognitive and antipsychotic augmentation effects of α2-adrenoceptor antagonists.[1][7]
Logical Flow of this compound's Effect on Dopamine Release
Caption: this compound's blockade of α2-receptors in the PFC leads to enhanced dopamine release and cognitive effects.
Serotonin
The interaction of this compound with the serotonergic system is complex. While blockade of α2-heteroreceptors on serotonergic terminals would be expected to increase serotonin (5-HT) release, studies have shown that this compound can decrease the synthesis of 5-HT in the cerebral cortex.[5] This effect is suggested to be mediated by its agonist activity at 5-HT1A autoreceptors.[5] This dual action highlights the need for further research to fully understand the net effect of this compound on serotonergic neurotransmission in the PFC. Interestingly, the facilitatory effects of this compound on dopamine release in the prefrontal cortex appear to require intact serotonergic neurons, suggesting a functional interaction between these systems.[8]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various preclinical and clinical studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Tissue | Ki (nM) | Radioligand | Reference |
| α2-Adrenoceptor | Human | Brain | Data not specified | [3H]RX821002 | [4] |
| α2-Adrenoceptor | Rat | Brain | Data not specified | [3H]RX821002 | [4] |
| I2-Imidazoline Site (High Affinity) | Human | Brain | Data not specified | [3H]this compound | [4] |
| I2-Imidazoline Site (Low Affinity) | Human | Brain | >100x higher than KiH | [3H]this compound | [4] |
| I2-Imidazoline Site (High Affinity) | Rat | Brain | Data not specified | [3H]this compound | [4] |
| I2-Imidazoline Site (Low Affinity) | Rat | Brain | >100x higher than KiH | [3H]this compound | [4] |
Note: Specific Ki values were not consistently reported in the reviewed literature, but the relative affinities are highlighted.
Table 2: Effects of this compound on Neurotransmitter Levels in the Rat Prefrontal Cortex
| Dose (mg/kg, i.p.) | Neurotransmitter | Maximum Increase (%) | Time to Max Response (min) | Experimental Model | Reference |
| 0.25 | Dopamine | 241.5 | 80 | Freely moving rats | [8] |
| 0.1 - 40 | DOPA (NE synthesis) | 22 - 86 | Not specified | Rats (decarboxylase inhibition) | [5] |
| 0.1 - 40 | 5-HTP (5-HT synthesis) | -13 to -33 (decrease) | Not specified | Rats (decarboxylase inhibition) | [5] |
Table 3: Clinical Efficacy of this compound in Neuropsychiatric Disorders
| Condition | Study Design | This compound Dose | Key Finding | Reference |
| Schizophrenia (adjunctive to fluphenazine) | Double-blind, placebo-controlled | 120 mg/day (mean) | Significant decrease in Brief Psychiatric Rating Scale total symptoms. | [9] |
| Dementia of the Frontal Type | Placebo-controlled, ABBA design | Dose-dependent | Dose-dependent improvements in planning, sustained attention, verbal fluency, and episodic memory. | [2] |
Detailed Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement in the Prefrontal Cortex
Objective: To measure extracellular levels of dopamine and other neurotransmitters in the prefrontal cortex of freely moving rats following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the medial prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Basal Level Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 0.25 mg/kg, i.p.) or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for a specified period (e.g., 180 minutes) after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and other neurotransmitter content using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels in the prefrontal cortex.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for α2-adrenoceptors and imidazoline receptors.
Materials:
-
Brain tissue homogenates (e.g., from human or rat cortex)
-
Radioligand (e.g., [3H]RX821002 for α2-adrenoceptors, [3H]this compound for I2-imidazoline sites)
-
This compound (unlabeled)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize the brain tissue in a suitable buffer and centrifuge to obtain a crude membrane preparation.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding to reach equilibrium at a specific temperature for a defined period.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki).
Therapeutic Implications and Future Directions
The unique pharmacological profile of this compound, particularly its ability to enhance prefrontal dopamine levels, positions it as a promising candidate for treating conditions characterized by PFC dysfunction.
-
Schizophrenia: By augmenting dopamine neurotransmission in the prefrontal cortex, this compound may address the negative and cognitive symptoms of schizophrenia, which are often refractory to conventional antipsychotics that primarily target D2 receptors in the striatum.[1][9] Clinical trials are ongoing to evaluate an extended-release formulation of this compound for this indication.[10]
-
Depression: The enhancement of norepinephrine release provides a clear rationale for its investigation as an antidepressant, although early clinical trials for major depressive disorder were inconclusive.[3] Further research into its combined actions on noradrenergic, dopaminergic, and serotonergic systems may reveal its utility in specific subtypes of depression.
-
Cognitive Disorders: Studies in patients with dementia of the frontal type have shown that this compound can improve executive functions.[2][11] This suggests its potential as a cognitive enhancer in neurodegenerative diseases like Alzheimer's disease, where it has also been shown to mitigate amyloid-beta plaque toxicity in animal models.[1][3]
Future research should focus on dissecting the relative contributions of α2-adrenoceptor antagonism, imidazoline receptor binding, and 5-HT1A receptor agonism to the overall therapeutic effects of this compound. The development of more selective ligands will be crucial in this endeavor.
Conclusion
This compound is a multifaceted pharmacological agent that profoundly modulates neurotransmission in the prefrontal cortex. Its primary action as an α2-adrenoceptor antagonist leads to a significant and preferential increase in dopamine release in this critical brain region, in addition to enhancing norepinephrine levels. While its interactions with other receptor systems add complexity to its profile, the existing evidence strongly supports its potential as a therapeutic agent for a range of neuropsychiatric disorders. This guide provides a foundational understanding for researchers and clinicians working to harness the therapeutic potential of this compound and similar compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The alpha(2) antagonist this compound remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 79944-58-4 | Benchchem [benchchem.com]
- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. jnnp.bmj.com [jnnp.bmj.com]
Idazoxan's Interaction with Imidazoline I1 and I2 Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan is a multifaceted pharmacological tool, recognized primarily for its potent antagonist activity at α2-adrenergic receptors.[1][2][3] However, its significant affinity for imidazoline (B1206853) receptor subtypes, specifically I1 and I2, makes it a critical ligand for differentiating these receptor systems.[1][4] This guide provides an in-depth technical overview of this compound's interaction with I1 and I2 imidazoline receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways.
Data Presentation: Quantitative Binding Affinities
This compound exhibits a high affinity for both I1 and I2 imidazoline receptors, as well as α2-adrenoceptors.[4] The following table summarizes the binding affinities (Ki) of this compound for these receptors. It is important to note that while this compound binds with high affinity to all three, its selectivity between the I1 and I2 subtypes is minimal, with studies indicating no more than a threefold difference in IC50 values between the two.[4]
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Imidazoline I1 | This compound | Human Striatum | ~ (within 3-fold of I2) | [4] |
| Imidazoline I2 | This compound | Human Brain | ~1.3 | [3] |
| α2-Adrenoceptor | This compound | Human Brain | ~30 | [3] |
Experimental Protocols
The characterization of this compound's binding to imidazoline receptors is predominantly achieved through radioligand binding assays. These assays are fundamental in determining the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation.
Radioligand Binding Assay for Imidazoline I1 Receptors
This protocol outlines a competitive binding assay to determine the affinity of this compound for the I1 imidazoline receptor using [3H]-Clonidine as the radioligand.
1. Membrane Preparation:
-
Homogenize tissue (e.g., bovine adrenal medullary membranes, which are rich in I1 receptors but lack α2-adrenoceptors) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 1 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (or other competing ligands).
-
50 µL of [3H]-Clonidine (at a concentration near its Kd, typically 1-5 nM).
-
150 µL of the membrane preparation (50-100 µg of protein).
-
-
To determine non-specific binding, a parallel set of tubes will contain a high concentration of an unlabeled ligand (e.g., 10 µM naphazoline).
-
Incubate at room temperature for 45-60 minutes.
3. Termination and Detection:
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Imidazoline I2 Receptors
This protocol describes a competitive binding assay for the I2 imidazoline receptor using [3H]-Idazoxan as the radioligand.
1. Membrane Preparation:
-
Follow the same procedure as for the I1 receptor membrane preparation, using tissues rich in I2 receptors such as the human or rat cerebral cortex.[3]
2. Binding Assay:
-
To specifically label I2 receptors, the assay is performed in the presence of a masking agent to block the α2-adrenoceptors.
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-Idazoxan (at a concentration near its Kd, typically 2-5 nM).
-
50 µL of a masking agent, such as 10 µM epinephrine (B1671497) or norepinephrine, to saturate α2-adrenoceptors.[3]
-
100 µL of the membrane preparation (50-100 µg of protein).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled I2 ligand (e.g., 10 µM cirazoline).
-
Incubate at room temperature for 30-45 minutes.
3. Termination and Detection:
-
Follow the same procedure as for the I1 receptor binding assay.
4. Data Analysis:
-
Analyze the data as described for the I1 receptor binding assay to determine the IC50 and Ki values of the test compounds for the I2 receptor.
Signaling Pathways
Imidazoline I1 Receptor Signaling
The I1 imidazoline receptor is a plasma membrane-bound protein that is not coupled to the conventional G-protein signaling pathways that involve adenylyl or guanylyl cyclases.[6] Instead, activation of the I1 receptor leads to the hydrolysis of phosphatidylcholine, which in turn generates second messengers such as diacylglycerol (DAG) and arachidonic acid.[6][7] This signaling cascade is similar to that of the neurocytokine receptor family.[8]
Imidazoline I2 Receptor Interaction
The I2 imidazoline receptor's signaling pathway is less defined than that of the I1 subtype. The I2 binding site is primarily located on the outer mitochondrial membrane and is considered to be an allosteric modulatory site on monoamine oxidase (MAO-A and MAO-B).[2][4][8] this compound, being an antagonist, binds to this site and can influence the activity of MAO.[4] This interaction does not follow a typical receptor-mediated signaling cascade but rather a direct modulation of enzymatic activity.
Conclusion
This compound is an indispensable tool for the pharmacological characterization of imidazoline I1 and I2 receptors. Its high affinity for these sites, coupled with its well-documented interaction with α2-adrenoceptors, allows for the careful dissection of the physiological and pathological roles of these distinct receptor systems. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate the complex pharmacology of this compound and the broader family of imidazoline receptor ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 5. Binding of [3H]clonidine to I1-imidazoline sites in bovine adrenal medullary membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Targets of Idazoxan in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan is a potent and selective α2-adrenergic receptor antagonist that also exhibits high affinity for imidazoline (B1206853) receptors, making it a crucial pharmacological tool for investigating the roles of these systems in the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the fields of neuropharmacology and drug development.
Primary Molecular Targets of this compound in the CNS
This compound's pharmacological profile in the CNS is primarily defined by its interaction with two distinct receptor families: α2-adrenergic receptors and imidazoline receptors.
α2-Adrenergic Receptors
This compound is a well-established antagonist of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a critical role in modulating neurotransmitter release.[2] There are three main subtypes of α2-adrenoceptors: α2A, α2B, and α2C.
Binding Affinity of this compound for α2-Adrenergic Receptor Subtypes
The binding affinity of this compound for α2-adrenoceptor subtypes has been characterized through radioligand binding assays. The data presented below is a summary from various studies and may vary based on experimental conditions.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| α2A | [3H]-Idazoxan | Rat Cerebral Cortex | ~5.5 | Varies by region | [3] |
| α2A | [3H]-Rauwolscine | Human Brain | - | - | [4] |
| α2B | [3H]-Idazoxan | - | - | - | [4] |
| α2C | [3H]-Idazoxan | - | - | - | [4] |
Note: Comprehensive and directly comparable Ki and Bmax values for all subtypes from a single source are limited in the publicly available literature. The selectivity of this compound for α2- over α1-adrenoceptors is well-documented.[5]
Signaling Pathway of α2-Adrenoceptor Antagonism by this compound
As an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine (B1679862) to α2-adrenoceptors. This prevents the activation of the associated inhibitory G-protein (Gi/o), leading to a disinhibition of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and modulation of downstream effector systems. This action at presynaptic autoreceptors results in an increased release of norepinephrine.
Imidazoline Receptors
This compound also binds with high affinity to non-adrenergic sites known as imidazoline receptors.[6][7] These receptors are classified into at least two main subtypes, I1 and I2, with distinct localizations and functions.
-
I1-Imidazoline Receptors: Primarily located on the plasma membrane and are involved in the central regulation of blood pressure.
-
I2-Imidazoline Receptors: Found on the outer mitochondrial membrane and are implicated in various neurological processes, including pain modulation and neuroprotection.
Binding Affinity of this compound for Imidazoline Receptor Subtypes
[3H]-Idazoxan is a commonly used radioligand to label I2 imidazoline binding sites.
| Receptor Subtype | Radioligand | Tissue | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| I1 | [3H]-Clonidine | Human Striatum | - | - | [6] |
| I2 | [3H]-Idazoxan | Rat Cerebral Cortex | Varies | Varies | [3] |
| I2 | [3H]-Idazoxan | Human Cerebral Cortex | - | - | [7] |
Note: The distinction between imidazoline receptor subtypes and their precise pharmacological characterization is an ongoing area of research.
Signaling Pathways of Imidazoline Receptor Modulation by this compound
The signaling mechanisms of imidazoline receptors are less understood compared to α2-adrenoceptors. I1 receptor activation is thought to involve pathways independent of cAMP, potentially involving phosphoinositide turnover. I2 receptors are associated with monoamine oxidase (MAO) regulation.
Secondary and Functional Molecular Interactions of this compound
Beyond its primary binding sites, this compound exerts functional effects on several neurotransmitter systems, likely as a consequence of its primary receptor interactions.
Modulation of Neurotransmitter Release
By blocking presynaptic α2-adrenoceptors, this compound increases the release of norepinephrine.[8] This, in turn, can influence the release of other neurotransmitters.
-
Dopamine (B1211576): Systemic administration of this compound has been shown to markedly increase dopamine output in the medial prefrontal cortex.[9] This effect appears to be mediated locally at the nerve terminal level.
-
Serotonin (B10506): this compound has been reported to act as an agonist at 5-HT1A autoreceptors, leading to a decrease in serotonin synthesis in the cerebral cortex and hippocampus.[10]
Quantitative Effects on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Effect of this compound | Magnitude of Change | Reference |
| Dopamine | Medial Prefrontal Cortex | Increased Release | - | [9] |
| 5-HTP (Serotonin precursor) | Cerebral Cortex | Decreased Synthesis | 13-33% decrease | [10] |
| 5-HTP (Serotonin precursor) | Hippocampus | Decreased Synthesis | 25-48% decrease | [10] |
Interaction with 5-HT1A Receptors
Evidence suggests that this compound can act as a direct agonist at 5-HT1A autoreceptors, which are inhibitory GPCRs that regulate serotonin synthesis and release.[10] This action is independent of its α2-adrenoceptor antagonism.
Experimental Protocols
The characterization of this compound's targets relies on a variety of experimental techniques. Below are outlines of key methodologies.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd or Ki) and density (Bmax) of this compound for its receptor targets.
1. Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
2. Saturation Binding:
-
Incubate aliquots of the membrane preparation with increasing concentrations of [3H]-Idazoxan.
-
For each concentration, prepare parallel tubes containing an excess of a non-labeled ligand (e.g., phentolamine) to determine non-specific binding.
-
Incubate at a defined temperature for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
3. Competition Binding:
-
Incubate membrane preparations with a fixed concentration of [3H]-Idazoxan and varying concentrations of the unlabeled competitor drug (this compound or other ligands).
-
Follow the incubation, filtration, and counting steps as in the saturation binding assay.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following drug administration.
1. Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest.
-
Secure the cannula with dental cement and allow the animal to recover.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound (systemically or locally through the probe).
-
Continue to collect dialysate samples at regular intervals.
3. Sample Analysis:
-
Analyze the collected dialysates for neurotransmitter content, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the changes in neurotransmitter concentrations relative to the baseline levels.
Conclusion
This compound is a multifaceted pharmacological agent with well-defined primary targets in the central nervous system, namely α2-adrenergic and imidazoline receptors. Its antagonistic action at α2-adrenoceptors and binding to imidazoline receptors lead to a cascade of downstream effects, including the modulation of key neurotransmitter systems such as the noradrenergic, dopaminergic, and serotonergic pathways. Furthermore, its apparent agonist activity at 5-HT1A autoreceptors adds another layer of complexity to its pharmacological profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound's mechanisms of action and for the development of novel therapeutics targeting these important receptor systems. This comprehensive understanding is vital for leveraging the full potential of this compound in both basic research and clinical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Further pharmacological characterization of [3H]this compound binding sites in rat brain: evidence for predominant labeling of alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the alpha-adrenoceptor antagonist profiles of this compound (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The α2-Adrenoceptor Antagonist Idazoxan: A Deep Dive into its Impact on Synaptic Plasticity and Learning
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the α2-adrenoceptor antagonist Idazoxan and its multifaceted effects on synaptic plasticity and learning. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, its quantitative impact on cognitive functions, and the underlying cellular and molecular pathways.
Core Mechanism of Action: Enhancing Neuromodulatory Tone
This compound primarily functions as a selective antagonist of α2-adrenergic receptors. These receptors are predominantly located on presynaptic noradrenergic neurons and act as autoreceptors, providing negative feedback to inhibit norepinephrine (B1679862) (NE) release. By blocking these receptors, this compound effectively disinhibits noradrenergic neurons, leading to an increased release of norepinephrine in various brain regions, including the hippocampus and prefrontal cortex. This surge in norepinephrine availability is central to this compound's effects on synaptic plasticity and cognitive processes.[1] Furthermore, evidence suggests that this compound can also modulate dopaminergic and serotonergic systems, contributing to its complex pharmacological profile.[2][3][4]
Impact on Synaptic Plasticity: Modulating Long-Term Potentiation
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, is a key cellular correlate of these processes.
Studies have shown that this compound can modulate LTP in the hippocampus, a brain region critical for memory formation. While some findings indicate that this compound can depress the initial excitatory postsynaptic potential (EPSP) slope, it has also been reported to potentiate the population spike, which reflects the number of neurons firing in response to a stimulus.[5] This suggests a complex influence on neuronal excitability. One study reported that this compound enhances EPSP slope paired-pulse inhibition, suggesting an effect on short-term plasticity as well.[5] The potentiation of the population spike by this compound is dependent on intact norepinephrine input and is mediated by β-adrenoceptors.[5]
The following table summarizes the quantitative effects of this compound on synaptic plasticity from available studies.
| Parameter | Brain Region | Species | This compound Dose | Effect | Citation |
| EPSP Slope | Rat Dentate Gyrus | Rat | 5 mg/kg | Depressed in input-output curve data | [5] |
| EPSP Slope Paired Pulse Inhibition | Rat Dentate Gyrus | Rat | 5 mg/kg | Significantly reduced EPSP slope feedback ratios | [5] |
| Population Spike | Rat Dentate Gyrus | Rat | Not Specified | Enhanced amplitude | [6] |
| Population Spike Paired Pulse Facilitation | Rat Dentate Gyrus | Rat | 5 mg/kg | Reduced | [5] |
Enhancing Learning and Memory: Evidence from Preclinical and Clinical Studies
This compound's ability to enhance neuromodulatory tone translates to observable effects on learning and memory in both animal models and human subjects.
Preclinical Findings
In rodent models, this compound has demonstrated improvements in cognitive performance across various tasks:
-
Y-Maze Test: In a study using the Y-maze, a test for spatial working memory, rats treated with 3 mg/kg of this compound showed a statistically significant increase in the number of spontaneous alternations compared to a control group (16.50 ± 1.38 vs. 14.35 ± 1.22, p < 0.05).[7] This indicates an improvement in short-term spatial memory.
-
Radial Arm Maze: The radial arm maze assesses both working and reference memory. In one study, intraperitoneal administration of 3 mg/kg of this compound in rats resulted in a statistically significant (p < 0.01) reduction in both working memory errors and reference memory errors compared to a control group.[8]
The following table summarizes the quantitative data from these preclinical studies:
| Behavioral Test | Species | This compound Dose | Key Finding | Citation |
| Y-Maze | Rat | 3 mg/kg (i.p.) | Increased number of alternations (16.50 ± 1.38 vs. 14.35 ± 1.22 for control, p<0.05) | [7] |
| Radial Arm Maze | Rat | 3 mg/kg (i.p.) | Significant decrease in working memory errors (p<0.01) | [8] |
| Radial Arm Maze | Rat | 3 mg/kg (i.p.) | Significant decrease in reference memory errors (p<0.01) | [8] |
| Distraction Task | Rat | 1.0 mg/kg | Modulated premature responses to distractors | [9] |
Clinical Evidence
In human studies, this compound has shown promise as a cognitive enhancer, particularly in populations with cognitive deficits:
-
Dementia of the Frontal Type: A study involving patients with dementia of the frontal type found that this compound produced dose-dependent improvements in performance on tests of planning, sustained attention, verbal fluency, and episodic memory.[7] However, it also produced deficits in spatial working memory in the same patient group.[7]
-
Healthy Volunteers: In healthy volunteers, a 40mg oral dose of this compound was found to improve a specific aspect of selective attention.[10] Another study in healthy volunteers, however, reported no overall effect on performance in a battery of cognitive tests but did note an inhibition of session-to-session improvement in tasks of planning and attention.
The following table summarizes the findings from clinical trials:
| Population | This compound Dose | Cognitive Domain | Effect | Citation |
| Dementia of the Frontal Type | Dose-dependent | Planning, Sustained Attention, Verbal Fluency, Episodic Memory | Improvement | [7] |
| Dementia of the Frontal Type | Dose-dependent | Spatial Working Memory | Deficit | [7] |
| Healthy Volunteers | 40mg (oral, three times daily for 21 days) | Selective Attention | Improvement in place repetition effect | [10] |
| Healthy Volunteers | Not Specified | Planning, Attentional Set Shifting, Sustained Visual Attention | Inhibition of session-to-session improvement | |
| Patients with Upper Respiratory Tract Illness | 40mg | Simple Reaction Time | Removed URTI-induced slowing |
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of this compound are believed to be mediated through a cascade of intracellular signaling events initiated by the increase in norepinephrine.
Signaling Pathway
The binding of norepinephrine to postsynaptic β-adrenergic receptors (as suggested by the β-adrenoceptor dependence of this compound's effects on the population spike) is thought to activate a canonical signaling pathway involving cyclic AMP (cAMP), Protein Kinase A (PKA), and the cAMP response element-binding protein (CREB).
Experimental Workflow: In Vivo Electrophysiology
The assessment of this compound's impact on LTP in vivo typically involves the following experimental workflow:
Experimental Workflow: Behavioral Testing (Y-Maze)
Behavioral assessments, such as the Y-maze test, follow a structured protocol to evaluate the effects of this compound on spatial memory.
Detailed Experimental Protocols
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
-
Animal Model: Adult male Sprague-Dawley rats (250-350g).
-
Anesthesia: Urethane (1.5 g/kg, i.p.).
-
Surgery: Animals are placed in a stereotaxic frame. A bipolar stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) and population spikes are recorded in response to single test pulses delivered to the perforant path.
-
Drug Administration: this compound (e.g., 5 mg/kg) is administered intraperitoneally.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., 10 bursts of 15 pulses at 200 Hz, with a 2-second interburst interval) is delivered to the perforant path.
-
Data Analysis: The slope of the fEPSP and the amplitude of the population spike are measured and expressed as a percentage of the pre-HFS baseline.
Y-Maze Test
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animal Model: Adult male Wistar rats (200-250g).
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are randomly assigned to receive either vehicle (control) or this compound (e.g., 3 mg/kg, i.p.).
-
Following a 30-minute pre-treatment period, each rat is placed at the center of the Y-maze and allowed to explore freely for 8 minutes.
-
The sequence of arm entries is recorded manually or using a video tracking system.
-
-
Data Analysis: A spontaneous alternation is defined as consecutive entries into all three arms without repetition. The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
Radial Arm Maze Test
-
Apparatus: An elevated maze with eight arms radiating from a central platform.
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Rats are typically food-deprived to 85% of their free-feeding body weight to motivate exploration for food rewards.
-
Habituation: Rats are allowed to freely explore the maze with all arms baited for several days.
-
Training: A specific subset of arms is consistently baited. The rat is placed on the central platform and allowed to explore the maze until all baited arms have been visited.
-
Testing: Following vehicle or this compound (e.g., 3 mg/kg, i.p.) administration, the rat is placed on the central platform.
-
-
Data Analysis:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that has never been baited.
-
Conclusion
This compound, through its primary action as an α2-adrenoceptor antagonist, demonstrates a significant capacity to modulate synaptic plasticity and enhance learning and memory. By increasing norepinephrine levels in key brain regions, it influences fundamental cellular processes like LTP and translates these effects into improved performance in cognitive tasks. While the pro-cognitive effects of this compound are promising, further research is needed to fully elucidate the dose-dependent effects across different cognitive domains and to confirm the precise downstream signaling pathways involved. The detailed methodologies and quantitative data presented in this whitepaper provide a solid foundation for future investigations into the therapeutic potential of this compound and similar compounds in the treatment of cognitive disorders.
References
- 1. In vivo Electrophysiology Protocol [protocols.io]
- 2. kjpp.net [kjpp.net]
- 3. This compound increases perforant path-evoked EPSP slope paired pulse inhibition and reduces perforant path-evoked population spike paired pulse facilitation in rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.haifa.ac.il [cris.haifa.ac.il]
- 5. The alpha(2) antagonist this compound remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose-response relationship for oral this compound effects in healthy human subjects: comparison with oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revistadechimie.ro [revistadechimie.ro]
- 9. This compound potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Unraveling of Idazoxan: A Technical Guide to its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan, with the systematic IUPAC name (±)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a potent and selective α2-adrenergic receptor antagonist that has been a subject of scientific inquiry for decades.[1][2] It also exhibits affinity for imidazoline (B1206853) receptors, adding complexity to its pharmacological profile.[1][3] This technical guide provides an in-depth overview of the historical development, discovery, and key experimental findings related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Historical Development
The journey of this compound began with its initial synthesis and characterization as a selective α2-adrenoceptor antagonist. The pharmacological properties of this compound, chemically identified as 2-[2-(1,4-benzodioxanyl)]-2-imidazoline, were first detailed in the early 1980s.[2] The initial development can be attributed to scientists at Reckitt & Colman.[4]
Over the years, the development of this compound has been passed through several pharmaceutical entities. Following its initial development, Pierre Fabre Medicament took over the reins, conducting further clinical investigations.[5][6] More recently, Terran Biosciences has entered into an exclusive licensing agreement with Pierre Fabre to develop and commercialize this compound and a pipeline of related assets for neuropsychiatric conditions.[5][7] A significant hurdle in its clinical development has been its short half-life, necessitating frequent dosing.[7][8] To address this, Terran Biosciences has been developing extended-release (XR) formulations to enable once-daily oral administration.[5][7]
This compound has been investigated for a range of therapeutic indications, including depression, and more recently as an adjunctive treatment for schizophrenia.[1][9] Pilot studies have suggested that by enhancing noradrenergic neurotransmission, this compound may augment the therapeutic effects of typical neuroleptics in patients with schizophrenia.[10] There is also preclinical evidence suggesting its potential in mitigating L-DOPA-induced dyskinesias in Parkinson's disease and in Alzheimer's disease models.[1]
Synthesis of this compound
The synthesis of this compound has been documented through various methods. A commonly cited synthetic route involves the following key steps:
-
Formation of 2-cyano-1,4-benzodioxan: The synthesis begins with the reaction of catechol with 2-chloroacrylonitrile.[1]
-
Pinner Reaction: The resulting 2-cyano-1,4-benzodioxan undergoes a Pinner reaction with alcoholic hydrogen chloride to form an iminoether.[1]
-
Imidazoline Ring Formation: Finally, treatment of the iminoether with ethylenediamine (B42938) yields the imidazoline ring, affording this compound.[1]
A detailed, scalable synthesis for this compound hydrochloride has also been published, which involves the reaction of 2-cyano-1,4-benzodioxane with sodium methoxide (B1231860) in methanol, followed by the addition of ethylenediamine and hydrogen chloride.[11]
Pharmacological Profile
This compound is primarily characterized by its antagonist activity at α2-adrenergic receptors. It is a selective α2-adrenoceptor antagonist, demonstrating higher affinity for α2 receptors over α1 receptors.[2][12] This selectivity has been confirmed in both functional studies and radioligand binding assays.[12] In addition to its action on adrenergic receptors, this compound is also an antagonist at imidazoline receptors.[1][3]
Receptor Binding Affinities
The binding affinities of this compound for various receptors have been determined in numerous studies. The following tables summarize key quantitative data.
| Radioligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) | Reference |
| [3H]this compound | Rat Olfactory Cortex | α2-adrenoceptor | ~5.5 (KD) | [13] |
| [3H]Prazosin | Rat Cerebral Cortex | α1-adrenoceptor | 245 (Selectivity α2/α1) | [14] |
| [3H]this compound | Rat Cerebral Cortex | α2-adrenoceptor | 245 (Selectivity α2/α1) | [14] |
| [3H]this compound | Human Atrial Appendages | I2-imidazoline site | 25.5 (KD) | [7] |
| Compound | Receptor | Ki (nM) - Human Brain | Ki (nM) - Rat Brain | Reference |
| This compound | I2-imidazoline site | ~4 | ~4 | [1] |
| This compound | α2-adrenoceptor | ~30 | ~30 | [1] |
| Guanoxan | I2-imidazoline site | 1.3 | - | [1] |
| Cirazoline | I2-imidazoline site | ~1.3 | - | [1] |
| Naphazoline | I2-imidazoline site | ~4 | - | [1] |
| Clonidine | I2-imidazoline site | ~20 | - | [1] |
| RS 15385-197 | α2-adrenoceptor | 0.3 | - | [1] |
| RX821002 | α2-adrenoceptor | ~1 | - | [1] |
| Phentolamine | α2-adrenoceptor | ~10 | - | [1] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in both humans and animal models.
| Species | Route of Administration | Elimination Half-life (t1/2) | Volume of Distribution (Vd) | Oral Bioavailability | Reference |
| Human | Intravenous | 4.20 h | 3.20 L/kg | - | [3] |
| Human | Oral | 5.58 h | - | 26-41% | [3] |
| Rat (Male) | Oral (10 mg/kg) | - | - | ~1% | [15] |
| Rat (Male) | Oral (100 mg/kg) | - | - | 23% | [15] |
| Rat (Female) | Oral | - | - | Considerably higher than males | [15] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. These autoreceptors normally function to inhibit the release of norepinephrine (B1679862) (NE) in a negative feedback loop. By antagonizing these receptors, this compound disinhibits the neuron, leading to an increased release of NE into the synaptic cleft. This enhanced noradrenergic neurotransmission is believed to underlie its therapeutic potential in conditions like schizophrenia and depression.
The increased NE can then act on postsynaptic α1 and β-adrenergic receptors, leading to downstream signaling cascades. The precise effects of this compound can depend on the specific neuronal circuits and behaviors being studied. For example, its effects on locomotor activity have been shown to be mediated by postsynaptic α1 and β receptors, while its effects on escape reactions appear to be due to the postsynaptic blockade of α2 receptors.[14]
Furthermore, this compound's interaction with imidazoline receptors contributes to its complex pharmacology.[3] It has also been shown to act as an agonist at 5-HT1A autoreceptors, which can modulate serotonin (B10506) synthesis.[16][17]
Key Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat cerebral cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in a fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA assay).
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a specific concentration of a radioligand (e.g., [3H]this compound or [3H]RX821002 for α2-adrenoceptors).
-
Add varying concentrations of the unlabeled test compound (this compound or other competitors).
-
For determining non-specific binding, a high concentration of a known ligand is added to a separate set of wells.
3. Incubation and Filtration:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
1. Surgical Implantation:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or hippocampus).
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for a period to establish a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples at regular intervals.
3. Drug Administration and Sample Collection:
-
Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals for a set period following drug administration.
4. Sample Analysis:
-
Analyze the collected dialysate samples to quantify the concentrations of neurotransmitters (e.g., norepinephrine, dopamine) using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Conclusion
This compound has a rich history as a pharmacological tool and a potential therapeutic agent. Its journey from initial synthesis to its current investigation in extended-release formulations for schizophrenia highlights the enduring interest in its unique mechanism of action. As a selective α2-adrenergic antagonist with additional effects on imidazoline and serotonin receptors, it continues to be a valuable compound for elucidating the complex roles of these neurotransmitter systems in brain function and disease. This technical guide has provided a comprehensive overview of its development, pharmacology, and the experimental methodologies crucial for its study, serving as a foundational resource for the scientific community.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics after intravenous and oral administration in man of the alpha 2-adrenoreceptor antagonist this compound (RX781094) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terran Biosciences and Pierre Fabre Medicament partner to develop and commercialize pipeline of assets - SPEEDA Edge [sp-edge.com]
- 5. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of the α2-adrenoceptor antagonist this compound on sleep in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presynaptic imidazoline receptors and non-adrenoceptor[3H]-idazoxan binding sites in human cardiovascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]this compound to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the alpha-adrenoceptor antagonist profiles of this compound (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Idazoxan and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a potent and selective α2-adrenergic receptor antagonist that has been a valuable pharmacological tool for decades.[1] Its discovery and characterization paved the way for a deeper understanding of the physiological and pathological roles of the α2-adrenoceptor. Beyond its primary target, this compound also exhibits significant affinity for imidazoline (B1206853) receptors, a distinct class of receptors that has garnered increasing interest for its potential therapeutic applications. This multifaceted binding profile has spurred the development of numerous derivatives aimed at enhancing selectivity for specific receptor subtypes and elucidating their respective functions. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its key derivatives, with a focus on their receptor binding affinities, functional activities, and the signaling pathways they modulate.
Core Pharmacological Profile of this compound
This compound is primarily recognized for its competitive antagonism at α2-adrenergic receptors.[1][2] This action occurs at both presynaptic and postsynaptic receptors throughout the central and peripheral nervous systems.[1][2] By blocking presynaptic α2-autoreceptors on noradrenergic neurons, this compound inhibits the negative feedback mechanism that normally suppresses norepinephrine (B1679862) release, leading to an increase in synaptic norepinephrine concentrations.[3][4] This enhancement of noradrenergic transmission underlies many of its physiological effects.
In addition to its α2-adrenoceptor antagonism, this compound binds with high affinity to imidazoline receptors, which are broadly classified into I1, I2, and I3 subtypes.[5][6] this compound acts as an antagonist at I1 receptors and is also known to bind to I2 receptors.[7] The I2 binding sites are notably associated with monoamine oxidase.[8][9] This interaction with imidazoline receptors contributes to the complex pharmacological profile of this compound and has been a key driver in the synthesis of more selective derivatives.
This compound Derivatives and Structure-Activity Relationships
The quest for greater receptor selectivity has led to the development of a wide array of this compound derivatives. These modifications have provided valuable insights into the structure-activity relationships (SAR) for both α2-adrenoceptor and imidazoline receptor ligands.
A pivotal derivative is 2-methoxythis compound (RX821002) , which exhibits significantly higher selectivity for α2-adrenoceptors over imidazoline receptors.[10] This enhanced selectivity has made RX821002 an indispensable tool for distinguishing between α2-adrenergic and imidazoline-mediated effects.
Other notable derivatives include efaroxan , which also displays selectivity for α2-adrenoceptors, and cirazoline , which possesses a more complex profile with high affinity for α1-adrenoceptors and I2-imidazoline sites, alongside α2-antagonist properties. The development of such compounds has helped to dissect the distinct physiological roles of these different receptor systems.
Quantitative Data on Receptor Binding Affinities
The following tables summarize the binding affinities (Ki, pKd, or IC50 in nM) of this compound and its derivatives for various adrenergic and imidazoline receptor subtypes. This data is compiled from various radioligand binding studies and provides a comparative overview of their receptor profiles.
Table 1: Binding Affinities (Ki/pKd/IC50 in nM) of this compound and Derivatives at α-Adrenergic Receptors
| Compound | α1 | α2 (non-selective) | α2A | α2B | α2C | α2D |
| This compound | >1000 | 5-10 | 6.3 | - | - | - |
| RX821002 | >1000 | 0.8 | 8.2 (pKd) | - | - | 9.7 (pKd) |
| Efaroxan | - | 5.6 | - | - | - | - |
| Cirazoline | 12 | 59 | - | - | - | - |
| Guanabenz | >1000 | 15 | - | - | - | - |
Table 2: Binding Affinities (Ki/IC50 in nM) of this compound and Derivatives at Imidazoline Receptors
| Compound | I1 | I2 |
| This compound | 33 | 3-5 |
| RX821002 | >1000 | 134 |
| Efaroxan | 0.15 | - |
| Cirazoline | - | 1.3 |
| Guanabenz | - | 97 |
Signaling Pathways
The pharmacological effects of this compound and its derivatives are mediated by their interaction with specific cellular signaling cascades. The following diagrams illustrate the key pathways associated with α2-adrenoceptor antagonism and imidazoline receptor modulation.
α2-Adrenergic Receptor Antagonism Signaling
Antagonism of presynaptic α2-adrenoceptors by this compound removes the inhibitory brake on norepinephrine (NE) release. This leads to increased synaptic NE, which can then act on postsynaptic α1 and β-adrenergic receptors, triggering their respective downstream signaling cascades. In the prefrontal cortex, this increase in noradrenergic activity can also modulate dopamine (B1211576) (DA) release.
Imidazoline Receptor Signaling
The signaling pathways for imidazoline receptors are less fully elucidated than those for adrenergic receptors but are distinct. I1 receptor activation is linked to the activation of phospholipase C (PLC), leading to the production of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn can modulate intracellular calcium levels and protein kinase C (PKC) activity. I2 receptors are associated with monoamine oxidase (MAO) activity.
References
- 1. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Idazoxan on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Idazoxan, a selective α2-adrenergic receptor antagonist, on the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes. Understanding how pharmacological agents like this compound modulate this axis is paramount for drug development, particularly in the context of psychiatric and neurological disorders where HPA axis dysregulation is a common feature.
Core Findings: this compound's Stimulatory Effect on the HPA Axis
This compound consistently demonstrates a stimulatory effect on the HPA axis, primarily manifesting as an increase in glucocorticoid levels (corticosterone in rodents and cortisol in humans). This effect is attributed to its antagonism of α2-adrenergic receptors, which leads to an increase in the release of norepinephrine (B1679862). This enhanced noradrenergic signaling, in turn, activates the HPA axis cascade, resulting in elevated adrenal steroidogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the impact of this compound on HPA axis hormones.
Table 1: Effect of this compound on Plasma Corticosterone (B1669441) in Rodents
| Species | Experimental Condition | Treatment | Dose | Corticosterone Level (Mean ± SEM/SD) | Fold Change vs. Control | p-value | Reference |
| Rat | Naive | Vehicle | - | Data not available | - | - | Finn et al. |
| Rat | Naive | This compound | 10 mg/kg | Data not available | Increased | <0.05 | Finn et al. |
| Rat | Restraint Stress | Vehicle | - | Data not available | - | - | Finn et al. |
| Rat | Restraint Stress | This compound | 10 mg/kg | Data not available | Potentiated | <0.05 | Finn et al. |
Note: Specific mean and SEM/SD values were not available in the accessed abstracts. The table reflects the reported qualitative changes and statistical significance.
Table 2: Effect of this compound on Plasma Cortisol and ACTH in Humans
| Population | Experimental Condition | Treatment | Dose | Hormone | Key Finding | p-value | Reference |
| Healthy Volunteers | Acute | This compound | 40 mg t.i.d. | Cortisol | Attenuated normal diurnal fall | <0.05 | Glue et al., 1992[1] |
| Healthy Volunteers | Acute | This compound | 40 mg t.i.d. | ACTH | No significant alteration | NS | Glue et al., 1992[1] |
| Healthy Volunteers | Chronic (22 days) | This compound | 40 mg t.i.d. | Cortisol | Normal diurnal fall restored | NS | Glue et al., 1992[1] |
Note: This study focused on the change in the diurnal rhythm of cortisol rather than absolute concentration changes at specific time points.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action on the HPA axis involves the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This disinhibition leads to an increased release of norepinephrine in key brain regions that regulate the HPA axis, such as the paraventricular nucleus (PVN) of the hypothalamus.
In addition to its well-characterized α2-adrenergic antagonism, this compound also exhibits affinity for imidazoline (B1206853) I2 receptors. The precise role of I2 receptors in HPA axis regulation is still under investigation, but they are known to modulate monoamine oxidase activity and are present in brain regions relevant to stress responses. This dual activity of this compound may contribute to its overall effect on the HPA axis, potentially through mechanisms that are independent of or synergistic with its α2-adrenergic blockade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental designs employed in the cited studies.
Preclinical Studies in Rodents
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used, weighing between 200-300g at the start of the experiments. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is usually dissolved in a saline vehicle and administered via intraperitoneal (i.p.) injection. Doses in the range of 5-10 mg/kg are common.
-
Stress Paradigms: To investigate the interaction between this compound and stress, acute restraint stress is a frequently used model. This involves placing the animal in a well-ventilated, restrictive tube for a defined period (e.g., 60 minutes).
-
Blood Sampling: Blood samples are collected for hormone analysis. In conscious animals, this is often done via a chronically implanted tail artery or jugular vein cannula to minimize sampling-induced stress. Samples are typically collected at baseline and at multiple time points following drug administration and/or stress exposure.
-
Hormone Assays: Plasma corticosterone concentrations are measured using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits. These assays involve competitive binding of labeled and unlabeled corticosterone to a specific antibody.
Clinical Studies in Humans
-
Participants: Studies are typically conducted in healthy adult volunteers. Participants undergo a thorough medical and psychiatric screening to exclude any conditions that might affect HPA axis function.
-
Study Design: A double-blind, placebo-controlled, crossover design is often employed. Each participant receives both this compound and a placebo on separate occasions, with a washout period in between.
-
Drug Administration: this compound is administered orally, with doses typically in the range of 40 mg, sometimes given multiple times a day (e.g., three times daily, t.i.d.).
-
Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) over a specified period (e.g., several hours) to assess the diurnal rhythm and acute effects on hormone levels.
-
Hormone Assays: Plasma cortisol and ACTH levels are measured using established and validated immunoassay techniques, such as RIA or chemiluminescent immunoassays.
Conclusion and Future Directions
The available evidence strongly indicates that this compound activates the HPA axis, leading to increased glucocorticoid secretion. This effect is primarily mediated by its antagonism of α2-adrenergic receptors and the subsequent increase in noradrenergic neurotransmission. The contribution of this compound's activity at imidazoline I2 receptors to its overall HPA axis effects warrants further investigation.
For drug development professionals, these findings have important implications. The HPA axis-activating properties of this compound could be a relevant factor in its therapeutic profile and potential side effects. Further research is needed to fully elucidate the dose-response relationship, the impact of chronic administration, and the clinical significance of these neuroendocrine changes in patient populations. A deeper understanding of the interplay between the α2-adrenergic and imidazoline receptor systems in the regulation of the HPA axis will be crucial for the development of more targeted and effective therapies for stress-related disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis with Idazoxan in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan is a potent and selective α2-adrenergic receptor antagonist widely used in neuroscience research to investigate the role of the noradrenergic system in various physiological and pathological processes. By blocking presynaptic α2-autoreceptors, this compound increases the firing rate of noradrenergic neurons and enhances the release of norepinephrine (B1679862) (NE). Due to the intricate interplay between noradrenergic and other neurotransmitter systems, particularly the dopaminergic system in the prefrontal cortex, this compound can also modulate the extracellular levels of dopamine (B1211576) (DA).[1]
In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of pharmacological agents in specific brain regions of freely moving animals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in in vivo microdialysis studies in rats, covering both systemic and local administration methods.
Data Presentation
Table 1: this compound Dosage and Administration for In Vivo Microdialysis in Rats
| Administration Route | Dosage/Concentration Range | Rationale/Reference |
| Systemic (Intraperitoneal, i.p.) | 0.1 - 40 mg/kg | Effective doses for inducing dose-dependent increases in norepinephrine and dopamine synthesis in the cerebral cortex and hippocampus.[2] |
| 3 mg/kg | Used in combination with other drugs to study effects on motor activity and endurance. | |
| Local (Reverse Dialysis) | 10 - 100 µM (estimated) | Based on effective concentrations of this compound in microdialysis studies, as referenced in protocols for the analogue 2-Methoxythis compound.[1] |
Table 2: Experimental Parameters for In Vivo Microdialysis
| Parameter | Specification | Reference |
| Animal Model | Adult Male Sprague-Dawley or Wistar Rats (280-320 g) | [1] |
| Target Brain Region | Medial Prefrontal Cortex (mPFC) | [1] |
| Stereotaxic Coordinates (from Bregma) | AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm | [1] |
| Microdialysis Probe | Concentric probe, 2 mm membrane (e.g., CMA 12) | [1] |
| Perfusion Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ (pH 7.4) | [1] |
| Flow Rate | 1-2 µL/min | [1] |
| Sample Collection Interval | 20 minutes | [1] |
Experimental Protocols
Protocol 1: Systemic Administration of this compound
This protocol outlines the procedure for investigating the effects of systemically administered this compound on neurotransmitter levels in a target brain region.
1. Surgical Implantation of Microdialysis Guide Cannula
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., mPFC) using the coordinates provided in Table 2.
-
Slowly lower a microdialysis guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and skull screws.
-
Allow the animal to recover for 5-7 days post-surgery.
2. In Vivo Microdialysis Procedure
-
On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.[1]
-
Gently insert a microdialysis probe through the guide cannula into the target brain region.[1]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.[1]
-
Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[1]
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).[1] Samples should be collected in vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent catecholamine degradation.[1]
-
Administer this compound intraperitoneally (i.p.) at the desired dose (refer to Table 1).
-
Continue to collect dialysate samples at regular intervals for at least 2-3 hours following drug administration.[1]
-
Immediately freeze the collected samples on dry ice or at -80°C until analysis.[1]
3. Analytical Chemistry
-
Quantify the concentrations of norepinephrine and dopamine in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
Generate a standard curve with known concentrations of the neurotransmitters to accurately determine their amounts in the samples.
-
Express the results as a percentage of the baseline levels.
Protocol 2: Local Administration of this compound via Reverse Dialysis
This protocol is for investigating the direct effects of this compound within a specific brain region.
1. Surgical Implantation and Initial Microdialysis Setup
-
Follow the same surgical and initial microdialysis setup procedures as described in Protocol 1 (steps 1 and 2, up to baseline sample collection).
2. Local this compound Administration
-
Prepare a solution of this compound in aCSF at the desired concentration (refer to Table 1).
-
After collecting baseline samples, switch the perfusion medium from aCSF to the this compound-containing aCSF.
-
Continue to perfuse the probe with the this compound solution.
3. Sample Collection and Analysis
-
Continue to collect dialysate samples at regular intervals to measure the effect of local this compound on neurotransmitter levels.
-
Analyze the samples using HPLC-ECD as described in Protocol 1.
Mandatory Visualization
Caption: Signaling pathway of this compound at the noradrenergic synapse.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
Application Notes and Protocols: Idazoxan in the Forced Swim Test
Introduction
Idazoxan is a pharmacological agent primarily known for its dual antagonist activity at α2-adrenergic and imidazoline (B1206853) I2 receptors.[1][2] It has been investigated for various therapeutic applications, including as an antidepressant, although it has not been marketed for this purpose.[2] In preclinical depression research, the Forced Swim Test (FST) is a widely utilized behavioral paradigm to screen for potential antidepressant efficacy.[3][4] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[5] A reduction in the duration of this immobility is interpreted as an antidepressant-like effect.[3]
These application notes provide a comprehensive overview of the use of this compound in the FST. While this compound administered alone has shown limited or inconsistent effects on immobility, it serves as a critical tool for investigating the role of α2-adrenergic and imidazoline receptor systems in the mechanism of action of other antidepressant compounds.[6][7][8]
Mechanism of Action
This compound's primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors.[1] These receptors normally function to inhibit the release of norepinephrine (B1679862) (NE); their antagonism by this compound therefore leads to an increase in synaptic NE levels. This action also extends to α2-heteroreceptors found on non-noradrenergic neurons. For instance, blocking these receptors on dopaminergic terminals in the medial prefrontal cortex enhances dopamine (B1211576) (DA) release.[9] Additionally, this compound is an antagonist at imidazoline I2 receptors, a property that has been shown to be involved in blocking the antidepressant-like effects of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs).[8] Some evidence also suggests a complex interaction with the serotonin system, where this compound may act as an agonist at 5-HT1A autoreceptors, potentially reducing serotonin synthesis.[10]
Data Presentation
The following tables summarize the quantitative data from studies administering this compound in the forced swim test.
Table 1: Effects of this compound Administered Alone in the Forced Swim Test
| Animal Model | Dose Range | Route of Administration | Effect on Immobility | Reference(s) |
| Rat | 0.03 - 3 mg/kg | Subcutaneous (s.c.) | No significant change | [6] |
| Rat | 4 mg/kg | Intraperitoneal (i.p.) | Decrease | [11] |
| Mouse | 4 - 8 mg/kg | Intraperitoneal (i.p.) | Decrease | [11] |
Note: There is conflicting evidence regarding the effect of this compound when administered alone. While some studies report no effect[6][7], others have observed a decrease in immobility.[11]
Table 2: this compound as an Antagonist in the Forced Swim Test
| Co-administered Drug | Animal Model | This compound Dose | Route of Administration | Outcome | Reference(s) |
| Desipramine (B1205290) (10 mg/kg) | Rat | 0.03 - 3 mg/kg | Subcutaneous (s.c.) | Blocked the antidepressant effect of desipramine | [6] |
| Desipramine | Rat | 1.6 - 40 ng/µl | Infusion into Locus Coeruleus | Dose-dependently antagonized the effect of desipramine | [6] |
| Paroxetine (10 mg/kg) | Mouse | 0.25 mg/kg | Intraperitoneal (i.p.) | Blocked the antidepressant-like effect of paroxetine | [8] |
| Fluoxetine (20 mg/kg) | Mouse | 0.25 mg/kg | Intraperitoneal (i.p.) | Blocked the antidepressant-like effect of fluoxetine | [8] |
Experimental Protocols
Protocol 1: Forced Swim Test in Rats (Adapted Porsolt Method)
This protocol is based on the classic two-day procedure which is standard for rats.[3][12]
1. Animals:
-
Male rats (e.g., Sprague-Dawley or Wistar strain) weighing 200-250g.
-
House animals in standard conditions with a 12h light/dark cycle and access to food and water ad libitum.
-
Handle the rats for several minutes daily for at least 4 days prior to testing to minimize stress.[3]
2. Apparatus:
-
A transparent glass or Plexiglas cylinder (40-50 cm high, 20 cm in diameter).[13]
-
Fill the cylinder with water to a depth of 15-18 cm, ensuring the rat cannot touch the bottom with its tail or feet.[12][14]
-
Maintain the water temperature at 25 ± 1°C.[12]
3. Procedure:
-
Day 1 (Pre-test Session):
-
Gently place each rat individually into the swim cylinder for a 15-minute period.[3]
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session habituates the animal to the test and induces a stable baseline of immobility for the following day.
-
-
Day 2 (Test Session):
-
Administer this compound or vehicle control at the predetermined time before the test (e.g., 30-60 minutes prior for i.p. injection).
-
24 hours after the pre-test session, place the rat back into the cylinder for a 5-minute test session.[3]
-
Record the entire 5-minute session with a video camera for later analysis.
-
After the session, remove, dry, and return the rat to its home cage.
-
4. Data Analysis:
-
A trained observer, blind to the experimental conditions, should score the recording.
-
Measure the total duration of immobility during the 5-minute test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.[5]
-
Other behaviors such as swimming and climbing can also be scored separately.
Protocol 2: Forced Swim Test in Mice
This protocol is a single-session procedure commonly used for mice.[15]
1. Animals:
-
Male mice (e.g., C57BL/6 or Swiss Webster strain) weighing 20-30g.
-
Standard housing and handling conditions as described for rats.
2. Apparatus:
-
A transparent glass or Plexiglas cylinder (25-30 cm high, 10-20 cm in diameter).[15]
-
Fill the cylinder with water to a depth of 15 cm.[15]
-
Maintain the water temperature at 24-26°C.[14]
3. Procedure:
- Administer this compound or vehicle control at the specified time before the test (e.g., 30 minutes for i.p. injection).[11]
- Gently place each mouse individually into the swim cylinder for a single 6-minute session.[16]
- Video record the entire session.
- After 6 minutes, remove the mouse, dry it thoroughly, and place it in a warmed holding cage before returning to its home cage to prevent hypothermia.[14]
4. Data Analysis:
-
Score the video recording, typically disregarding the first 2 minutes of the session to allow for initial habituation.
-
Measure the total duration of immobility during the last 4 minutes of the test.
-
Immobility is defined as floating motionless or making only small movements to maintain balance.
Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for the Forced Swim Test with this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. This compound | 79944-58-4 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 5. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. Alpha 2-adrenoceptor blockade prevents the effect of desipramine in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressant like effect of selective serotonin reuptake inhibitors involve modulation of imidazoline receptors by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Electrophysiological Recording with Idazoxan in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan is a potent and selective antagonist of α2-adrenergic receptors, and it also exhibits affinity for imidazoline (B1206853) receptors.[1] In neuroscience research, this compound is a valuable pharmacological tool for investigating the role of the noradrenergic system in modulating neuronal activity and synaptic transmission. As an α2-adrenoceptor antagonist, this compound blocks the presynaptic autoreceptors that normally inhibit norepinephrine (B1679862) (NE) release.[2] This action leads to an increase in endogenous NE levels in the synaptic cleft, thereby enhancing noradrenergic signaling.
These application notes provide a comprehensive guide for utilizing this compound in electrophysiological studies on acute brain slices. The protocols cover brain slice preparation, whole-cell patch-clamp recording, and extracellular field potential recording, with specific instructions for the application of this compound.
Mechanism of Action: α2-Adrenergic Receptor Antagonism
α2-adrenergic receptors are G-protein coupled receptors (GPCRs) typically associated with the inhibitory G-protein, Gi. Activation of these receptors by endogenous ligands like norepinephrine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. When this compound is introduced, it binds to these α2-adrenergic receptors without activating them, thus preventing norepinephrine from exerting its inhibitory feedback on its own release. This disinhibition results in a localized increase in norepinephrine concentration at the synapse.
Signaling Pathway of α2-Adrenergic Receptor and its Antagonism by this compound
Caption: Signaling pathway of α2-adrenergic autoreceptor and its blockade by this compound.
Quantitative Data Summary
The following tables summarize the effects of this compound on neuronal activity, primarily from in vivo and in vitro studies. It is important to note that quantitative data from in vitro brain slice electrophysiology studies are limited, and some of the listed effects are inferred from the known mechanism of action of this compound.
Table 1: Effects of this compound on Neuronal Firing
| Brain Region | Neuron Type | Recording Method | This compound Concentration | Observed Effect | Reference |
| Auditory Cortex | Not Specified | In vivo single-unit | Systemic or Local Application | Decrease in spontaneous and/or evoked activity in 84% of neurons. | [2] |
| Hippocampus | Pyramidal Cells | In vitro (inferred) | 1-10 µM | Potential increase in excitability due to enhanced noradrenergic tone. | General Knowledge |
| Prefrontal Cortex | Not Specified | In vivo microdialysis | 0.25 mg/kg, i.p. | Increased extracellular dopamine (B1211576) levels. | [3] |
Table 2: Effects of this compound on Synaptic Transmission
| Brain Region | Synapse Type | Recording Method | This compound Concentration | Observed Effect | Reference |
| Hippocampus (CA1) | Schaffer Collateral to CA1 | In vitro field recording | 10 µM | Did not block the effect of agmatine (B1664431) on LTP. | [4] |
| Hippocampus | Excitatory | In vitro (inferred) | 1-10 µM | Potential modulation of excitatory postsynaptic currents (EPSCs) due to increased norepinephrine. | [5] |
| Hippocampus | Inhibitory | In vitro (inferred) | 1-10 µM | Potential modulation of inhibitory postsynaptic currents (IPSCs) due to increased norepinephrine. | General Knowledge |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes a standard method for preparing acute brain slices from rodents, suitable for subsequent electrophysiological recording.
Materials:
-
Animals: Young adult rodents (e.g., P21-P40 mice or rats).
-
Solutions:
-
NMDG-based or sucrose-based cutting solution (see Table 3 for composition).
-
Artificial cerebrospinal fluid (aCSF) for recording (see Table 3 for composition).
-
-
Equipment:
-
Vibrating microtome (vibratome).
-
Dissection tools (scissors, forceps, spatula).
-
Petri dishes.
-
Carbogen (B8564812) gas (95% O2 / 5% CO2).
-
Incubation/recovery chamber.
-
Ice bucket.
-
Procedure:
-
Solution Preparation: Prepare cutting solution and aCSF on the day of the experiment. Continuously bubble both solutions with carbogen for at least 30 minutes before use. Chill the cutting solution to 2-4°C.
-
Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Slicing:
-
Mount the brain onto the vibratome specimen disc. For coronal slices, a flat surface can be created by making a cut at the anterior or posterior end of the brain.
-
Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut slices at the desired thickness (typically 300-400 µm).
-
-
Recovery:
-
Carefully transfer the slices to an incubation chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 60 minutes before starting recordings. After an initial recovery period at a warmer temperature, the chamber can be maintained at room temperature.
-
Table 3: Solution Compositions
| Component | Cutting Solution (NMDG-based) | Recording aCSF |
| NMDG | 92 mM | - |
| NaCl | - | 125 mM |
| KCl | 2.5 mM | 2.5 mM |
| NaH2PO4 | 1.25 mM | 1.25 mM |
| NaHCO3 | 30 mM | 25 mM |
| HEPES | 20 mM | - |
| Glucose | 25 mM | 10 mM |
| Thiourea | 2 mM | - |
| Na-Ascorbate | 5 mM | - |
| Na-Pyruvate | 3 mM | - |
| CaCl2 | 0.5 mM | 2.5 mM |
| MgCl2 | 10 mM | 1.3 mM |
| pH | 7.3-7.4 | 7.3-7.4 |
| Osmolarity | ~300-310 mOsm | ~300-310 mOsm |
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol details how to perform whole-cell recordings to measure the effects of this compound on neuronal properties and synaptic currents.
Materials:
-
Prepared acute brain slices.
-
Solutions:
-
Recording aCSF.
-
Intracellular pipette solution (see Table 4 for composition).
-
This compound stock solution (e.g., 10 mM in water or DMSO, store at -20°C).
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Upright microscope with DIC optics.
-
Micromanipulators.
-
Glass micropipettes (3-7 MΩ resistance).
-
Perfusion system.
-
Procedure:
-
Slice Transfer and Visualization: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min. Visualize neurons using DIC optics.
-
Pipette Filling and Seal Formation: Fill a glass micropipette with the intracellular solution. Approach a target neuron and apply gentle positive pressure. Once the pipette tip touches the cell membrane, release the pressure and apply gentle negative pressure to form a Giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable seal, apply a brief pulse of strong negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential and firing properties of the neuron in response to current injections.
-
Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV to record EPSCs or 0 mV to record IPSCs) and record spontaneous or evoked synaptic currents.
-
-
This compound Application:
-
Dilute the this compound stock solution into the recording aCSF to the final desired concentration (e.g., 1-10 µM).
-
Switch the perfusion to the this compound-containing aCSF.
-
Allow at least 5-10 minutes for the drug to equilibrate in the slice.
-
-
Recording with this compound: Repeat the recordings performed during the baseline period to assess the effects of this compound.
-
Washout: Switch the perfusion back to the control aCSF and record for at least 15-20 minutes to determine if the effects of this compound are reversible.
Table 4: Intracellular Pipette Solution (K-Gluconate based)
| Component | Concentration |
| K-Gluconate | 135 mM |
| KCl | 10 mM |
| HEPES | 10 mM |
| Mg-ATP | 4 mM |
| Na-GTP | 0.3 mM |
| EGTA | 0.2 mM |
| Phosphocreatine | 10 mM |
| pH | 7.2-7.3 (with KOH) |
| Osmolarity | ~290 mOsm |
Experimental Workflow for this compound Application in Brain Slice Electrophysiology
Caption: Experimental workflow for brain slice electrophysiology with this compound application.
Expected Outcomes and Troubleshooting
-
Increased Neuronal Excitability: By blocking presynaptic α2-autoreceptors, this compound is expected to increase the local concentration of norepinephrine. Depending on the postsynaptic adrenoceptor expression (e.g., excitatory β-adrenergic receptors), this may lead to an increase in neuronal firing rate and a decrease in the threshold for action potential generation.
-
Modulation of Synaptic Transmission: The enhanced noradrenergic tone can modulate both excitatory and inhibitory synaptic transmission. The net effect will depend on the specific synapses and receptors involved.
-
Troubleshooting:
-
No effect of this compound: Ensure the drug is properly dissolved and applied at an effective concentration. The viability of noradrenergic terminals in the slice preparation is also crucial. Consider using a direct α2-adrenergic agonist as a positive control to confirm receptor functionality.
-
Irreversible effects: Some drugs can be difficult to wash out. Ensure a sufficient washout period with a high perfusion rate.
-
Slice health: Poor slice health can lead to unreliable results. Optimize the slicing and recovery procedures as described in Protocol 1.
-
Conclusion
This compound is a valuable tool for dissecting the role of the noradrenergic system in neuronal circuit function. By following the detailed protocols and considering the expected outcomes outlined in these application notes, researchers can effectively utilize this compound in their brain slice electrophysiology experiments to gain deeper insights into the modulation of neuronal activity by α2-adrenergic receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presynaptic α2-adrenoceptors control excitatory, but not inhibitory, transmission at rat hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Idazoxan in Studying Attentional Processes
Introduction
Idazoxan is a potent and selective α2-adrenergic receptor antagonist widely utilized in neuroscience research to investigate the role of the noradrenergic system in cognitive functions, particularly attention.[1][2] Its primary mechanism of action involves blocking presynaptic α2-adrenoceptors, which function as autoreceptors to inhibit norepinephrine (B1679862) (NE) release. By antagonizing these receptors, this compound increases the synaptic concentration of NE in key brain regions, such as the prefrontal cortex (PFC), which is critically involved in executive functions and attentional control.[3][4][5] Furthermore, this compound has been shown to increase the extracellular levels of dopamine (B1211576) in the PFC, another neurotransmitter essential for cognitive performance.[1][6]
The noradrenergic system plays a pivotal role in modulating arousal, vigilance, and attention.[7] The effects of NE on PFC functions are often described by an "inverted-U" dose-response curve, where moderate levels of NE enhance cognitive performance, while levels that are too low or too high can be detrimental.[7][8] By elevating norepinephrine levels, this compound serves as a valuable pharmacological tool to probe the effects of enhanced noradrenergic transmission on various facets of attention, including sustained attention, selective attention, and attentional shifting in animal models.[3][9] While this compound also acts as an antagonist at imidazoline (B1206853) receptors, its effects on attention are primarily attributed to its α2-adrenoceptor blockade.[1][10]
Mechanism of Action: α2-Adrenoceptor Antagonism
This compound's principal effect is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. In a normal state, norepinephrine released into the synaptic cleft binds to these autoreceptors, initiating a negative feedback loop that reduces further NE release. This compound interrupts this feedback mechanism, leading to disinhibition of the neuron and a subsequent increase in the firing rate and release of norepinephrine into the synapse. This elevated concentration of NE is then available to act on postsynaptic α1, α2, and β-adrenoceptors, modulating the activity of downstream neural circuits that underpin attentional processes.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound administration in various behavioral and neurochemical paradigms in rodents.
Table 1: Effects of this compound on Attentional Performance
| Study | Animal Model | Behavioral Task | This compound Dose (mg/kg) & Route | Key Findings |
| Bunsey & Strupp, 1995 | Rats | Distraction Task | 1.0, i.p. | Modulated the propensity to make premature responses when distractors were presented; effect varied with baseline distractibility.[9] |
| Sara & Devauges, 1990 | Rats | Attentional Shift Task | 2.0, i.p. | Facilitated the shift phase of the task; treated rats took significantly fewer trials to reach criterion compared to saline controls.[3][11] |
| Coull et al., 1996 | Human (Dementia) | CANTAB | 20-40 mg, oral | Produced dose-dependent improvements in sustained attention, planning, and verbal fluency.[12] |
Table 2: Neurochemical and Other Behavioral Effects of this compound
| Study | Animal Model | Assay | This compound Dose (mg/kg) & Route | Key Findings |
| Miyazaki et al., 1998 | Rats | In Vivo Microdialysis | 0.25, i.p. | Increased extracellular dopamine levels in the prefrontal cortex to a maximum of 241.5% of baseline.[6] |
| Hamilton & Dalrymple, 1987 | Normotensive Rats | Plasma Catecholamine Measurement | 0.3, i.v. | Caused an immediate 2-fold increase in plasma norepinephrine and epinephrine (B1671497) concentrations.[13] |
| Rusu et al., 2015 | Wistar Rats | Treadmill Test | 3.0, i.p. | Significantly increased running distance compared to the control group, suggesting improved endurance.[14][15] |
| Baskin et al., 2017 | Spontaneously Hypertensive Rats (SHR) | Cocaine Self-Administration | 10-56 µ g/side (intracranial) | Dose-dependently increased progressive ratio break points for cocaine self-administration.[16] |
Experimental Protocols
Detailed methodologies for common behavioral paradigms used to assess the effects of this compound on attention in rodents are provided below.
Protocol 1: Signal Detection Task (SDT) / Distraction Task
This task is designed to measure sustained and selective attention.[17][18]
-
Objective: To assess an animal's ability to detect a brief visual signal and to measure the impact of irrelevant distracting stimuli on performance.
-
Apparatus: A standard operant conditioning chamber equipped with a central nose-poke port, two retractable response levers (or side nose-poke ports), a signal light panel above the central port, a food pellet dispenser, and a house light.[19][20] For distraction protocols, an odor or auditory stimulus generator can be included.
-
Animals: Adult male Sprague-Dawley or Wistar rats, maintained at 85-90% of their free-feeding body weight to ensure motivation for the food reward.
-
Procedure:
-
Training: Animals are trained in stages, first to associate lever presses with food rewards, then to initiate a trial by poking their nose in the central port. Finally, they are trained to press the "signal" lever if a light was presented (a "hit") and the "non-signal" lever if no light was presented (a "correct rejection").[18][21]
-
Testing: A session consists of a series of trials. Each trial begins when the animal makes a nose poke in the illuminated central port.
-
On "signal" trials, a brief visual cue (e.g., 0.5s) is presented. On "non-signal" trials, no cue is presented. The animal must then press the correct corresponding lever within a limited time window (e.g., 5 seconds).
-
Correct responses are rewarded with a food pellet; incorrect responses result in a "time-out" period (e.g., 5 seconds) with the house light off.
-
Distraction Variant: On a subset of trials, an irrelevant stimulus (e.g., a novel odor or a white noise burst) is presented between the trial initiation and the potential signal presentation.[9][17]
-
-
Drug Administration: this compound (e.g., 0.5 - 2.0 mg/kg) or vehicle is administered intraperitoneally (i.p.) 20-30 minutes prior to the testing session.
-
Key Parameters Measured:
-
Accuracy (%): (Hits + Correct Rejections) / Total Trials.
-
Omission Errors: Failure to make a response within the time limit.
-
Premature Responses: Responding before the signal presentation period. This is a measure of impulsivity.
-
Reaction Time: Latency from signal onset to a correct response.
-
Protocol 2: Five-Choice Serial Reaction Time Task (5-CSRTT)
This task is a robust method for assessing visuospatial sustained attention and motor impulsivity.[22][23][24]
-
Objective: To measure an animal's ability to detect and respond to a brief visual stimulus presented in one of five discrete spatial locations.
-
Apparatus: An operant chamber with a curved wall containing five square apertures, each with a stimulus light. Opposite this wall is a food magazine where rewards are delivered.[23][25]
-
Animals: Adult male Sprague-Dawley or Wistar rats, food-restricted to 85-90% of free-feeding weight.
-
Procedure:
-
Training: Training is extensive and occurs in stages, gradually shaping the behavior. Animals first learn to retrieve rewards, then to nose-poke any illuminated aperture, and finally to respond only to the briefly illuminated aperture within a limited hold period.[26] The stimulus duration is gradually decreased to increase attentional load.
-
Testing: The animal initiates a trial by collecting a reward from the magazine (or via a separate nose-poke). After a fixed or variable inter-trial interval (ITI) of several seconds, a light is briefly illuminated in one of the five apertures.
-
The animal must make a nose-poke response into the correct aperture within a limited hold period (e.g., 5 seconds) to receive a food reward.
-
A correct response is rewarded. An incorrect response (poking the wrong aperture) or an omission (no response) results in a time-out period.
-
A premature response (poking any aperture during the ITI) also results in a time-out and is recorded as a measure of impulsivity.
-
-
Drug Administration: this compound or vehicle is administered i.p. 20-30 minutes prior to the session.
-
Key Parameters Measured:
-
Accuracy (%): [Correct Responses / (Correct + Incorrect Responses)] x 100.
-
Omission Errors (%): [Omissions / Total Trials] x 100.
-
Premature Responses: Total number of responses made during the ITI.
-
Correct Response Latency: Time from stimulus onset to a correct nose-poke.
-
Reward Collection Latency: Time from a correct response to collecting the reward.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the noradrenergic system facilitates an attentional shift in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenergic Pharmacology and Cognition: Focus on the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific effects of this compound in a distraction task: evidence that endogenous norepinephrine plays a role in selective attention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The alpha(2) antagonist this compound remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of acute and chronic administration of this compound on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Blockade of α2-adrenergic receptors in prelimbic cortex: impact on cocaine self-administration in adult spontaneously hypertensive rats following adolescent atomoxetine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing Attention in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Measuring Attention in Rodents: Comparison of a Modified Signal Detection Task and the 5-Choice Serial Reaction Time Task - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Attention in Rats with a Visual Signal Detection Task: Signal Intensity vs. Signal Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rodent Test of Attention and Impulsivity: The 5-Choice Serial Reaction Time Task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 24. 5 Choice Serial Reaction Time Task (5CSRTT) - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 25. touchscreencognition.org [touchscreencognition.org]
- 26. 5-choice serial reaction time task; 5-CSRTT, is an automated assay that can be conducted in the integrated behavior assessment unit, the Zantiks AD | Protocols | Zantiks [zantiks.com]
Idazoxan: A Pharmacological Tool for Interrogating Noradrenergic Pathways
Application Notes and Protocols for Researchers
Introduction: Idazoxan is a potent and selective α2-adrenergic receptor antagonist widely utilized in neuroscience research to investigate the role of the noradrenergic system in various physiological and pathological processes. By blocking the presynaptic α2-autoreceptors, this compound effectively increases the firing rate of noradrenergic neurons and enhances the release of norepinephrine (B1679862) in terminal fields.[1][2] This property makes it an invaluable tool for studying the influence of noradrenergic pathways on behavior, neuronal activity, and neurotransmitter interactions.[3][4] Additionally, this compound exhibits affinity for imidazoline (B1206853) receptors, a characteristic that researchers must consider in experimental design and data interpretation.[5][6]
These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experimental paradigms, and quantitative data to aid in study design and interpretation.
Data Presentation: Quantitative Pharmacological Profile of this compound
The following tables summarize the binding affinities and effective doses of this compound in various experimental models.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| α2-Adrenergic | [3H]this compound | Rat Olfactory Cortex Membranes | ~5.5 (KD) | [7] |
| I2-Imidazoline | [3H]this compound | Human and Rat Brain | Guanoxan (~1.3), Cirazoline, this compound, Naphazoline, Clonidine, Phentolamine, RX821002 | [8] |
| α2-Adrenergic | [3H]RX821002 | Human and Rat Brain | RS 1538-197 (~0.3), RX821002, Clonidine, Phentolamine, this compound, Naphazoline, Guanoxan, Cirazoline (~307) | [8] |
Note: The study by Miralles et al. (1993) provides a rank order of potency rather than specific Ki values for this compound at I2-imidazoline and α2-adrenergic receptors.
Table 2: Effective Doses of this compound in In Vivo Studies
| Experimental Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Behavioral Studies (Anxiety, Locomotion) | Rat | Intraperitoneal (i.p.) | 0.5 - 5 mg/kg | Increased locomotor activity | [9] |
| Behavioral Studies (Aggression) | Mouse | Not Specified | Dose-dependent | Reduction in aggressiveness | [10] |
| Behavioral Studies (Reward Deficits) | Rat | Intraperitoneal (i.p.) | 1 - 5 mg/kg | No effect on baseline brain reward thresholds | [11] |
| Behavioral Studies (Attention) | Rat | Intraperitoneal (i.p.) | 2 mg/kg | Facilitated attentional shift | [2][12] |
| In Vivo Microdialysis (Dopamine Release) | Rat | Intraperitoneal (i.p.) | Not Specified | Increased dopamine (B1211576) output in the medial prefrontal cortex | [13] |
| In Vivo Microdialysis (L-DOPA-induced Dyskinesia) | Rat | Intraperitoneal (i.p.) | 3 - 9 mg/kg | 9 mg/kg significantly alleviated dyskinesia | [14] |
| Electrophysiology (Locus Coeruleus Firing) | Rat | Intravenous (i.v.) | Doses below those altering spontaneous activity | Potentiated responses to excitatory stimuli | [15] |
| Electrophysiology (Auditory Cortex) | Rat | Systemic (i.p. or i.v.) or Local | Not Specified | Decreased spontaneous and/or evoked activity | [1] |
Mandatory Visualizations
Caption: Noradrenergic signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for in vivo microdialysis with this compound.
Caption: Logical relationship of this compound as a tool for studying noradrenergic pathways.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for α2-adrenergic receptors in a specific tissue preparation (e.g., rat cerebral cortex).
Materials:
-
[3H]this compound or another suitable radioligand (e.g., [3H]RX821002).[8]
-
Unlabeled this compound and other competing ligands.
-
Tissue homogenate from the brain region of interest.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize the dissected brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Finally, resuspend the pellet in the binding buffer to a specific protein concentration.
-
Binding Reaction: In reaction tubes, add the membrane preparation, [3H]this compound at a concentration near its KD, and varying concentrations of unlabeled this compound or other competing drugs. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of a non-labeled competitor.
-
Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of norepinephrine and dopamine in a specific brain region (e.g., medial prefrontal cortex) of a freely moving rat.[13][16]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest. Secure the cannula to the skull with dental cement. Allow the animal to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[16] Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[16]
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter concentrations.[16]
-
This compound Administration: Administer this compound systemically (e.g., intraperitoneally) at the desired dose.[14]
-
Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.[16]
-
Sample Analysis: Analyze the concentration of norepinephrine and dopamine in the dialysate samples using HPLC-ECD.
-
Histological Verification: After the experiment, perfuse the animal and slice the brain to histologically verify the correct placement of the microdialysis probe.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels. Use appropriate statistical tests to compare post-injection levels to baseline and to a vehicle-treated control group.
Protocol 3: Electrophysiological Recording of Locus Coeruleus Neurons
Objective: To investigate the effect of this compound on the firing rate and responsiveness of locus coeruleus (LC) neurons in vivo.[15][18]
Materials:
-
Anesthetized rat.
-
Stereotaxic frame.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
This compound for systemic or local administration.
-
Stimulating electrode (optional, for evoking responses).
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface above the locus coeruleus.
-
Electrode Placement: Slowly lower a recording microelectrode into the LC. The characteristic regular, slow firing rate of LC neurons helps to identify the correct location.
-
Baseline Recording: Once a single LC neuron is isolated, record its spontaneous firing rate for a stable baseline period.
-
This compound Administration: Administer this compound either systemically (e.g., intravenously) or locally via a micropipette.
-
Post-Administration Recording: Continue to record the firing rate of the neuron to observe any changes induced by this compound.
-
(Optional) Evoked Activity: If studying responsiveness, apply an excitatory stimulus (e.g., paw pinch or electrical stimulation of an afferent pathway) before and after this compound administration and compare the magnitude of the evoked responses.[15]
-
Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. If applicable, quantify the change in the evoked response. Use appropriate statistical methods to determine the significance of any observed effects.
Protocol 4: Assessment of Attentional Set-Shifting Behavior
Objective: To evaluate the effect of this compound on cognitive flexibility using an attentional set-shifting task.[2]
Materials:
-
Rats.
-
Apparatus for the attentional set-shifting task (e.g., a maze with different cues).[2]
-
This compound solution for injection.
-
Food rewards.
Procedure:
-
Pre-training: Train the rats on a series of discrimination problems where they must learn to associate a specific cue (e.g., a visual pattern) with a food reward.
-
Set-Shifting Task: Introduce a new set of cues or a new rule that requires the rat to shift its attention from the previously learned stimulus dimension to a new one.
-
This compound Administration: On the day of the set-shifting task, administer this compound (e.g., 2 mg/kg, i.p.) or a vehicle control to different groups of rats before the behavioral testing session.[2]
-
Behavioral Testing: Place the rat in the apparatus and record the number of trials required to reach a predefined performance criterion (e.g., a certain number of consecutive correct choices).
-
Data Analysis: Compare the number of trials to criterion between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in the number of trials to criterion in the this compound group would suggest an enhancement of cognitive flexibility.
Conclusion
This compound remains a cornerstone pharmacological tool for the elucidation of noradrenergic pathway function. Its well-characterized antagonism of α2-adrenergic receptors provides a reliable method for increasing noradrenergic transmission, allowing researchers to probe the role of this system in a wide array of neurobiological processes. The protocols and data presented herein offer a foundation for the effective design and execution of experiments utilizing this compound, while also underscoring the importance of considering its interactions with imidazoline receptors for a comprehensive interpretation of findings.
References
- 1. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the noradrenergic system facilitates an attentional shift in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]this compound to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of alpha 2 adrenoceptor blockers on aggressive behavior in mice: implications for the actions of adrenoceptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The alpha(2) adrenoceptor antagonist this compound alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-2 receptor blockade increases responsiveness of locus coeruleus neurons to excitatory stimulation | Journal of Neuroscience [jneurosci.org]
- 16. benchchem.com [benchchem.com]
- 17. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo effect of venlafaxine on locus coeruleus neurons: role of opioid, alpha(2)-adrenergic, and 5-hydroxytryptamine(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Autoradiography with Radiolabeled Idazoxan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan, a potent and selective α2-adrenergic receptor antagonist, also exhibits high affinity for I2-imidazoline binding sites. Radiolabeled this compound, typically [³H]this compound, is a critical tool for the in vitro characterization and localization of these binding sites in various tissues, particularly within the central nervous system. This document provides detailed protocols for performing in vitro autoradiography with radiolabeled this compound, along with data presentation and an overview of the associated signaling pathways. In vitro autoradiography allows for the visualization and quantification of drug and neurotransmitter receptor binding sites in tissue sections, offering valuable insights into pharmacology and drug action.[1][2][3]
Principle of the Technique
In vitro autoradiography involves the incubation of thin tissue sections with a radiolabeled ligand, such as [³H]this compound, until equilibrium is reached.[1] After washing away the unbound radioligand, the tissue sections are apposed to a sensitive film or a phosphor imaging screen to detect the radioactivity. The resulting image provides a map of the distribution and density of the target binding sites within the tissue.[1][2] Quantitative analysis can be performed by comparing the signal intensity to that of calibrated radioactive standards.[2][4]
Key Binding Sites for Radiolabeled this compound
Radiolabeled this compound primarily binds to two distinct sites:
-
α2-Adrenergic Receptors: These are G-protein coupled receptors involved in regulating neurotransmitter release.[5][6]
-
I2-Imidazoline Receptors (I2BS): These are non-adrenergic binding sites whose functions are still under investigation but are implicated in various neurological conditions.[7][8] The I2 receptor is localized to the mitochondrial membrane and is considered an allosteric binding site of monoamine oxidase (MAO).[9]
The binding of [³H]this compound to these sites can be pharmacologically dissected by using appropriate buffers and competing ligands. For instance, the presence of GTP can reduce the binding of [³H]this compound to α2-adrenoceptors in some tissues.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for [³H]this compound binding from various studies.
Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of [³H]this compound
| Tissue/Species | Binding Site | Kd (nM) | Bmax (fmol/mg tissue or protein) | Reference |
| Human Frontal Cortex | I2-Imidazoline Site 1 | 1 | Not specified | [11] |
| Human Frontal Cortex | I2-Imidazoline Site 2 | 16.4 | Not specified | [11] |
| Rat Whole Brain | α2-Adrenoceptor & NAIBS* | High Affinity | Bmax for [³H]this compound > [³H]-RX821002 | [12][13] |
| Guinea-pig Cerebral Cortex | α2-Adrenoceptor & I2BS | Not specified | Not specified | [10] |
| Human Cerebral Cortex | α2-Adrenoceptor & I2BS | Not specified | 40% non-adrenoceptor sites | [10] |
*NAIBS: Non-Adrenoceptor this compound Binding Site
Table 2: Inhibition of [³H]this compound Binding by Various Compounds (IC50/Ki Values)
| Compound | Tissue/Species | Binding Site | IC50 / Ki (nM) | Reference |
| RX821002 | Rat Brain | α2-Adrenoceptor | High Affinity | [5] |
| Phentolamine | Rat Brain | α2-Adrenoceptor | High Affinity | [5] |
| Yohimbine | Rat Brain | α2-Adrenoceptor | High Affinity | [5] |
| (-)-Epinephrine | Rat Brain | α2-Adrenoceptor | High Affinity | [5] |
| Cirazoline | Human Frontal Cortex | I2-Imidazoline | Potent Inhibitor | [11] |
| Clonidine | Human Frontal Cortex | I2-Imidazoline | Low Affinity | [11] |
Experimental Protocols
I. Tissue Preparation
-
Animal Euthanasia and Tissue Dissection: Euthanize the animal according to approved institutional guidelines. Rapidly dissect the brain or other target tissues.
-
Freezing: Snap-freeze the tissues in isopentane (B150273) pre-cooled with liquid nitrogen or on a metal plate over dry ice to minimize ice crystal formation.
-
Storage: Store the frozen tissues at -80°C until sectioning.
-
Cryosectioning: Mount the frozen tissue onto a cryostat chuck. Cut 10-20 µm thick sections in a cryostat at -15 to -20°C.
-
Thaw-Mounting: Thaw-mount the tissue sections onto gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost® Plus).
-
Drying and Storage: Dry the slides in a desiccator at 4°C or in a slide box at -80°C overnight.
II. In Vitro Autoradiography with [³H]this compound
-
Pre-incubation: Bring the slides to room temperature. Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with [³H]this compound in a fresh buffer solution containing specific blockers to define total and non-specific binding.
-
Total Binding: Incubate with [³H]this compound (typically 1-5 nM).
-
Non-specific Binding: Incubate with [³H]this compound in the presence of a high concentration of a competing ligand (e.g., 10 µM unlabeled this compound or another suitable compound like RX821002 for α2-adrenoceptors).
-
To selectively label I2-imidazoline sites: Include a high concentration of an α2-adrenergic antagonist like RX821002 or (-)-adrenaline to block the α2-adrenergic component of [³H]this compound binding.[12]
-
Incubate for 60-90 minutes at room temperature in a humidified chamber.[4]
-
-
Washing: Rapidly wash the slides in ice-cold buffer to remove unbound radioligand. Perform multiple washes of short duration (e.g., 3 x 5 minutes in ice-cold buffer).[4]
-
Drying: Briefly dip the slides in ice-cold distilled water to remove buffer salts and then dry them under a stream of cool, dry air.[4]
-
Exposure: Appose the dried slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette. Include calibrated [³H]-microscale standards for quantification.
-
Image Acquisition: Expose for an appropriate duration (days to weeks depending on the signal intensity). Scan the phosphor imaging plate using a phosphor imager or develop the film.[4]
-
Data Analysis: Quantify the signal intensity in specific regions of interest using densitometry software. Convert the optical density or photostimulated luminescence values to fmol/mg tissue by comparison with the standard curve generated from the [³H]-microscale standards.[4]
Visualizations
Concluding Remarks
In vitro autoradiography with radiolabeled this compound is a powerful technique for elucidating the distribution and pharmacology of α2-adrenergic and I2-imidazoline receptors. Careful experimental design, particularly the choice of buffers and competing ligands, is essential for accurately dissecting the binding to these two distinct sites. The protocols and data presented herein provide a comprehensive guide for researchers employing this methodology to advance our understanding of these important drug targets.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Further pharmacological characterization of [3H]this compound binding sites in rat brain: evidence for predominant labeling of alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 9. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneity of the specific imidazoline binding of [3H]this compound in the human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and autoradiographical localization of non-adrenoceptor this compound binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and autoradiographical localization of non-adrenoceptor this compound binding sites in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of Idazoxan for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Idazoxan in a variety of cell culture experiments. This compound is a potent and selective α2-adrenergic receptor antagonist that also exhibits high affinity for imidazoline (B1206853) I2 binding sites.[1][2][3] Its diverse biological activities, including regulation of neurotransmitter release, potential neuroprotective effects, and anti-proliferative properties, make it a valuable tool in pharmacological research.[4] The optimal concentration of this compound is critical for obtaining accurate and reproducible results, as its effects can be dose-dependent and cell-type specific.
Data Presentation
The effective concentration of this compound varies significantly depending on the target receptor, the cell type, and the biological effect being measured. The following tables summarize key quantitative data for this compound to guide experimental design.
Table 1: Binding Affinity of this compound for Adrenergic and Imidazoline Receptors
| Receptor Subtype | Tissue/Cell Source | Ligand Used in Study | K_i_ (nM) | Reference |
| α2-Adrenoceptor | Human Brain | [3H]RX821002 | ~307 | [1] |
| α2-Adrenoceptor | Rat Brain | [3H]RX821002 | ~307 | [1] |
| I2-Imidazoline Site (High Affinity) | Human Brain | [3H]this compound | ~1.3 | [1] |
| I2-Imidazoline Site (High Affinity) | Rat Brain | [3H]this compound | ~1.3 | [1] |
| I2-Imidazoline Site (Low Affinity) | Human Brain | [3H]this compound | >100-fold lower than high affinity | [1] |
| I2-Imidazoline Site (Low Affinity) | Rat Brain | [3H]this compound | >100-fold lower than high affinity | [1] |
Table 2: Effective and Cytotoxic Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effect Measured | Concentration Range | IC_50_ | Reference |
| Lewis Lung Carcinoma (3LL) | MTT Assay | Cytotoxicity | 0.05 - 1.0 mg/mL (approx. 207 µM - 4.15 mM) | Not specified | [4] |
| DU-145 (Human Prostate Cancer) | MTT Assay | Cytotoxicity | 0.05 - 1.0 mg/mL (approx. 207 µM - 4.15 mM) | Not specified | [4] |
| BRIN-BD11 (Pancreatic β-cells) | Viability Assay | Antagonism of efaroxan-induced insulin (B600854) secretion | Up to 30 µM | ~14 µM | [5] |
| BRIN-BD11 (Pancreatic β-cells) | Viability Assay | Cytotoxicity (time and dose-dependent) | Not specified | Not specified | [6] |
| RINm5F and HIT-T15 (Pancreatic β-cells) | Viability Assay | Cytotoxicity | Not specified | Not specified | [6] |
Note: The molecular weight of this compound hydrochloride is 240.7 g/mol . The conversion from mg/mL to molarity is an approximation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound for your specific cell culture experiments. It is essential to optimize these protocols for your particular cell line and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride for use in cell culture.
Materials:
-
This compound hydrochloride powder
-
Sterile dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound hydrochloride to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Molecular Weight of this compound HCl: 240.7 g/mol
-
-
Dissolve the this compound hydrochloride powder in the appropriate volume of sterile DMSO or PBS in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical if the stock solution was not prepared under aseptic conditions.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), aliquots can be stored at 4°C. Protect from light.
Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC_50_) of this compound and establish a working concentration range using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well clear flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for vehicle control (medium with the same final concentration of DMSO or PBS as the highest this compound concentration) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO_2_ incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range for a dose-response curve is a logarithmic or semi-logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. For suspension cells, add the this compound dilutions directly to the wells.
-
Treat each concentration in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC_50_ value.
-
Interpretation of Results: The IC_50_ value provides a quantitative measure of this compound's potency in reducing cell viability. Based on the dose-response curve, you can select an optimal concentration for your experiments. For studies investigating the antagonistic properties of this compound, concentrations below the cytotoxic range should be used. For anti-proliferative or cytotoxic studies, concentrations around the IC_50_ value are typically employed. It is recommended to perform preliminary experiments with a few concentrations to confirm the desired biological effect before proceeding with large-scale experiments.
References
- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antineoplastic activity of this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for two different imidazoline sites on pancreatic B cells and vascular bed in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Intravenous versus Intraperitoneal Administration of Idazoxan in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan is a selective α2-adrenergic receptor antagonist that is widely utilized in neuroscience research to investigate the role of the noradrenergic system in various physiological and pathological processes.[1] It also exhibits antagonist properties at imidazoline (B1206853) receptors.[1] The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of a compound. In preclinical studies involving mice, intravenous (IV) and intraperitoneal (IP) injections are common parenteral routes. IV administration offers rapid and complete bioavailability, bypassing first-pass metabolism, while IP administration is technically simpler but can result in slower absorption and potential first-pass metabolism in the liver.[2][3]
This document provides detailed application notes and protocols for the intravenous and intraperitoneal administration of this compound in mice. It aims to summarize available data, provide standardized experimental procedures, and visualize key pathways and workflows to assist researchers in designing and executing their studies.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in rodents. It is important to note that the majority of studies have been conducted in rats, and doses may require optimization for mouse models.
Table 1: Summary of this compound Dosing and Effects via Intraperitoneal (IP) Administration in Rodents
| Species | Dose Range (mg/kg) | Vehicle | Observed Effect | Reference |
| Rat | 1.0 | Distilled Water | Reduction in horizontal, vertical, and stereotypic movements. | [4] |
| Rat | 3.0 | Distilled Water | Potentiation of ephedrine's effects on endurance performance. | [5] |
| Rat | 10.0 | Saline | Elicited a discriminative stimulus. | [6] |
| Rat | 0.5 - 5.0 | Not Specified | Increased locomotor activity in an open-field test. | [7] |
| Rat | 0.5 - 2.0 | Not Specified | Suppressed escape responses in a shuttle box. | [7] |
| Rat | 1.0 | Saline | No effect on brain reward thresholds under baseline conditions. | [8] |
Table 2: General Guidelines for Administration Volumes in Mice
| Route | Mouse (25g) |
| Intravenous (i.v.) | 0.1 - 0.2 mL |
| Intraperitoneal (i.p.) | 0.2 - 0.5 mL |
Source: Adapted from BenchChem.[9]
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
This protocol describes the standard procedure for administering this compound via the lateral tail vein.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
Mouse restraint device
-
Heat lamp or warm water bath
-
70% ethanol (B145695) wipes
-
Sterile insulin (B600854) syringes or 1 mL syringes with 27-30 gauge needles
-
Sterile gauze
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve it in a sterile vehicle to the desired final concentration. Ensure complete dissolution. The solution should be sterile and ideally isotonic with a physiological pH.[10] If not sterile, filter through a 0.22 µm filter.[10]
-
Warm the solution to room or body temperature before injection to prevent a drop in the animal's body temperature.[11]
-
-
Animal Preparation:
-
Injection Procedure:
-
Clean the tail with a 70% ethanol wipe.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 30°).[13]
-
A successful insertion may be indicated by a small "flash" of blood in the needle hub.[9] The vein should blanch as the substance is injected.[13]
-
Slowly inject the calculated volume of the this compound solution. Observe for any swelling at the injection site, which would indicate extravasation.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[9]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions or signs of distress.[9]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering this compound into the peritoneal cavity.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., 0.9% sterile saline)
-
25-30 gauge needles and 1 mL syringes[14]
-
70% ethanol wipes or other suitable disinfectant[14]
Procedure:
-
Preparation of this compound Solution:
-
Follow the same procedure as described in Protocol 1 for preparing the this compound solution.
-
-
Animal Restraint:
-
Gently restrain the mouse with your non-dominant hand by grasping the loose skin over the shoulders and behind the ears. The skin should be taut but not restrict breathing.[14]
-
Turn the restrained mouse so that its head is tilted slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of injury.[14]
-
-
Injection Procedure:
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[14][15]
-
Disinfect the injection site with a disinfectant wipe.[14]
-
Insert the needle, bevel up, at a 30-45 degree angle.[14]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).[9]
-
Smoothly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any adverse reactions.
-
Mandatory Visualization
Caption: this compound's mechanism of action at the synapse.
Caption: Workflow for IV vs. IP administration of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus effects of the alpha 2-adrenoceptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. dsv.ulaval.ca [dsv.ulaval.ca]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. research.vt.edu [research.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Chronic vs. Acute Idazoxan Treatment in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan is a potent and selective α2-adrenergic receptor antagonist that has been extensively investigated in neuroscience for its potential therapeutic applications in a range of disorders, including depression, schizophrenia, and neurodegenerative diseases.[1][2][3] It also exhibits affinity for imidazoline (B1206853) receptors, which may contribute to its pharmacological profile.[1][4] The primary mechanism of action of this compound involves the blockade of presynaptic α2-adrenoceptors, which function as autoreceptors to inhibit norepinephrine (B1679862) release. By antagonizing these receptors, this compound increases the synaptic concentration of norepinephrine, thereby modulating noradrenergic neurotransmission.[5][6] Furthermore, this compound has been shown to influence other neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506).[7][8][9][10]
The effects of this compound can vary significantly depending on the treatment regimen, specifically whether it is administered acutely or chronically. Acute administration typically leads to rapid and transient changes in neurotransmitter levels and physiological responses, while chronic treatment can induce more sustained and potentially adaptive changes in the nervous system. Understanding the differential outcomes of these treatment protocols is crucial for designing experiments, interpreting data, and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of chronic versus acute this compound treatment protocols, including quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of Acute vs. Chronic this compound Treatment
The following tables summarize the key quantitative findings from preclinical and clinical studies involving acute and chronic this compound administration.
Table 1: Preclinical Studies in Rodents
| Parameter | Species | Treatment Protocol | Dose | Key Quantitative Findings | Reference |
| Neurotransmitter Levels | |||||
| Norepinephrine (NE) | Rat | Acute (i.v.) | 300 µg/kg | Immediate 2-fold increase in plasma NE. | [11] |
| Rat | Acute (i.v. infusion) | 300 µg/kg/hr for 4 hrs | Significant increase in plasma NE. | [11] | |
| Rat | Chronic (s.c. for 7 days) | 7.5 mg/kg/day | No significant difference in plasma NE compared to vehicle. | [11] | |
| Dopamine (DA) in mPFC | Rat | Acute (systemic) | 0.25 mg/kg | Marked increase in DA output (maximum response of 241.5%). | [10] |
| Rat | Acute (local perfusion) | - | Marked enhancement of DA efflux. | [8] | |
| Dopa Synthesis in Cortex | Rat | Acute | 0.1-40 mg/kg | Dose-dependent increase of 22-86%. | [7] |
| 5-HTP Synthesis in Cortex | Rat | Acute | 0.1-40 mg/kg | Decrease of 13-33%. | [7] |
| Behavioral Effects | |||||
| Locomotor Activity | Rat | Acute | 0.5-5 mg/kg | Increased locomotor activity. | [6] |
| Rat | Acute | 3 mg/kg (i.p.) | Significant increase in running distance. | [12] | |
| Anxiogenic Profile | Rat | Acute (i.p.) | 0.25 mg/kg | Significant decrease in percentage of open arm entries and time. | [13] |
| Rat | Chronic (osmotic minipump for 14 days) | 0.8 mg/kg/hr | Significant decrease in percentage of open arm entries and time. | [13] | |
| Neuroprotection | |||||
| Neuronal Degeneration (CA1) | Rat | Post-ischemic (48h infusion) | 10 µg/kg/min | 31% neuronal damage vs. 71% in saline-treated animals. | [14] |
| Cellular Changes | |||||
| GFAP Immunoreactivity | Rat | Acute (1 day) | 10 mg/kg (i.p.) | No significant change. | [15] |
| Rat | Chronic (7 days) | 10 mg/kg (i.p.) | Marked increase (45%) in cerebral cortex. | [15] |
Table 2: Clinical Studies in Humans
| Parameter | Population | Treatment Protocol | Dose | Key Quantitative Findings | Reference |
| Physiological Effects | |||||
| Blood Pressure | Normotensive Men | Acute (i.v.) | - | Transient small increase in blood pressure. | [16] |
| Heart Rate | Normotensive Men | Acute (i.v.) | - | Decrease in heart rate within 20 minutes. | [16] |
| Cognitive & Mood Effects | |||||
| Selective Attention | Healthy Male Volunteers | Chronic (21 days) | 40 mg, three times daily | Improved one aspect of selective attention on day 3. | [17] |
| Mood | Healthy Male Volunteers | Chronic (21 days) | 40 mg, three times daily | No effect on mood. | [17] |
| Sleep Architecture | |||||
| REM Sleep | Healthy Male Volunteers | Chronic (21 days) | 40 mg, three times daily | Markedly reduced indices of REM sleep on day 3 and 18. | [18] |
| Clinical Efficacy | |||||
| L-DOPA-induced Dyskinesia | Parkinson's Disease Patients | Acute (single oral dose) | 20 mg | Improved severity of dyskinesia. | [19] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure extracellular levels of neurotransmitters (e.g., norepinephrine, dopamine) in specific brain regions of freely moving animals following acute or chronic this compound administration.
Materials:
-
This compound hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate membrane length for the target brain region)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Animal Surgery:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., medial prefrontal cortex, nucleus accumbens).
-
Implant a guide cannula for the microdialysis probe at the desired coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the syringe pump and begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Collect at least 3-4 baseline samples before drug administration.
-
-
This compound Administration:
-
Acute Protocol: Dissolve this compound in saline or aCSF and administer systemically (e.g., intraperitoneally, subcutaneously) or locally via reverse dialysis through the probe.
-
Chronic Protocol: For chronic studies, this compound can be administered via osmotic minipumps implanted subcutaneously for continuous delivery over a specified period (e.g., 7 or 14 days). Microdialysis is then performed on the last day of treatment.
-
-
Post-Treatment Sample Collection:
-
Continue collecting dialysate samples at the same intervals for a predetermined period after drug administration (e.g., 2-4 hours).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using HPLC with electrochemical detection.
-
Quantify the neurotransmitter concentrations based on standard curves.
-
-
Data Analysis:
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the effects of this compound treatment with a vehicle control group.
-
Behavioral Assessment: Elevated X-Maze Test
Objective: To assess anxiety-like behavior in rodents following acute or chronic this compound treatment.
Materials:
-
Elevated X-maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software
-
This compound hydrochloride
-
Syringes and needles for injection or osmotic minipumps for chronic administration
Procedure:
-
Animal Acclimation:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
-
This compound Administration:
-
Acute Protocol: Administer this compound (e.g., 0.25 mg/kg, i.p.) or vehicle 30 minutes before placing the animal on the maze.
-
Chronic Protocol: Administer this compound (e.g., via osmotic minipumps for 14 days) and conduct the test on the final day of treatment.
-
-
Testing Procedure:
-
Place the animal in the center of the elevated X-maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software or manual scoring to measure the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open arms and closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
A decrease in these parameters is indicative of an anxiogenic-like effect.
-
Perform statistical analysis to compare the behavior of this compound-treated animals with control animals.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Primary Mechanism of Action
Caption: Mechanism of this compound at the Noradrenergic Synapse.
Experimental Workflow for Comparing Acute and Chronic this compound Treatment
Caption: Workflow for Investigating Acute vs. Chronic this compound Effects.
Akt-Nrf2-Smad2/3 Signaling Pathway in Hepatic Fibrosis (as modulated by this compound)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. alchetron.com [alchetron.com]
- 3. This compound: a selective alpha 2-antagonist and effective sustained antidepressant in two bipolar depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in modulation of noradrenergic and serotonergic transmission by the alpha-2 adrenoceptor antagonists, mirtazapine, mianserin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute and chronic administration of this compound on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of acute and chronic treatment of various serotonergic agents with those of diazepam and this compound in the rat elevated X-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Postischemic administration of this compound, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of chronic imidazoline drug treatment on glial fibrillary acidic protein concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects and after effects of the α2-adrenoceptor antagonist this compound on mood, memory and attention in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of the α2-adrenoceptor antagonist this compound on sleep in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, an alpha-2 antagonist, and L-DOPA-induced dyskinesias in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idazoxan in Positron Emission Tomography (PET) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idazoxan is a potent and selective antagonist of α2-adrenergic receptors and also exhibits high affinity for I2-imidazoline binding sites (I2-BS).[1][2] This dual pharmacology makes it a valuable tool for in vivo research, particularly in the field of neuroscience. When labeled with a positron-emitting radionuclide, this compound and its derivatives can be used as tracers in Positron Emission Tomography (PET) to visualize and quantify their binding sites in the brain and other tissues. These application notes provide a comprehensive overview of the use of this compound-based radiotracers in PET imaging studies, with a focus on neuroimaging applications for neurodegenerative and neuroinflammatory diseases.[3][4][5]
The primary application of this compound-based PET imaging is the in vivo investigation of I2-imidazoline binding sites, which are implicated in a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease.[2][3] Alterations in the density of these sites are associated with astrogliosis and neuroinflammation.[4] PET imaging with tracers that bind to these sites, such as derivatives of this compound, allows for the non-invasive assessment of these pathological processes.
Data Presentation
Quantitative data from PET studies using this compound derivatives are crucial for understanding the distribution and density of their binding sites. The most commonly used quantitative metrics are the total distribution volume (VT) and the Standardized Uptake Value (SUV). VT, derived from dynamic PET data and an arterial plasma input function, is a measure of the tracer's distribution in tissue relative to plasma and is proportional to the binding site density. SUV is a simpler, semi-quantitative measure of tracer uptake in a region of interest, normalized to the injected dose and body weight.
The following tables summarize quantitative data from PET studies using [11C]BU99008, a close analogue of this compound that binds to I2-BS.[2][3][4][6][7]
Table 1: [11C]BU99008 Total Distribution Volume (VT) in Porcine Brain
| Brain Region | Baseline VT (mL/cm³) | Blocked VT (mL/cm³) with BU224 |
| Thalamus | 4.5 | 1.5 |
| Striatum | 3.8 | 1.4 |
| Hippocampus | 2.9 | 1.3 |
| Frontal Cortex | 2.5 | 1.2 |
| Cerebellum | 2.4 | 1.2 |
Data adapted from a study in porcine brains, a relevant preclinical model. The blocking study with BU224, a selective I2-BS ligand, demonstrates the specificity of [11C]BU99008 binding.
Table 2: [11C]BU99008 Total Distribution Volume (VT) in Human Brain (Healthy Volunteers)
| Brain Region | VT (mL·cm⁻³) (Mean ± SD) |
| Striatum | 105 ± 21 |
| Cingulate Cortex | 62 ± 10 |
| Cerebellum | 41 ± 7 |
Data from a study in healthy human volunteers, showing heterogeneous distribution consistent with known I2-BS expression.[2][3]
Table 3: Blocking of [11C]BU99008 Binding in Human Brain with this compound
| This compound Dose (mg) | Average Blockade of VT across all brain regions |
| 80 | ~60% |
This study demonstrates that non-radiolabeled this compound can block the binding of [11C]BU99008, confirming that the tracer binds to sites recognized by this compound. The median effective dose for this compound was found to be 28 mg.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved in this compound PET imaging, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
The following protocols are generalized from published studies on this compound derivatives and related PET tracers. Specific parameters should be optimized for the particular radiotracer and research question.
Protocol 1: Radiosynthesis of a Hypothetical [11C]this compound
This protocol is based on the common method of 11C-methylation.
1. Precursor Synthesis:
-
Synthesize a desmethyl precursor of this compound where the methyl group on the imidazoline (B1206853) ring is replaced by a hydrogen atom. The synthesis of this compound itself can be achieved through a Pinner reaction of 2-cyano-1,4-benzodioxan with ethanolic HCl followed by cyclization with ethylenediamine.
2. [11C]Methyl Iodide Production:
-
Produce [11C]CO2 via a cyclotron.
-
Convert [11C]CO2 to [11C]CH4 by catalytic hydrogenation.
-
React [11C]CH4 with iodine vapor at high temperature to produce [11C]CH3I.
3. Radiolabeling Reaction:
-
Dissolve the desmethyl-Idazoxan precursor in a suitable solvent (e.g., DMF).
-
Add a base (e.g., NaOH or tetrabutylammonium (B224687) hydroxide) to deprotonate the precursor.
-
Bubble the [11C]CH3I through the reaction mixture.
-
Heat the reaction mixture (e.g., 80-100°C for 5 minutes) to facilitate the methylation.
4. Purification:
-
Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate [11C]this compound from the unreacted precursor and other byproducts.
-
Collect the fraction containing the radiolabeled product.
5. Formulation:
-
Reformulate the purified [11C]this compound into a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests for radiochemical purity, specific activity, and sterility.
Protocol 2: Preclinical PET Imaging in Non-Human Primates
1. Animal Preparation:
-
Acclimate the animal to the scanner environment to minimize stress.
-
Fast the animal overnight with free access to water.
-
On the day of the scan, anesthetize the animal (e.g., with ketamine induction followed by isoflurane (B1672236) maintenance).
-
Place intravenous catheters for tracer injection and blood sampling.
-
Monitor vital signs throughout the procedure.
2. PET Scan Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of the radiolabeled this compound derivative (e.g., 150-200 MBq).
-
Acquire dynamic PET data in list mode for 90-120 minutes.
-
For blocking studies, administer a non-radiolabeled blocking agent (e.g., this compound or a selective I2-BS ligand) prior to the radiotracer injection.
3. Arterial Blood Sampling:
-
Collect arterial blood samples frequently during the initial phase of the scan and less frequently later on to measure the concentration of the radiotracer in plasma.
-
Analyze a subset of plasma samples to determine the fraction of unchanged radiotracer over time (metabolite analysis).
4. Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical MRI scan if available.
-
Define regions of interest (ROIs) on the anatomical images.
-
Generate time-activity curves for each ROI.
-
Use the time-activity curves and the arterial input function (corrected for metabolites) to perform kinetic modeling and calculate VT.
Protocol 3: Clinical PET Imaging in Humans
1. Participant Preparation:
-
Obtain written informed consent from all participants.
-
Perform a medical history and physical examination.
-
Instruct participants to fast for at least 4-6 hours prior to the scan.
-
Insert intravenous catheters for tracer injection and, if required for full quantitative analysis, an arterial line for blood sampling.
2. PET/CT Scan Acquisition:
-
Position the participant comfortably in the PET/CT scanner.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Administer a bolus intravenous injection of the radiolabeled this compound derivative (e.g., 370 MBq).
-
Acquire dynamic PET data for 60-90 minutes.
3. Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define ROIs on the co-registered CT or a separate MRI scan.
-
Generate time-activity curves for each ROI.
-
For semi-quantitative analysis, calculate the SUV for each ROI at a specific time point or averaged over a time interval (e.g., 40-60 minutes post-injection).
-
For full quantitative analysis, perform kinetic modeling using an arterial input function to determine VT.
Conclusion
PET imaging with radiolabeled derivatives of this compound is a powerful technique for the in vivo investigation of α2-adrenoceptors and, more specifically, I2-imidazoline binding sites. This methodology holds significant promise for advancing our understanding of the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutic agents targeting these systems. The protocols and data presented here provide a foundation for researchers and clinicians to design and implement robust and quantitative this compound PET imaging studies.
References
- 1. Using PET H2O15 Brain Imaging to study the functional-anatomical correlates of non-human primate communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 11C-BU99008, a PET Ligand for the Imidazoline2 Binding Site in Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical PET Neuroimaging of [11C]Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positron Emission Tomography (PET) to Study Brain Signaling | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Idazoxan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and experimental use of Idazoxan hydrochloride, a potent and selective α2-adrenergic and imidazoline (B1206853) receptor antagonist. This document outlines the physicochemical properties, solubility parameters, and appropriate storage conditions for this compound hydrochloride. Detailed, step-by-step protocols for the preparation of stock and working solutions for both in vitro and in vivo studies are provided. Furthermore, this guide includes established experimental protocols for key applications, including cell viability assays, receptor binding assays, and a rat model of catalepsy. Quantitative data from the literature is summarized in tabular format for ease of reference. Finally, visual diagrams of the experimental workflow and the associated signaling pathway are included to facilitate a deeper understanding of its application and mechanism of action.
Physicochemical Properties and Storage
This compound hydrochloride is a white to off-white solid powder. It is crucial to store the compound properly to maintain its stability and efficacy for research applications.
| Property | Data | Citations |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 240.69 g/mol | [2][3] |
| Appearance | White to off-white solid powder | [4] |
| Purity (by HPLC) | ≥98% | [2] |
| Storage (Powder) | -20°C for up to 3 years. | [5] |
| Storage (Solutions) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6] |
Solubility Data
This compound hydrochloride exhibits solubility in a variety of solvents commonly used in experimental research. The choice of solvent will depend on the specific application (in vitro vs. in vivo) and the desired final concentration.
| Solvent | Solubility | Notes | Citations |
| Water | Up to 100 mM (approximately 24 mg/mL) | Soluble. | [2] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL (207.74 mM) | May require sonication to fully dissolve. | [6] |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL (415.47 mM) | Sonication and gentle heating are recommended to aid dissolution. | [5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (8.64 mM) | Suitable for some in vivo applications. | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (16.62 mM) | A common vehicle for in vivo administration. Sonication is recommended. | [5] |
Preparation of Solutions
Proper preparation of this compound hydrochloride solutions is critical for experimental success. It is recommended to prepare fresh working solutions for daily use, especially for in vivo experiments. Stock solutions can be prepared at higher concentrations and stored frozen.
General Workflow for Solution Preparation
Caption: Workflow for preparing this compound hydrochloride solutions.
Protocol for In Vitro Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh 2.41 mg of this compound hydrochloride powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex and gently warm the solution if necessary to ensure complete dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol for In Vivo Working Solution (e.g., 1 mg/mL in Saline)
-
Weighing: Weigh 1 mg of this compound hydrochloride for every 1 mL of final solution required.
-
Dissolving: Add the powder to sterile saline.
-
Mixing: Vortex or sonicate until the powder is completely dissolved.[6]
-
Sterilization: For intravenous or intraperitoneal injections, it is recommended to sterile filter the final solution using a 0.22 µm syringe filter.[6]
-
Use: Prepare this solution fresh on the day of the experiment.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound hydrochloride on a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Drug Treatment: Prepare serial dilutions of this compound hydrochloride in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the this compound hydrochloride dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Radioligand Binding Assay for α2-Adrenoceptors
This protocol is for determining the binding affinity (Ki) of this compound hydrochloride for α2-adrenoceptors using a competitive displacement assay.[9]
-
Membrane Preparation: Homogenize rat or human brain cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Binding Reaction: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand for α2-adrenoceptors (e.g., [³H]RX821002) and varying concentrations of unlabeled this compound hydrochloride.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
| Receptor Subtype | pKi Value | Citation |
| α2A-adrenoceptor | 8.01 | [10] |
| α2B-adrenoceptor | 7.43 | [10] |
| α2C-adrenoceptor | 7.7 | [10] |
| I1-imidazoline | 5.90 | [10] |
| I2-imidazoline | 7.22 | [10] |
In Vivo Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of this compound hydrochloride to alleviate extrapyramidal side effects associated with antipsychotic drugs.[11]
-
Animals: Use male Wistar or Sprague-Dawley rats (200-250g).
-
Catalepsy Induction: Induce catalepsy by a subcutaneous (s.c.) injection of haloperidol (B65202) (1 mg/kg).
-
Drug Administration: Three hours after the haloperidol injection, administer this compound hydrochloride subcutaneously at various doses (e.g., 0.16-5.0 mg/kg).
-
Catalepsy Assessment: One hour after this compound hydrochloride administration, measure catalepsy using the bar test. Place the rat's forepaws on a horizontal bar raised 9 cm above the surface. Measure the time the rat remains in this position, with a maximum cut-off time (e.g., 5 minutes).
-
Data Analysis: Compare the descent latency in the this compound-treated groups to a vehicle-treated control group. The dose that produces a 50% reversal of the cataleptic effect is determined as the ED₅₀.
| Parameter | Value | Citation |
| ED₅₀ for reversal of catalepsy | 0.25 mg/kg (s.c.) | [6][11] |
Mechanism of Action and Signaling Pathway
This compound hydrochloride acts as a competitive antagonist at α2-adrenergic receptors and imidazoline receptors.[4][12] Presynaptic α2-adrenoceptors are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi). Their activation by endogenous norepinephrine (B1679862) inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent inhibition of further norepinephrine release. By blocking these autoreceptors, this compound prevents this negative feedback, resulting in an increased release of norepinephrine into the synaptic cleft. This enhanced noradrenergic transmission is believed to underlie many of its pharmacological effects.
Caption: this compound hydrochloride's mechanism of action at the presynaptic α2-adrenoceptor.
References
- 1. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. adooq.com [adooq.com]
- 11. The alpha 2-adrenoceptor antagonist this compound reverses catalepsy induced by haloperidol in rats independent of striatal dopamine release: role of serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Idazoxan on Serotonin Receptors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the off-target effects of Idazoxan on serotonin (B10506) (5-HT) receptors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on serotonin receptors?
A1: this compound, primarily known as an α2-adrenoceptor antagonist, also exhibits significant activity at serotonin receptors, most notably as a potent agonist at 5-HT1A autoreceptors.[1] This interaction leads to a reduction in the synthesis of serotonin in brain regions such as the cerebral cortex and hippocampus.[1] Evidence suggests that this compound's effects on other serotonin receptor subtypes, such as 5-HT2A, are not as pronounced.[2][3]
Q2: How does this compound's agonism at 5-HT1A autoreceptors affect serotonergic neurotransmission?
A2: As an agonist at 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei, this compound mimics the action of serotonin at these inhibitory receptors.[4] This activation leads to a decrease in the firing rate of serotonergic neurons, which in turn reduces the synthesis and release of serotonin.[1]
Q3: Are there experimental conditions where the 5-HT1A-mediated effects of this compound are not observed?
A3: Yes, the cellular context and experimental model can influence the observed effects. For instance, in a study using the insulin-secreting BRIN-BD11 cell line, the cytotoxic effects of this compound were found to be insensitive to the blockade of 5-HT1A receptors, suggesting that in this specific cell type, other mechanisms are at play.[5]
Q4: What is the primary signaling pathway activated by this compound at the 5-HT1A receptor?
A4: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[4][6] Activation of this pathway by an agonist like this compound leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels.[6][7]
Data Presentation
Table 1: Summary of this compound's Quantitative Data at Serotonin Receptors
| Receptor Subtype | Species | Assay Type | Value | Units | Reference |
| 5-HT1A | Rat | In vivo 5-HTP synthesis | - | Agonist | [1] |
| 5-HT2A | Rat | In vivo reward model | - | No significant interaction | [2][3] |
Experimental Protocols
Key Experiment: Radioligand Competition Binding Assay to Determine this compound's Affinity for 5-HT Receptors
This protocol describes a general method for determining the binding affinity (Ki) of this compound for a specific serotonin receptor subtype using a competition binding assay with a known radioligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target serotonin receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Unlabeled this compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[8]
-
96-well plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Non-specific binding determinator (e.g., a high concentration of a known ligand for the target receptor).
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[8]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add radioligand (at a concentration near its Kd), binding buffer, and membrane preparation.
-
Non-specific Binding (NSB): Add radioligand, a high concentration of the non-specific binding determinator, and membrane preparation.
-
Competition Binding: Add radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the 5-HT1A autoreceptor.
Caption: Troubleshooting workflow for this compound binding assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High non-specific binding of radioligand | 1. Inadequate washing of filters. 2. Radioligand degradation. 3. Insufficient blocking of non-specific sites. | 1. Increase the number and volume of washes with ice-cold wash buffer.[9] 2. Ensure proper storage of the radioligand and avoid multiple freeze-thaw cycles.[9] 3. Include a known non-displaceable ligand in the non-specific binding wells at a high concentration.[9] |
| Poor reproducibility of Ki or IC50 values | 1. Inconsistent membrane preparation. 2. Variation in incubation time or temperature. 3. Pipetting errors. | 1. Prepare a large batch of cell membranes and aliquot for single use to ensure consistency between experiments.[9] 2. Ensure the binding reaction has reached equilibrium by optimizing the incubation time and maintaining a constant temperature.[9] 3. Use calibrated pipettes and ensure thorough mixing of reagents. |
| Low specific binding signal | 1. Low receptor expression in the cell line. 2. Degraded reagents (membranes, radioligand). 3. Suboptimal assay conditions (e.g., pH, ion concentration). | 1. Verify receptor expression levels using a saturation binding assay or western blot. 2. Use freshly prepared membranes and a new batch of radioligand. 3. Optimize the binding buffer composition. |
| This compound does not show expected agonist activity in a functional assay (e.g., cAMP measurement) | 1. The chosen cell line may lack the appropriate downstream signaling components. 2. Receptor desensitization due to prolonged agonist exposure. | 1. Ensure the cell line expresses the necessary Gi/o proteins and adenylyl cyclase isoforms. 2. Optimize the timing of this compound addition and signal measurement to capture the initial response before desensitization occurs. |
References
- 1. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alpha2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the imidazoline binding site ligands, this compound and efaroxan, on the viability of insulin-secreting BRIN-BD11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with Idazoxan
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter biphasic (non-monotonic) dose-response curves in experiments involving Idazoxan. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help interpret these complex results.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A1: A biphasic, or non-monotonic, dose-response curve is one in which the response to a substance changes direction as the dose increases.[1] Instead of a classic sigmoidal shape, the curve might be "U" or inverted "U" shaped.[1] This indicates that the substance may have one effect at low concentrations and a different or opposite effect at higher concentrations.[2]
Q2: What is the primary mechanism of action of this compound?
A2: this compound is primarily known as a potent and selective α2-adrenergic receptor antagonist.[3] It is widely used to investigate the function of both peripheral and central α2-adrenoceptors.[3] By blocking presynaptic α2-autoreceptors, this compound can increase the release of norepinephrine (B1679862).[4]
Q3: Does this compound have other targets besides the α2-adrenergic receptor?
A3: Yes. This compound also binds with high affinity to imidazoline (B1206853) receptors, specifically the I1 and I2 subtypes, where it acts as an antagonist.[2] This multi-target profile is a key consideration when interpreting experimental data. Additionally, at certain concentrations, it can act as an agonist at 5-HT1A autoreceptors.[5]
Q4: Why might I be observing a biphasic dose-response curve with this compound?
A4: A biphasic curve with this compound can arise from several factors:
-
Dual Receptor Pharmacology: this compound's effects may be mediated by α2-adrenoceptors at one dose range and by imidazoline receptors at another.
-
Partial Agonism at High Concentrations: There is evidence that at higher doses, this compound may act as a partial agonist at certain receptors, leading to a reversal of the antagonistic effect seen at lower doses.[6]
-
Off-Target Effects: At higher concentrations, this compound may engage with other receptors, such as serotonin (B10506) receptors, causing a different physiological response.[5]
-
Cellular Stress and Toxicity: Very high concentrations of any compound can induce cellular stress or cytotoxicity, leading to a downturn in the response curve that is not related to the specific target.
Troubleshooting Guides
This section addresses specific issues you might encounter during your dose-response experiments with this compound.
Issue 1: My dose-response curve is U-shaped (e.g., inhibition at low doses, return to baseline or stimulation at high doses).
| Potential Cause | Troubleshooting Steps |
| Partial Agonism at High Doses | At high concentrations, this compound may exhibit partial agonist activity at the target receptor, competing with its own antagonist effect.[6] Action: Lower the concentration range to focus on the antagonistic portion of the curve. If possible, use a structurally different α2-antagonist as a control to see if the effect is specific to this compound's chemical structure. |
| Engagement of a Secondary Receptor with Opposing Effects | The inhibitory effect at low doses may be due to α2-adrenoceptor blockade, while the stimulatory effect at high doses could be due to interaction with another receptor system (e.g., imidazoline receptors or off-target effects). Action: Use more selective antagonists for the α2-adrenoceptor and imidazoline receptors in parallel experiments to dissect the contribution of each. For example, compare the dose-response of this compound with a highly selective α2-antagonist like RX821002 (2-Methoxythis compound). |
| Experimental Artifact | High concentrations of the compound or solvent (e.g., DMSO) may be causing non-specific effects or cytotoxicity, leading to a U-shaped curve. Action: Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your functional assay to rule out cytotoxicity. Ensure the final solvent concentration is consistent and non-toxic across all wells. |
Issue 2: The dose-response curve is inverted U-shaped (e.g., stimulation at low doses, inhibition at high doses).
| Potential Cause | Troubleshooting Steps |
| Complex Biological Response | In some systems, blocking presynaptic α2-adrenoceptors with low doses of this compound increases norepinephrine release, leading to a stimulatory effect via other adrenoceptors (e.g., β-adrenergic receptors). At higher doses, off-target inhibitory effects or receptor desensitization may dominate. Action: Characterize the receptor subtypes present in your experimental system. Use selective antagonists for other adrenergic receptors (e.g., propranolol (B1214883) for β-receptors) to see if the initial stimulatory effect is blocked. |
| Activation of Different Signaling Pathways at Different Concentrations | This compound might be causing functional selectivity, where different concentrations preferentially activate distinct downstream signaling pathways, one leading to stimulation and the other to inhibition. Action: Measure multiple downstream signaling readouts (e.g., cAMP levels, calcium flux, ERK phosphorylation) to get a more complete picture of the cellular response at different this compound concentrations. |
| Data Normalization Issues | Improper normalization of data can create artificial biphasic curves. Action: Review your data normalization procedure. Ensure that your 0% and 100% controls are appropriate and consistent. Normalize data to a vehicle control for inhibition curves and to a maximal agonist response for activation curves. |
Data Presentation
The following tables summarize the binding affinities of this compound at its primary targets. These values can help in designing experiments and interpreting results.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| This compound | α₂-Adrenoceptor | [³H]RX821002 | Human Cortex | ~307[7] |
| This compound | Imidazoline I₂ | [³H]this compound | Human Cortex | ~10[7] |
Table 2: Comparative Binding of this compound Stereoisomers
| Stereoisomer | Receptor Selectivity | Potency |
| (+)-Idazoxan | Equipotent on α1- and α2-adrenoceptors | Less selective for α2 than (-)-Idazoxan[8] |
| (-)-Idazoxan | Selective for α2-adrenoceptors | More potent and selective for α2[8] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is to determine the affinity (Kᵢ) of this compound for α2-adrenoceptors or imidazoline sites.
Materials:
-
Cell membranes expressing the target receptor (e.g., from rat cortex or a transfected cell line).
-
Radioligand (e.g., [³H]RX821002 for α2-adrenoceptors, [³H]this compound for I2 sites).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for each concentration of unlabeled this compound.
-
Binding Reaction: To each well, add:
-
50 µL of unlabeled this compound at various concentrations.
-
50 µL of radioligand at a single concentration (typically at or below its Kd).
-
150 µL of membrane preparation.
-
-
Non-specific Binding (NSB): To a separate set of wells, add a high concentration of a known ligand to determine NSB.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.[7]
Protocol 2: Functional Assay - cAMP Measurement
This protocol measures the effect of this compound on intracellular cAMP levels in response to an α2-agonist.
Materials:
-
Cells expressing α2-adrenoceptors (e.g., CHO or HEK293 cells).
-
α2-agonist (e.g., clonidine (B47849) or UK 14,304).
-
This compound.
-
Forskolin (positive control).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Assay:
-
Wash cells gently with pre-warmed PBS.
-
Add assay buffer containing IBMX to inhibit cAMP degradation.
-
Add varying concentrations of this compound and incubate for a short period.
-
Add a fixed concentration of the α2-agonist (e.g., its EC₈₀) to all wells except the basal control.
-
Incubate for the optimized duration (e.g., 15-30 minutes at 37°C).
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. This will generate an antagonist dose-response curve from which the IC₅₀ can be determined.
Mandatory Visualization
Caption: Troubleshooting workflow for biphasic dose-response curves with this compound.
Caption: Simplified signaling pathways for this compound at different concentrations.
Caption: General experimental workflow for generating a dose-response curve.
References
- 1. endocrinesciencematters.org [endocrinesciencematters.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism by this compound at low dose but not high dose, of the natriuretic action of moxonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (Imidazolinyl-2)-2-benzodioxane 1-4 (this compound) and its stereoisomers, new alpha 2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Idazoxan Technical Support Center: Stability and Solubility Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Idazoxan. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and proper handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound hydrochloride?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound hydrochloride is highly soluble in DMSO, with concentrations of up to 100 mg/mL (415.47 mM) being achievable.[1] For aqueous-based assays, water is also a suitable solvent, with a solubility of up to 50 mg/mL.[2][3]
Q2: How should I store my this compound hydrochloride powder and stock solutions?
A2: The solid powder form of this compound hydrochloride should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in a solvent should be stored at -80°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock with an aqueous buffer. What should I do?
A3: This is a common issue when diluting a DMSO stock of a sparingly water-soluble compound into an aqueous medium. To resolve this, try adding the DMSO stock solution to the aqueous buffer slowly while vortexing. This helps to ensure rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation. If precipitation persists, consider using a co-solvent system or preparing a more dilute initial stock solution. Gentle warming and sonication can also aid in re-dissolving the compound.[4]
Q4: Is this compound stable in alcoholic solvents like ethanol (B145695) and methanol (B129727)?
Solubility Data
The solubility of this compound hydrochloride in common laboratory solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 50[2][3] | 207.7 | Solubility can be influenced by pH. |
| DMSO | 100[1] | 415.5 | Sonication and gentle heating may be required.[1] |
| Methanol | Soluble[2] | - | Quantitative data varies. Prepare fresh solutions. |
| Ethanol | Data not readily available | - | It is recommended to determine solubility for your specific lot and experimental conditions. |
Stability and Storage Recommendations
Proper storage is critical to maintain the integrity of this compound. The following table provides general guidance on storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container. |
| In Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | For shorter-term storage. |
Note: The stability of this compound in solution is dependent on the solvent, concentration, temperature, and exposure to light. For sensitive experiments, it is always recommended to use freshly prepared solutions.
Troubleshooting Guides
Issue: Compound Precipitation During Dilution
Potential Cause: The compound's solubility limit is exceeded when transferring from a high-solubility organic solvent (like DMSO) to a lower-solubility aqueous buffer.
Troubleshooting Steps:
-
Reverse Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing. This ensures rapid dispersion and minimizes localized high concentrations.
-
Intermediate Dilution: Perform a serial dilution in the organic solvent first to lower the concentration before adding to the aqueous buffer.
-
Co-Solvent System: Consider the use of a co-solvent such as PEG300 or Tween 80 in your final aqueous solution to improve solubility.[4]
-
Temperature: Gentle warming (e.g., to 37°C) of the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility. However, be mindful of the compound's stability at elevated temperatures.
-
Sonication: Use a sonicator to aid in the dissolution of any precipitate that has formed.
Issue: Inconsistent Experimental Results
Potential Cause: Degradation of this compound in solution due to improper storage or handling.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for critical experiments.
-
Check Storage Conditions: Verify that stock solutions have been stored at the correct temperature and for the recommended duration.
-
Minimize Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted to avoid repeated temperature fluctuations.
-
Protect from Light: Store solutions in amber vials or protect them from light, especially if working with photolabile solvents.
-
Perform a Stability Check: If degradation is suspected, perform a quick stability check using an analytical method like HPLC to compare the purity of your working solution to a freshly prepared standard.
Experimental Protocols
Protocol 1: General Procedure for Determining the Solubility of this compound Hydrochloride
This protocol outlines a general method to determine the solubility of this compound hydrochloride in a specific solvent.
-
Preparation:
-
Accurately weigh a small amount of this compound hydrochloride (e.g., 10 mg) into a clear glass vial.
-
-
Solvent Addition:
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.
-
-
Dissolution:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the solid does not dissolve completely, gently warm the vial (e.g., to 37°C) and/or sonicate for 5-10 minutes.
-
-
Incremental Solvent Addition:
-
If the solid remains undissolved, add another known volume of the solvent and repeat the dissolution step.
-
-
Observation:
-
Continue adding solvent incrementally until the solid is completely dissolved, and the solution is clear.
-
-
Calculation:
-
Calculate the solubility by dividing the initial mass of this compound by the total volume of solvent required for complete dissolution.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method (e.g., HPLC).
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., 1 mg/mL in methanol or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks, which represent potential degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Signaling Pathway
This compound has been shown to regulate the progression of hepatic fibrosis through the Akt-Nrf2-Smad2/3 signaling pathway. The diagram below illustrates this proposed mechanism.
References
Technical Support Center: Managing Idazoxan-Induced Cardiovascular Side Effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the cardiovascular side effects of Idazoxan in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound administration and cardiovascular monitoring.
| Issue/Question | Potential Cause(s) | Recommended Action(s) |
| Sudden, transient increase in blood pressure and heart rate immediately following intravenous (IV) this compound administration. | This is an expected pharmacodynamic effect of this compound due to the blockade of presynaptic α2-adrenoceptors, leading to an increase in norepinephrine (B1679862) release from sympathetic nerves.[1] | - Monitor closely: The effect is typically transient.[1] - Consider dose adjustment: A lower initial dose or a slower infusion rate may blunt the initial peak response. - Pre-treatment (for persistent issues): In cases where this initial pressor effect is problematic for the experimental model, consider pre-treatment with a low dose of an α1-adrenoceptor antagonist like prazosin (B1663645). Prazosin can help to counteract the vasoconstrictive effects of the increased norepinephrine.[2][3][4][5] |
| Persistent tachycardia is observed throughout the experiment. | Sustained increase in sympathetic outflow due to continuous α2-adrenoceptor blockade. | - Administer a β-blocker: A cardioselective β1-blocker (e.g., metoprolol) can be used to control heart rate without significantly affecting blood pressure.[6][7][8][9] The specific dose and timing should be determined in a pilot study. |
| Variable or unexpected blood pressure responses (e.g., hypotension in hypertensive models). | The cardiovascular response to this compound can be model-dependent. In spontaneously hypertensive rats (SHR), this compound can cause a decrease in mean arterial pressure, whereas in normotensive rats, it may not significantly change it.[1][10] This is likely due to the complex interplay between central and peripheral α2-adrenoceptors and the baseline sympathetic tone of the animal model. | - Characterize your model: Be aware of the expected response in your specific animal model (normotensive vs. hypertensive). - Control for anesthesia: Anesthesia can significantly impact cardiovascular parameters.[11][12][13][14][15] Use a consistent and well-documented anesthetic regimen. For cardiovascular studies, inhalant anesthetics like isoflurane (B1672236) are often preferred for better control of anesthetic depth. |
| Significant artifacts in telemetry recordings. | - Animal movement. - Poor electrode contact. - Electrical interference from other equipment. | - Acclimatize animals: Allow sufficient time for animals to adapt to the telemetry implants and housing conditions to reduce stress-related movement. - Check signal quality: Before starting the experiment, ensure a stable and clean signal is being recorded. - Refine surgical technique: Ensure proper placement and securing of telemetry probes during implantation. - Use appropriate filtering: Apply digital filters during data analysis to remove noise, but be cautious not to distort the underlying physiological signal.[16][17][18][19] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's cardiovascular side effects?
A1: this compound is a selective α2-adrenoceptor antagonist.[20] Its primary cardiovascular effects stem from the blockade of presynaptic α2-adrenoceptors on sympathetic nerve terminals. This blockade inhibits the negative feedback mechanism for norepinephrine release, leading to an increased concentration of norepinephrine in the synaptic cleft.[1][21] This results in increased stimulation of postsynaptic α1- and β1-adrenoceptors, causing vasoconstriction (increase in blood pressure) and an increased heart rate and contractility.
Q2: Are the cardiovascular effects of this compound always stimulatory (increased blood pressure and heart rate)?
A2: Not always. While a transient increase in blood pressure and heart rate is common, the overall effect can vary depending on the animal model and experimental conditions. For instance, in spontaneously hypertensive rats, this compound has been shown to cause a decrease in mean arterial pressure.[1] This may be due to a more pronounced effect on central sympathoinhibition or differences in receptor sensitivity in a hypertensive state.
Q3: What are some pharmacological agents that can be used to counteract this compound-induced cardiovascular side effects?
A3:
-
For hypertension/pressor effects: An α1-adrenoceptor antagonist like prazosin can be used to block the vasoconstrictive effects of increased norepinephrine.[2][3][4][5][22]
-
For tachycardia: A cardioselective β1-blocker (e.g., atenolol, metoprolol) can be used to control heart rate.[9]
-
To potentially reduce norepinephrine release: While this compound's primary action is to increase norepinephrine release, co-administration with an α2-adrenoceptor agonist like clonidine (B47849) has complex interactions.[23][24][25][26] In some contexts, clonidine's central sympatholytic effects might partially offset the peripheral effects of this compound, but this can also lead to potentiation of certain effects and should be approached with caution.
Q4: How does anesthesia affect the cardiovascular response to this compound?
A4: Anesthetics can significantly alter cardiovascular function and autonomic tone, thereby influencing the response to this compound.[11][12][13][14][15] For example, some anesthetics can cause cardiodepression or alter baroreflex sensitivity. It is crucial to use a stable and well-characterized anesthetic regimen and to consider the potential interactions between the anesthetic and this compound. For chronic studies in conscious animals, telemetry is the gold standard to avoid the confounding effects of anesthesia.
Q5: What are the typical dosages of this compound used in animal studies that elicit cardiovascular effects?
A5: Dosages vary depending on the species and route of administration. For example, in rats, intravenous doses of 300 µg/kg have been shown to cause a significant increase in plasma norepinephrine and a transient increase in heart rate.[1] In calves, doses of 0.05 to 0.10 mg/kg intravenously have been used to reverse the effects of xylazine (B1663881), an α2-agonist.[27] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental objectives.
Data Presentation
Table 1: Summary of this compound-Induced Cardiovascular Effects in Rats
| Parameter | Animal Model | This compound Dose & Route | Observed Effect | Reference |
| Mean Arterial Pressure (MAP) | Normotensive Rats | 300 µg/kg IV | No significant change | [1] |
| Spontaneously Hypertensive Rats (anesthetized) | 300 µg/kg IV | Significant decrease | [1] | |
| Heart Rate (HR) | Normotensive Rats | 300 µg/kg IV | Transient increase | [1] |
| Spontaneously Hypertensive Rats (anesthetized) | 300 µg/kg IV | Increase | [1] | |
| Plasma Norepinephrine | Normotensive Rats | 300 µg/kg IV | ~2-fold increase | [1] |
| Spontaneously Hypertensive Rats (anesthetized) | 300 µg/kg IV | Significant increase (greater than in normotensive) | [1] | |
| Plasma Epinephrine | Normotensive Rats | 300 µg/kg IV | ~2-fold increase | [1] |
Experimental Protocols
Key Experiment 1: Assessment of this compound's Cardiovascular Effects in Conscious Rats using Telemetry
Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rats following this compound administration.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Telemetry Implantation:
-
Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Surgically implant a telemetry transmitter (e.g., DSI PhysioTel™) with the catheter inserted into the abdominal aorta for blood pressure measurement.
-
Allow a recovery period of at least one week post-surgery.
-
-
Acclimatization: Acclimate the rats to the experimental room and recording chambers for at least 24 hours before the experiment.
-
Baseline Recording: Record baseline cardiovascular parameters (blood pressure, heart rate) for at least 60 minutes before drug administration.
-
Drug Administration: Administer this compound (e.g., 300 µg/kg) intravenously via a pre-implanted catheter or intraperitoneally. A vehicle control group should be included.
-
Data Acquisition: Continuously record cardiovascular data for a predetermined period (e.g., 2-4 hours) post-administration using a data acquisition system (e.g., Ponemah™).
-
Data Analysis: Analyze the data to determine changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate from baseline.
Key Experiment 2: Mitigation of this compound-Induced Tachycardia with a Beta-Blocker
Objective: To evaluate the efficacy of a β-blocker in controlling this compound-induced tachycardia.
Methodology:
-
Animal Model and Monitoring: Use the same telemetry-implanted rat model as in Experiment 1.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 300 µg/kg, IV).
-
Group 3: β-blocker (e.g., metoprolol, dose to be determined in a pilot study) administered prior to this compound.
-
Group 4: β-blocker alone.
-
-
Procedure:
-
Record baseline cardiovascular parameters.
-
Administer the β-blocker or its vehicle to the respective groups.
-
After a predetermined interval (e.g., 15-30 minutes), administer this compound or its vehicle.
-
Continuously record cardiovascular data.
-
-
Data Analysis: Compare the heart rate response to this compound in the presence and absence of the β-blocker.
Mandatory Visualizations
Caption: Signaling pathway of this compound's cardiovascular effects.
Caption: Experimental workflow for assessing cardiovascular effects.
Caption: Troubleshooting logic for common side effects.
References
- 1. Effects of acute and chronic administration of this compound on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound, prazosin, and yohimbine on coronary ligation-induced arrhythmias in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha blocking action of the antihypertensive agent, prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Alpha adrenergic blockade by prazosin in therapy of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of beta-blockers and diazepam on heart rate of conscious conditioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute effects of beta-blocker with intrinsic sympathomimetic activity on stress-induced cardiac dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐Inflammatory and Antiarrhythmic Effects of Beta Blocker in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atrial Tachycardia Medication: Beta Blockers, Intrinsic Sympathomimetic, Beta-Blockers, Beta-1 Selective, Beta Blockers, Nonselective, Antidysrhythmics, III, Antidysrhythmics, Ia, Antidysrhythmics, Ic, Calcium Channel Blockers, Antidysrhythmics, V [emedicine.medscape.com]
- 10. Changes of imidazoline receptors in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. dvm360.com [dvm360.com]
- 15. Effects of Injectable Anesthetic Combinations on Left Ventricular Function and Cardiac Morphology in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Miniature Non-Invasive Wireless Tail-Cuff-Based Heart Rate Sensor With Motion Artifacts Suppression for Real-Time Monitoring of Laboratory Mice | Semantic Scholar [semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
- 19. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of the alpha 2-adrenergic agonist clonidine and its antagonist this compound on the fetal lamb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. Clonidine Toxicity Treatment & Management: Prehospital Care, Emergency Department Care, Consultations [emedicine.medscape.com]
- 27. Antagonism of xylazine induced sedation by this compound in calves - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Idazoxan Administration & Unexpected Behavioral Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes during experiments involving Idazoxan.
Frequently Asked Questions (FAQs)
Q1: We administered this compound expecting to see anxiolytic effects, but our animal models are showing increased anxiety-like behaviors. Is this a known phenomenon?
A1: Yes, this is a documented paradoxical effect. While this compound's primary mechanism as an α2-adrenoceptor antagonist is often associated with antidepressant and anxiolytic potential, several studies have reported anxiogenic-like effects in animal models.[1]
-
Troubleshooting:
-
Review Dosage: Anxiogenic effects have been observed at specific dose ranges. Consider performing a dose-response study to identify a more suitable concentration for your experimental goals.
-
Choice of Behavioral Test: The anxiogenic-like effects of this compound have been noted in specific behavioral paradigms such as the light-dark choice test and conditioned conflict situations.[1] The choice of assay can significantly influence the observed behavioral outcome.
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Consider Alternative Mechanisms: These paradoxical effects may not be mediated by α2-adrenoceptors alone. Research suggests the involvement of other systems that are not blocked by traditional α2-agonists like clonidine (B47849) or benzodiazepine (B76468) receptor antagonists like Ro 15-1788.[1]
-
Q2: Our study involves locomotor activity assessment, and the results with this compound are contradictory. Some sources suggest it increases activity, while our results show a decrease. How can we interpret this?
A2: The effect of this compound on locomotor activity is complex and appears to be context-dependent, with reports of both increased and decreased activity.
-
Enhancement of Locomotor Function: In some experimental settings, particularly those involving forced locomotion or endurance, this compound has been shown to significantly increase running distance and improve fatigue resistance in rats.[2][3]
-
Reduction of Spontaneous Activity: Conversely, other studies have reported that intraperitoneal administration of this compound can lead to a significant decrease in spontaneous locomotor activity, including horizontal, vertical, and stereotypic movements, suggesting a sedative effect.[4]
-
Troubleshooting:
-
Experimental Paradigm: Differentiate between spontaneous and forced locomotor activity. The underlying physiological and neurological states in these paradigms are different and may be differentially affected by this compound.
-
Dosage and Administration Route: The dose and route of administration are critical. For instance, a 1 mg/kg intraperitoneal injection has been associated with sedative effects[4], while a 3 mg/kg intraperitoneal dose was shown to enhance endurance[2][3].
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Acclimation and Handling: Ensure adequate acclimation of animals to the testing environment to minimize stress-induced hypo- or hyperactivity, which could confound the effects of this compound.
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Q3: We are investigating the cognitive effects of this compound and have observed impairments in a specific memory task, which contradicts some published benefits. Why is this happening?
A3: this compound's effects on cognition are multifaceted, with studies demonstrating both improvements and deficits depending on the cognitive domain being assessed.
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Cognitive Enhancement: this compound has been shown to produce dose-dependent improvements in tasks related to planning, sustained attention, verbal fluency, and episodic memory, particularly in models of frontal lobe dysfunction.[5] Some studies also suggest it can optimize cognitive function and improve learning ability in tasks like the Y-maze test.[6]
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Cognitive Deficits: The same study that reported improvements also noted deficits in spatial working memory.[5] Additionally, in combination with the α2-adrenoceptor agonist clonidine, this compound led to a wider range of cognitive impairments, rather than the expected mutual antagonism.[7]
-
Troubleshooting:
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Specific Cognitive Domain: Clearly define the cognitive function you are assessing. This compound's effects are not uniform across all domains.
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Baseline Performance: The effect of this compound on tasks involving distractibility may depend on the subject's baseline level of performance.[8]
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Interaction with Other Systems: Be aware of potential interactions with other neurotransmitter systems. For example, this compound can increase dopamine (B1211576) release in the prefrontal cortex, which may contribute to its cognitive effects.[9][10]
-
Quantitative Data Summary
Table 1: Effects of this compound on Locomotor Activity
| Animal Model | Dosage & Route | Experimental Paradigm | Outcome | Reference |
| Wistar Rats | 3 mg/kg, i.p. | PanLAB Treadmill Test | Significant increase in running distance (p < 0.05) | [2] |
| Wistar Rats | 1 mg/kg, i.p. | Actimeter Test | Significant decrease in horizontal (p < 0.01) and vertical (p < 0.01) movements | [4] |
| Wistar Rats | 3 mg/kg, i.p. with 20 mg/kg Ephedrine | Treadmill Test | Significantly longer running distance compared to control and Ephedrine alone | [11] |
Table 2: Anxiogenic-like Effects of this compound
| Animal Model | Behavioral Test | Observation | Reference |
| Mice | Light-dark choice situation | Anxiogenic-like effects observed | [1] |
| Mice | Conditioned conflict situation | Anxiogenic-like effects observed | [1] |
Table 3: Cognitive Effects of this compound
| Subject | Dosage | Cognitive Task | Outcome | Reference |
| Dementia Patients | Dose-dependent | Planning, Sustained Attention, Verbal Fluency, Episodic Memory | Improvement | [5] |
| Dementia Patients | Dose-dependent | Spatial Working Memory | Deficit | [5] |
| Healthy Volunteers | Not specified | Planning, Attentional Set Shifting, Sustained Attention | Inhibited session-to-session improvement | [7] |
Experimental Protocols
1. Light-Dark Choice Test for Anxiety-Like Behavior
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.
-
Procedure:
-
Acclimate the animal (e.g., mouse) to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control at the desired dose and time before the test.
-
Place the animal in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in the illuminated compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
-
Interpretation: A decrease in the time spent in the light compartment and fewer transitions are indicative of anxiogenic-like behavior.
2. Forced Locomotor Activity (Treadmill Test)
-
Apparatus: A motorized treadmill designed for rodents, often equipped with an electrified grid at the rear to motivate running.
-
Procedure:
-
Familiarize the animals with the treadmill for a few days prior to the experiment.
-
Administer this compound or vehicle control intraperitoneally.
-
Place the rat on the treadmill at a set speed and incline.
-
Record the total distance run, the duration of running until exhaustion, and the number of electric shocks received.
-
-
Interpretation: An increase in the distance run or time to exhaustion suggests enhanced endurance and locomotor function.[2]
3. Y-Maze Test for Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer this compound or vehicle control.
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Interpretation: Spontaneous alternation is defined as successive entries into the three different arms. A high percentage of spontaneous alternation reflects better spatial working memory. A decrease in this percentage could indicate a cognitive deficit.
Visualizations
Caption: this compound's antagonism of presynaptic α2-adrenergic autoreceptors.
Caption: General workflow for behavioral experiments with this compound.
Caption: this compound's dual receptor action and resulting behavioral complexities.
References
- 1. Anxiogenic-like effects of yohimbine and this compound in two behavioral situations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. The alpha(2) antagonist this compound remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific effects of this compound in a distraction task: evidence that endogenous norepinephrine plays a role in selective attention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Idazoxan dosage to minimize non-specific binding
Welcome to the Technical Support Center for optimizing Idazoxan dosage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting and FAQs
Q1: We are observing high non-specific binding in our [³H]this compound binding assay. What are the common causes and how can we reduce it?
A1: High non-specific binding (NSB) is a frequent challenge in radioligand binding assays and can obscure the specific signal. Several factors can contribute to this issue. Here’s a systematic approach to troubleshoot and minimize NSB:
-
Optimize Assay Conditions:
-
Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, it is crucial to ensure that specific binding has reached equilibrium. Perform time-course and temperature-dependence experiments to find the optimal balance.
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Buffer Composition: The pH and ionic strength of your assay buffer can significantly influence non-specific interactions.[1] It is advisable to maintain a pH between 7.0 and 7.5. Adjusting the salt concentration (e.g., with NaCl) can help minimize charge-based non-specific binding.
-
-
Reagent and Preparation Quality:
-
Radioligand Concentration: Use the lowest possible concentration of [³H]this compound that still provides a robust signal, ideally at or below its dissociation constant (Kd).
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Membrane Protein Concentration: Titrate the amount of membrane protein per well. A typical starting range is 50-120 µg.[2] Using too much protein can increase the number of non-specific sites.
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Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to saturate non-specific binding sites on the membranes and assay plates.
-
-
Washing Technique:
-
Wash Volume and Repetitions: Increase the volume and/or the number of washes with ice-cold wash buffer immediately after filtration.
-
Filter Pre-treatment: Pre-soaking glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
-
Q2: How can we specifically measure [³H]this compound binding to I2-imidazoline receptors without interference from α2-adrenergic receptors?
A2: this compound exhibits high affinity for both I2-imidazoline and α2-adrenergic receptors.[3] To selectively study the I2 sites, you can pharmacologically mask the α2-adrenoceptors. This is achieved by including a high concentration of a selective α2-adrenergic ligand that is not recognized by the I2 sites in your assay buffer.
A commonly used method is to include l-epinephrine at a concentration of 10⁻⁶ M in the incubation medium.[4] This concentration effectively occupies the α2-adrenoceptors, preventing [³H]this compound from binding to these sites and allowing for the specific measurement of binding to I2-imidazoline receptors.
Q3: What is an acceptable level of non-specific binding in an this compound binding assay?
A3: Ideally, specific binding should account for a significant majority of the total binding. A general guideline is that non-specific binding should be less than 50% of the total binding. For a well-optimized assay, it is often possible to achieve specific binding that is greater than 80% of the total. If your non-specific binding is consistently high, it will compromise the accuracy and reliability of your data, making it difficult to determine key parameters like Kd and Bmax.
Q4: How is non-specific binding experimentally determined?
A4: Non-specific binding is determined by measuring the amount of [³H]this compound that remains bound in the presence of a saturating concentration of an unlabeled (cold) ligand that also binds to the target receptors. This "cold" ligand will displace the radioligand from the specific binding sites. Any remaining radioactivity is considered to be non-specifically bound. For this compound, a high concentration (e.g., 10 µM) of unlabeled this compound or another suitable competitor can be used.[2]
Data Presentation
To aid in experimental design, the following table summarizes the binding affinities of this compound for various adrenergic and imidazoline (B1206853) receptor subtypes.
| Receptor Subtype | pKi | Ki (nM) |
| α-Adrenergic Receptors | ||
| α1 | Low Affinity | >1000 |
| α2A | 8.01 | 0.098 |
| α2B | 7.43 | 0.37 |
| α2C | 7.7 | 0.20 |
| Imidazoline Receptors | ||
| I1 | 5.90 | 1260 |
| I2 | 7.22 | 60.3 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
Here we provide detailed protocols for key experiments to optimize this compound dosage and minimize non-specific binding.
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
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Homogenization: Homogenize fresh or frozen tissue (or cultured cells) in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.[2]
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Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[2]
-
Washing: Resuspend the membrane pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.[2]
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Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.[2]
Protocol 2: Competitive Radioligand Binding Assay for [³H]this compound
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the binding sites labeled by [³H]this compound.
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Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.
-
Binding Reaction: To each well, add the following in order:
-
50 µL of the unlabeled test compound at various concentrations (typically 10-12 concentrations spanning a wide range).
-
50 µL of [³H]this compound at a single concentration, typically at or below its Kd value (e.g., 1-5 nM).
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150 µL of membrane preparation (typically 50-120 µg of protein).[2]
-
-
Control Wells:
-
Total Binding: Include wells with 50 µL of assay buffer instead of the unlabeled test compound.
-
Non-specific Binding: Include wells with a high concentration of a known competitor (e.g., 10 µM unlabeled this compound) instead of the test compound.[2]
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes). Gentle agitation is recommended.[2]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding of [³H]this compound against the log concentration of the test compound. Use non-linear regression analysis to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Protocol 3: Isolating I2-Imidazoline Receptor Binding
To specifically measure binding to I2-imidazoline receptors, follow the competitive binding assay protocol (Protocol 2) with the following modification:
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Modified Assay Buffer: Prepare the assay buffer to contain 10⁻⁶ M l-epinephrine. Add this to all wells (including total binding, non-specific binding, and competitor wells) to block the α2-adrenergic receptors.[4]
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing your this compound binding assays.
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Logic for isolating I2-imidazoline receptor binding.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Idazoxan Pharmacokinetic Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pharmacokinetic variability of Idazoxan between species. It includes troubleshooting guides and FAQs to address common experimental challenges.
Data Presentation: Comparative Pharmacokinetics of this compound
Significant variability in the pharmacokinetic profile of this compound has been observed across different species. The following table summarizes key pharmacokinetic parameters to facilitate cross-species comparison.
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Plasma Half-life (t½) | Data not available | 24.4 - 30.5 min[1][2] | 105.2 - 117.1 min | Data not available | 4.2 - 5.6 h[3] |
| Clearance (CL) | Data not available | 57 - 144 mL/min/kg[1][4] | 25.6 - 32.1 mL/min/kg | Data not available | 824 mL/min[3] |
| Volume of Distribution (Vd) | Data not available | 1.95 - 3.18 L/kg[1][2] | 3.60 - 4.36 L/kg | Data not available | 3.20 L/kg[3] |
| Oral Bioavailability (F) | Data not available | 1% - 31.5%[1][4] | 60% - 88% | Data not available | 26% - 41%[3] |
Note: The significant range in rat oral bioavailability is dose-dependent, with higher doses leading to increased bioavailability.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible pharmacokinetic studies. Below are generalized protocols for intravenous and oral administration in a rat model, which can be adapted for other species with appropriate ethical considerations and dose adjustments.
Protocol 1: Intravenous (IV) Administration and Blood Sampling in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous dose.
Materials:
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This compound hydrochloride
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Sterile saline solution (0.9% NaCl)
-
Syringes and needles (appropriate gauge for rats)
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Catheter (for jugular vein cannulation, optional but recommended for serial sampling)
-
Anesthetic agent (e.g., isoflurane)
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Anticoagulant (e.g., heparin or EDTA) coated collection tubes
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week. For serial blood sampling, surgically implant a catheter into the jugular vein 24-48 hours prior to the study to minimize stress during collection.
-
Dose Formulation: Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 1 mg/mL).
-
Dosing: Administer a single bolus dose of this compound solution via the tail vein or the implanted catheter.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) into anticoagulant-coated tubes.
-
Sample Processing: Centrifuge the blood samples to separate plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 2: Oral Gavage Administration in Rats
Objective: To assess the oral bioavailability and pharmacokinetics of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (flexible-tipped recommended)
-
Syringes
Procedure:
-
Animal Preparation: Fast rats overnight (with free access to water) before dosing to ensure gastric emptying.
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Dose Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.
-
Dosing: Administer the this compound formulation directly into the stomach using an appropriate size oral gavage needle.
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Blood Sampling and Processing: Follow the same procedure as outlined in the IV administration protocol.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound pharmacokinetic experiments.
Question 1: We are observing high variability in plasma concentrations between animals in the same oral dosing group. What are the potential causes?
Answer: High inter-animal variability after oral administration can stem from several factors:
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Gavage Technique: Inconsistent gavage technique can lead to dosing errors or stress, affecting gastrointestinal motility and absorption. Ensure all personnel are properly trained and the technique is standardized.
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First-Pass Metabolism: this compound undergoes significant first-pass metabolism in the gut wall and liver, which can be highly variable between individual animals.[1]
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Food Effects: The presence of food in the stomach can alter drug dissolution and absorption. Ensure a consistent fasting period for all animals.
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Animal Health: Underlying health issues can impact drug absorption and metabolism. Monitor animal health closely throughout the study.
Question 2: The measured oral bioavailability of this compound in our rat study is much lower than expected. What could be the reason?
Answer: Low oral bioavailability of this compound in rats is a known characteristic and can be attributed to:
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Extensive First-Pass Metabolism: As mentioned, this compound is heavily metabolized in the liver and intestines before it reaches systemic circulation.[1]
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Dose-Dependent Bioavailability: In rats, the oral bioavailability of this compound increases with the dose.[4] If you are using a low dose, low bioavailability is expected. Consider a dose-escalation study to investigate this.
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Solubility Issues: Poor solubility of the drug formulation can limit its dissolution in the gastrointestinal tract and subsequent absorption. Ensure the formulation is optimized for solubility.
Question 3: We are having difficulty with the bioanalytical quantification of this compound in plasma. What are some common pitfalls?
Answer: Analytical challenges can arise from:
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Matrix Effects: Components in the plasma can interfere with the ionization of this compound in mass spectrometry-based assays, leading to inaccurate quantification. Proper sample clean-up (e.g., protein precipitation, solid-phase extraction) is crucial.
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Stability: this compound may be unstable in plasma samples, especially if not stored correctly. Ensure samples are kept on ice after collection and stored at -80°C long-term.
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Internal Standard Selection: An appropriate internal standard is critical for accurate quantification. The internal standard should have similar chemical properties and extraction recovery to this compound.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Troubleshooting Logic for High Pharmacokinetic Variability
Caption: Decision tree for troubleshooting high pharmacokinetic variability.
References
- 1. Oral this compound bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic-pharmacodynamic linking model for the alpha 2-adrenergic antagonism of this compound on clonidine-induced mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics after intravenous and oral administration in man of the alpha 2-adrenoreceptor antagonist this compound (RX781094) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Anxiogenic-like Potential of Idazoxan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Idazoxan to induce anxiogenic-like effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to induce anxiogenic-like effects?
This compound is a selective α2-adrenergic receptor antagonist.[1][2] Its anxiogenic-like properties are primarily attributed to the blockade of these receptors, which leads to an increase in the release of norepinephrine.[3][4] Additionally, this compound has been shown to increase dopamine (B1211576) release in the prefrontal cortex, a brain region implicated in anxiety.[5][6] Some research also suggests the involvement of imidazoline (B1206853) receptors, for which this compound has an affinity.[3][4]
Q2: Has this compound consistently shown anxiogenic-like effects in animal models?
The evidence for this compound's anxiogenic-like effects is substantial, though not entirely unanimous. Several studies have demonstrated these effects in various behavioral paradigms in mice and rats.[7] For instance, it has shown anxiogenic-like properties in the light-dark choice situation and a conditioned conflict test in mice.[7] However, at least one study reported no evidence of anxiogenic effects at the doses tested.
Q3: What are the typical dose ranges of this compound that have been reported to induce anxiogenic-like effects in rodents?
In preclinical studies with rodents, intraperitoneal (i.p.) doses of this compound have varied. For example, a dose of 0.25 mg/kg (i.p.) was sufficient to increase dopamine release in the rat prefrontal cortex, an effect linked to its anxiogenic properties.[5] In another study, doses of 0.5, 1.0, and 5 mg/kg (i.p.) were investigated for their effects on brain reward thresholds.[8] A dose of 3 mg/kg has also been used in combination with other agents to study locomotor activity.[4][9] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Q4: Are there known antagonists that can block the anxiogenic-like effects of this compound?
Interestingly, studies have shown that the anxiogenic-like effects of this compound could not be blocked by the α2-adrenoceptor agonist clonidine (B47849) or the benzodiazepine (B76468) receptor antagonist Ro 15-1788 (flumazenil).[7] This suggests that systems other than α2-adrenoceptors or benzodiazepine receptors might be involved in mediating these specific behavioral outcomes.[7] However, the anxiolytic agent diazepam was able to prevent this compound-induced increases in dopamine release in the prefrontal cortex.[5]
Q5: Does this compound have similar effects in humans?
Yes, studies in healthy human subjects have shown that oral administration of this compound can produce a pattern of behavioral and neuroendocrine responses consistent with an anxiogenic effect.[10] In a dose-dependent manner, this compound increased scores on the Panic Attack Symptom Scale, as well as physiological indices like blood pressure and plasma cortisol levels.[10]
Troubleshooting Guide
Issue 1: Inconsistent or no anxiogenic-like effects observed after this compound administration.
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Possible Cause 1: Inappropriate Dose. The dose of this compound may be too low or too high. Anxiogenic effects can be dose-dependent.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
-
-
Possible Cause 2: Animal Strain and Species Differences. The behavioral response to this compound can vary between different strains and species of rodents.
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Solution: Review the literature for studies that have used the same strain and species you are working with. Consider that your animal model may respond differently.
-
-
Possible Cause 3: Acclimatization and Handling Stress. Insufficient acclimatization or excessive handling of the animals can lead to baseline anxiety levels that may mask the effects of this compound.
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Solution: Ensure a proper acclimatization period and handle the animals consistently and minimally before behavioral testing.
-
-
Possible Cause 4: Suboptimal Behavioral Assay Conditions. The sensitivity of the behavioral assay can be influenced by factors such as lighting conditions, time of day for testing, and the novelty of the testing environment.
-
Solution: Standardize your testing conditions and ensure they are appropriate for detecting anxiogenic-like behavior.
-
Issue 2: High variability in behavioral data between animals in the this compound-treated group.
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Possible Cause 1: Inconsistent Drug Administration. Variability in the injection site or volume can lead to differences in drug absorption and bioavailability.
-
Solution: Ensure all injections are administered consistently by a trained individual.
-
-
Possible Cause 2: Individual Differences in Animal Temperament. Animals, like humans, have individual differences in their baseline anxiety levels.
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Solution: Increase the sample size per group to reduce the impact of individual variability on the group mean. Randomize animals to treatment groups.
-
Data Presentation
Table 1: Summary of this compound's Effects on Anxiety-Related Behaviors in Rodents
| Behavioral Test | Species | This compound Dose (Route) | Key Findings | Reference |
| Light-Dark Choice | Mice | Not specified | Anxiogenic-like effects observed. | [7] |
| Conditioned Conflict | Mice | Not specified | Anxiogenic-like effects observed. | [7] |
| In Vivo Microdialysis | Rats | 0.25 mg/kg (i.p.) | Increased dopamine release in the prefrontal cortex. | [5] |
Table 2: Effects of Oral this compound in Healthy Human Subjects
| Parameter | This compound Doses | Outcome | Reference |
| Panic Attack Symptom Scale | 20 mg, 40 mg, 80 mg | Dose-dependent increase in scores. | [10] |
| Plasma MHPG | 20 mg, 40 mg, 80 mg | Dose-dependent increase. | [10] |
| Plasma Cortisol | 20 mg, 40 mg, 80 mg | Dose-dependent increase. | [10] |
| Systolic & Diastolic Blood Pressure | 20 mg, 40 mg, 80 mg | Dose-dependent increase. | [10] |
Experimental Protocols
Elevated Plus Maze (EPM)
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Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes prior to the test.
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Administer this compound or vehicle at the appropriate time before the test.
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Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze for a 5-minute session.
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Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or by a trained observer blind to the treatment groups.
-
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Data Analysis: An anxiogenic-like effect is indicated by a decrease in the percentage of time spent in the open arms and a decrease in the percentage of open arm entries.
Light-Dark Box Test
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Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.
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Procedure:
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Acclimate the animal to the testing room.
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Administer this compound or vehicle.
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Place the animal in the dark compartment and allow it to move freely between the two compartments for a specified period (e.g., 5-10 minutes).
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Record the time spent in the light compartment and the number of transitions between the two compartments.
-
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Data Analysis: A decrease in the time spent in the light compartment is indicative of an anxiogenic-like effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound's anxiogenic-like effects.
Caption: General experimental workflow for assessing anxiogenic-like effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 79944-58-4 | Benchchem [benchchem.com]
- 4. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiogenic-like effects of yohimbine and this compound in two behavioral situations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of imidazoline agents in a rat conditioned place preference model of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response relationship for oral this compound effects in healthy human subjects: comparison with oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor oral bioavailability of Idazoxan in experiments.
Welcome to the technical support center for researchers utilizing Idazoxan in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's poor oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are administering this compound orally in our rat model and observing lower than expected plasma concentrations. Why is the oral bioavailability of this compound so poor?
A1: The primary reason for this compound's poor oral bioavailability is a significant first-pass effect, which involves extensive metabolism in both the intestine and the liver before the drug can reach systemic circulation.[1][2] Studies in rats have shown that after oral administration, this compound is rapidly absorbed but then quickly metabolized, leading to low bioavailability that is dose-dependent.[1][2] At lower doses (e.g., 10 mg/kg), the bioavailability in male rats can be as low as 1%, which increases to 23% at a higher dose (100 mg/kg), suggesting that the metabolic pathways can become saturated.[2]
Q2: What are the main metabolic pathways that reduce this compound's oral bioavailability?
A2: The primary route of this compound metabolism is biotransformation through hydroxylation at positions 6 and 7 of the benzodioxan ring. These hydroxylated metabolites are then further conjugated to form glucuronide and sulphate metabolites, which are then excreted.[2] This extensive metabolism significantly reduces the amount of active this compound that reaches the bloodstream.
Q3: We need to achieve consistent systemic exposure of this compound in our experiments. What are some potential strategies to overcome its poor oral bioavailability?
A3: While specific preclinical studies on successfully enhancing this compound's oral bioavailability are not extensively documented, several established formulation and administration strategies can be employed for drugs with similar challenges:
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Alternative Routes of Administration: To bypass the first-pass effect entirely, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration. Pharmacokinetic data from non-oral routes will provide a baseline for maximum systemic exposure.
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Formulation Strategies:
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Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.
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Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
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Prodrug Approach: A prodrug of this compound could be synthesized to mask the sites of metabolism. This inactive form would be absorbed and then converted to the active this compound in the body.
Q4: Are there any data on the pharmacokinetics of this compound when administered via alternative routes?
A4: Yes, pharmacokinetic data for intravenous administration of this compound are available for both rats and dogs. These studies show that when administered intravenously, this compound has a relatively short half-life and is rapidly cleared from the plasma.[1][3] This data is crucial for establishing baseline pharmacokinetic parameters when developing and evaluating new oral formulations. One study mentions intraperitoneal administration of this compound in rats, which resulted in a significant increase in running distance in a locomotor test, suggesting good systemic absorption via this route.[4]
Q5: How does this compound exert its pharmacological effects?
A5: this compound is a selective antagonist of alpha-2 adrenergic receptors (α2-adrenoceptors) and also exhibits high affinity for imidazoline (B1206853) I2 receptors.[5][6][7] Its antagonism of presynaptic α2-adrenoceptors leads to an increase in the release of norepinephrine.[8] By blocking these receptors, this compound can modulate various physiological processes, including neurotransmission and cardiovascular function.[4][7]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound from studies in rats and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Dose | 1, 3, and 10 mg/kg | 1, 3, and 10 mg/kg |
| Bioavailability | N/A | 12.6% to 31.5%[1] |
| Time to Peak (Tmax) | N/A | 5 to 10 minutes[1] |
| Half-life (t½) | 24.4 to 27.9 minutes[1] | - |
| Total Plasma Clearance | 0.057 to 0.078 (L/kg)/min[1] | - |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Dose | 1, 3, and 10 mg/kg | 1, 3, and 10 mg/kg |
| Bioavailability | N/A | 60% to 88%[3] |
| Time to Peak (Tmax) | N/A | Approximately 1 hour[3] |
| Half-life (t½) | 105.2 to 117.1 minutes[3] | - |
| Total Plasma Clearance | 25.6 to 32.1 (mL/kg)/min[3] | - |
Experimental Protocols
Protocol 1: Evaluation of this compound Pharmacokinetics Following Oral and Intravenous Administration in Rats
This protocol is based on methodologies described in the literature to determine the oral bioavailability of this compound.[1]
-
Animal Model: Male Sprague-Dawley rats.
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Drug Preparation:
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Oral Formulation: Dissolve this compound in a suitable vehicle (e.g., water).
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Intravenous Formulation: Dissolve this compound in sterile saline.
-
-
Administration:
-
Oral Group: Administer this compound by oral gavage at doses of 1, 3, and 10 mg/kg.
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Intravenous Group: Administer this compound via the tail vein at doses of 1, 3, and 10 mg/kg.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
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Plasma Analysis:
-
Centrifuge blood samples to separate plasma.
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Determine this compound concentrations in plasma using a validated HPLC method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability using non-compartmental analysis.
Protocol 2: Hypothetical Protocol for Evaluating a Novel this compound Nanoparticle Formulation
This protocol outlines a potential experiment to assess if a nanoparticle formulation can improve the oral bioavailability of this compound.
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Formulation: Prepare this compound-loaded nanoparticles using a suitable method (e.g., nanoprecipitation). Characterize the nanoparticles for size, zeta potential, and drug loading.
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Animal Model: Male Sprague-Dawley rats.
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Study Groups:
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Group 1 (Control): Oral administration of this compound in a simple aqueous solution.
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Group 2 (Test): Oral administration of the this compound nanoparticle formulation.
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Group 3 (IV Reference): Intravenous administration of this compound in sterile saline.
-
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Administration: Administer the formulations at a consistent dose of this compound.
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Blood Sampling and Analysis: Follow the procedures outlined in Protocol 1.
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Data Analysis: Compare the pharmacokinetic parameters of the nanoparticle formulation group to the control group. An increase in AUC and Cmax for the nanoparticle group would indicate improved oral bioavailability.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: this compound's antagonism of presynaptic α2-adrenoceptors.
Caption: this compound's interaction with imidazoline I2 receptors.
References
- 1. Oral this compound bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and molecular discrimination of brain I2-imidazoline receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Idazoxan's partial agonist activity at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the partial agonist activity of Idazoxan, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound exhibit partial agonist activity?
A1: this compound, classically known as an α2-adrenergic and imidazoline (B1206853) receptor antagonist, can display partial agonist activity at higher concentrations. This has been observed in specific experimental contexts, such as in studies of renal function where high doses of this compound can induce natriuresis, and in cellular assays involving the α2C-adrenoceptor subtype.
Q2: At which receptors is this compound's partial agonism most prominent?
A2: The partial agonist effects of this compound have been notably reported at:
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Imidazoline I1 receptors: In renal tubules, high concentrations of this compound can mimic the natriuretic effect of I1 agonists like moxonidine.
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α2C-adrenoceptors: In cellular systems, this compound can elicit a partial response, for instance, in calcium mobilization assays, when the α2C-adrenoceptor is expressed.
Q3: How does this compound's partial agonism affect its use as a research tool?
A3: The dose-dependent nature of this compound's pharmacology is a critical consideration. While it functions as an antagonist at low concentrations, its partial agonist activity at high concentrations can lead to unexpected or paradoxical effects. Researchers using this compound as a tool to probe imidazoline or α2-adrenergic receptor function must carefully consider the dose to avoid misinterpretation of results.
Troubleshooting Guides
Issue 1: Unexpected Agonist-like Effects in Renal Function Studies
Symptoms:
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You are using this compound as an antagonist in a rat model to block the effects of an imidazoline or α2-adrenergic agonist on renal function (e.g., urine flow, sodium excretion).
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At high doses of this compound, instead of observing blockade, you see an increase in urine flow and sodium excretion, similar to the effect of the agonist you are trying to block.
Possible Cause:
-
At high concentrations (e.g., 1 mg/kg in rats), this compound is acting as a partial agonist at imidazoline receptors in the kidney, leading to a natriuretic effect.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment with this compound alone to determine the threshold at which it begins to exert agonist-like effects in your model. Doses around 0.3 mg/kg have been shown to be effective as antagonists without significant intrinsic activity.
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Use a More Selective Antagonist: If available, consider using a more selective α2-adrenoceptor antagonist that lacks significant imidazoline receptor affinity and does not display partial agonism, to dissect the specific receptor subtypes involved in the observed renal effects.
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Re-evaluate Experimental Design: If the goal is to demonstrate pure antagonism, ensure that the concentration of this compound used remains within the documented antagonist range for your specific experimental setup.
Issue 2: Inconsistent Blockade in Cellular Assays (e.g., Calcium Mobilization)
Symptoms:
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You are using this compound to antagonize an α2-adrenergic agonist-induced calcium response in a cell line expressing α2-adrenoceptors.
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You observe incomplete or partial antagonism, especially during the sustained phase of the calcium response.
Possible Cause: *
Controlling for Idazoxan's effects on peripheral α2-adrenoceptors
Welcome to the technical support center for researchers utilizing Idazoxan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a specific focus on controlling for the peripheral effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise when using this compound, particularly concerning its effects on peripheral α2-adrenoceptors and its affinity for imidazoline (B1206853) I2 receptors.
Question 1: My in-vivo experiment with this compound is showing unexpected cardiovascular effects (e.g., changes in blood pressure and heart rate). How can I determine if these are central or peripheral effects?
Answer:
Unexpected cardiovascular responses are a common issue due to this compound's action on peripheral α2-adrenoceptors, which regulate cardiovascular function. To dissect the central versus peripheral effects, a co-administration protocol with a peripherally restricted α2-adrenoceptor antagonist is the recommended approach.
Recommended Solution:
Co-administer this compound with a peripherally restricted α2-adrenoceptor antagonist, such as L-659,066 (also known as vatinoxan). This compound does not readily cross the blood-brain barrier and will selectively block peripheral α2-adrenoceptors.[1][2]
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If the cardiovascular effects of this compound are attenuated or abolished by L-659,066, it indicates that these effects are primarily mediated by peripheral α2-adrenoceptors.
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If the cardiovascular effects persist despite the presence of L-659,066, it suggests a centrally mediated mechanism of action for this compound in your experimental model.
A detailed experimental protocol for this is provided in the "Experimental Protocols" section below.
Question 2: I am studying the central effects of this compound, but I'm concerned that its binding to peripheral α2-adrenoceptors is confounding my results. How can I mitigate this?
Answer:
This is a valid concern. The blockade of peripheral presynaptic α2-adrenoceptors by this compound can lead to an increase in norepinephrine (B1679862) release from sympathetic nerves, which can indirectly influence central processes.[3]
Recommended Solutions:
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Co-administration with a Peripherally Restricted Antagonist: As detailed in the previous question, using a compound like L-659,066 will block the peripheral receptors, allowing for a clearer interpretation of this compound's central effects.[1][2]
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Direct Central Administration: If your experimental design allows, direct administration of this compound into the specific brain region of interest (e.g., via intracerebroventricular or local microinjection) can bypass the peripheral circulation and its associated effects.
Question 3: My results with this compound are inconsistent with other α2-adrenoceptor antagonists like Yohimbine (B192690). What could be the reason for this discrepancy?
Answer:
While both this compound and Yohimbine are α2-adrenoceptor antagonists, they have different pharmacological profiles. A key difference is that this compound also binds with high affinity to imidazoline I2 receptors, whereas Yohimbine has a much lower affinity for these sites.[4][5] This off-target binding of this compound can lead to effects that are independent of α2-adrenoceptor blockade.
Recommended Solution:
To determine if the observed effects of this compound are due to its interaction with imidazoline I2 receptors, you can use a control compound that is selective for these receptors.
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Use an I2-selective ligand: Compounds like 2-(2-benzofuranyl)-2-imidazoline (2-BFI) can be used to investigate the effects of I2 receptor modulation in your experimental system.[6][7][8] If 2-BFI produces similar effects to this compound, it suggests the involvement of I2 receptors.
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Use a more selective α2-adrenoceptor antagonist: Consider using an antagonist with lower affinity for imidazoline receptors, such as RX821002 (2-methoxy this compound), for comparison.[4]
Question 4: I am observing an increase in norepinephrine levels after this compound administration. How can I confirm if this is due to the blockade of presynaptic α2-adrenoceptors?
Answer:
An increase in norepinephrine is the expected physiological response to the blockade of presynaptic α2-adrenoceptors, which normally inhibit norepinephrine release.
Recommended Solution:
To confirm this mechanism, you can measure norepinephrine levels following the co-administration of this compound and a peripherally restricted α2-adrenoceptor antagonist.
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Experimental Design: In an animal model, administer this compound alone and in combination with L-659,066. Collect plasma samples at various time points after administration and measure norepinephrine concentrations.
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Expected Outcome: If the this compound-induced increase in plasma norepinephrine is significantly reduced by L-659,066, it confirms that this effect is mediated by the blockade of peripheral presynaptic α2-adrenoceptors.[1]
Data Presentation
The following table summarizes the binding affinities (Ki, in nM) of this compound and other relevant compounds for α2-adrenoceptor subtypes and imidazoline I2 receptors. This data is crucial for selecting appropriate control compounds and interpreting experimental results.
| Compound | α2A-Adrenoceptor (Ki, nM) | α2B-Adrenoceptor (Ki, nM) | α2C-Adrenoceptor (Ki, nM) | Imidazoline I2 Receptor (Ki, nM) | Notes |
| This compound | ~1.5 | ~3.0 | ~2.5 | ~5-10 | Binds to both α2-adrenoceptors and I2 receptors.[4][9] |
| Yohimbine | ~1.9 | ~15.6 | ~4.8 | >1000 | Higher selectivity for α2-adrenoceptors over I2 receptors.[9] |
| Rauwolscine | - | - | - | - | Stereoisomer of yohimbine with high affinity for α2-adrenoceptors. |
| RX821002 | ~0.8 | ~1.2 | ~1.0 | >1000 | Highly selective α2-adrenoceptor antagonist with low I2 affinity.[4] |
| L-659,066 | - | - | - | - | Peripherally restricted α2-adrenoceptor antagonist.[1][2] |
| 2-BFI | >1000 | >1000 | >1000 | ~1-3 | Highly selective ligand for imidazoline I2 receptors.[6][7][8] |
Note: Ki values can vary depending on the tissue preparation and experimental conditions. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
Protocol 1: Co-administration of this compound and a Peripherally Restricted α2-Adrenoceptor Antagonist (L-659,066) in Rats to Differentiate Central and Peripheral Cardiovascular Effects
Objective: To determine whether the cardiovascular effects of this compound are mediated by central or peripheral α2-adrenoceptors.
Materials:
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This compound hydrochloride
-
L-659,066
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Saline solution (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Apparatus for measuring blood pressure and heart rate (e.g., tail-cuff method or telemetry)
-
Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) administration
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental setup for several days before the experiment to minimize stress-induced cardiovascular changes.
-
Drug Preparation: Dissolve this compound and L-659,066 in saline to the desired concentrations.
-
Experimental Groups:
-
Administration: Administer the drugs as specified for each group.
-
Measurements: Record mean arterial pressure (MAP) and heart rate (HR) at baseline and at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) after drug administration.
-
Data Analysis: Compare the changes in MAP and HR from baseline across the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Radioligand Binding Assay to Determine the Affinity of a Test Compound for α2-Adrenoceptors and Imidazoline I2 Receptors
Objective: To characterize the binding profile of a test compound and determine its selectivity for α2-adrenoceptors versus imidazoline I2 receptors.
Materials:
-
Tissue homogenates from a region known to express both receptor types (e.g., rat cerebral cortex)
-
[³H]-RX821002 (to label α2-adrenoceptors)
-
[³H]-Idazoxan (in the presence of an α2-adrenoceptor agonist like norepinephrine to selectively label I2 receptors)[4]
-
Test compound at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the tissue homogenates.
-
Binding Assay for α2-Adrenoceptors:
-
Incubate the membrane preparation with a fixed concentration of [³H]-RX821002 and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled α2-adrenoceptor ligand (e.g., 10 µM phentolamine).
-
-
Binding Assay for Imidazoline I2 Receptors:
-
Incubate the membrane preparation with a fixed concentration of [³H]-Idazoxan in the presence of 10 µM norepinephrine (to block binding to α2-adrenoceptors) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled I2 ligand (e.g., 10 µM cirazoline).
-
-
Incubation and Filtration: Incubate the reaction mixtures to allow for binding equilibrium. Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizations
α2-Adrenoceptor Signaling Pathway
Caption: Canonical Gi-coupled signaling pathway of the α2-adrenoceptor.
Experimental Workflow to Differentiate Central vs. Peripheral Effects of this compound
Caption: Logical workflow for dissecting central vs. peripheral effects.
Logical Relationship for Troubleshooting this compound's Off-Target Effects
Caption: Decision tree for troubleshooting off-target effects of this compound.
References
- 1. Effects of a peripherally acting alpha 2-adrenoceptor antagonist (L-659,066) on hemodynamics and plasma levels of catechols in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peripherally acting alpha-2 adrenoceptor antagonist: L-659,066 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute and chronic administration of this compound on blood pressure and plasma catecholamine concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic administration of 2-(2-benzofuranyl)-2-imidazoline (2-BFI) induces region-specific increases in [3H]2-BFI binding to rat central imidazoline I2 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The imidazoline I2 receptor agonist 2-BFI reduces abuse-related effects of morphine: self-administration and drug discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of imidazoline I2 receptor ligands on acute nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The effects of this compound and other alpha 2-adrenoceptor antagonists on food and water intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Idazoxan-Induced Changes in Sleep Architecture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of idazoxan on sleep architecture in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in relation to sleep?
A1: this compound is a selective α2-adrenergic receptor antagonist.[1] By blocking these receptors, it increases the release of norepinephrine (B1679862) in the brain.[2] Noradrenergic neurons are most active during wakefulness and cease firing during REM sleep, playing a crucial role in promoting arousal and suppressing REM sleep.[3] Therefore, this compound's primary effect on sleep is expected to be a promotion of wakefulness and a reduction in REM sleep.
Q2: What are the expected effects of this compound on sleep architecture in animal models?
A2: Based on its mechanism of action and findings in human studies, this compound is expected to decrease REM sleep.[4] In humans, this compound markedly reduces REM sleep indices with minimal effects on other sleep parameters.[4] Animal studies have also shown that this compound can have sedative effects at certain doses, which might seem contradictory but could be related to complex dose-dependent interactions with other neurotransmitter systems.[5] It is also suggested that this compound may increase wakefulness.[3]
Q3: Are there any known off-target effects of this compound that could influence sleep studies?
A3: Yes, this compound is also known to be an antagonist at imidazoline (B1206853) I2 receptors.[6] The functional role of these receptors in sleep is less clear, but they are involved in various physiological processes. Additionally, this compound has been shown to act as an agonist at 5-HT1A autoreceptors, which can decrease the synthesis of serotonin (B10506).[7] Serotonin is another key neurotransmitter in sleep-wake regulation, generally promoting wakefulness and inhibiting REM sleep. These off-target effects could contribute to the observed sleep architecture changes and should be considered when interpreting results.
Q4: How should I determine the optimal dose of this compound for my sleep study?
A4: A dose-response study is crucial. Start with doses reported in the literature for other behavioral studies in your chosen animal model (e.g., 1-5 mg/kg in rats) and include a vehicle control.[6] Monitor not only sleep parameters but also general locomotor activity and any signs of stress or adverse effects. The optimal dose will be one that produces a measurable effect on sleep architecture without causing significant motor impairment or distress to the animal.
Q5: Can the timing of this compound administration affect the results?
A5: Absolutely. Rodents are nocturnal, so their baseline sleep-wake patterns are opposite to humans. Administering this compound during the light phase (the primary sleep period for rodents) will allow you to assess its effects on sleep consolidation and maintenance. Administration during the dark phase (the active period) will be more informative about its effects on wakefulness and sleep onset.[1]
Troubleshooting Guides
Issue 1: High variability in baseline sleep data across animals.
-
Possible Cause: Inadequate habituation to the recording environment.
-
Troubleshooting Steps:
-
Ensure a sufficient recovery period (at least 7 days) after EEG/EMG electrode implantation surgery.
-
Habituate the animals to the recording chambers, cables, and handling for at least 2-3 consecutive days before starting baseline recordings.[8]
-
Handle the animals at the same time each day, mimicking the injection procedure with a vehicle injection during the habituation period.
-
Maintain a stable environment with controlled temperature, humidity, and a strict light-dark cycle.[9]
-
Issue 2: EEG/EMG recordings are noisy or contain significant artifacts after this compound administration.
-
Possible Cause 1: Increased locomotor activity or stereotyped behaviors induced by the drug.
-
Troubleshooting Steps:
-
Visually inspect the video recordings to correlate artifacts with specific behaviors.
-
If the dose is too high and causing hyperactivity, consider reducing the dose.
-
Manually score and exclude epochs with excessive movement artifacts from the analysis.
-
-
Possible Cause 2: Loose electrode connections.
-
Troubleshooting Steps:
-
Before each recording, gently check the stability of the head cap and electrode connections.
-
Ensure the dental cement completely covers the base of the electrodes to prevent movement.[8]
-
Issue 3: Unexpected sedative effects of this compound.
-
Possible Cause: Dose-dependent effects or interaction with other neurotransmitter systems.
-
Troubleshooting Steps:
-
Review your dose-response data. It's possible that at higher doses, this compound exhibits sedative properties, as has been observed in some behavioral tests.[5]
-
Consider the route of administration. Intraperitoneal (i.p.) injections can lead to rapid peak plasma concentrations that might cause different effects than a slower oral or subcutaneous administration.
-
Investigate potential interactions with the animal's diet or other environmental factors.
-
Data Presentation
Table 1: Illustrative Effects of this compound on Sleep Architecture in Rodents
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Total Sleep Time (% of 24h) | 45 ± 3 | 43 ± 4 | 38 ± 5 |
| Wakefulness (% of 24h) | 55 ± 3 | 57 ± 4 | 62 ± 5 |
| NREM Sleep (% of Total Sleep) | 85 ± 2 | 88 ± 3 | 92 ± 4 |
| REM Sleep (% of Total Sleep) | 15 ± 2 | 12 ± 3 | 8 ± 3 |
| NREM Sleep Latency (min) | 15 ± 5 | 18 ± 6 | 25 ± 8 |
| REM Sleep Latency (min from sleep onset) | 20 ± 4 | 35 ± 7* | 50 ± 10 |
| Number of Wake Bouts | 120 ± 15 | 130 ± 18 | 150 ± 20 |
| Mean Wake Bout Duration (min) | 5.5 ± 0.8 | 6.0 ± 1.0 | 7.0 ± 1.2 |
*Values are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle.
Experimental Protocols
Key Experiment: Assessing the Effect of this compound on Sleep Architecture in Rats
1. Animal Preparation and Surgical Implantation of EEG/EMG Electrodes:
-
Animals: Adult male Wistar rats (250-300g).
-
Housing: Single-housed in a temperature-controlled environment (22±1°C) with a 12h/12h light/dark cycle (lights on at 07:00). Food and water are available ad libitum.
-
Surgery:
-
Anesthetize the rat with isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Insert two insulated, flexible stainless-steel wires into the nuchal muscles for EMG recording.
-
Solder the electrode wires to a connector plug, which is then fixed to the skull with dental cement.
-
Allow a post-operative recovery period of at least 7 days with appropriate analgesic care.[10]
-
2. Habituation and Baseline Recording:
-
After recovery, connect the animals to the recording cables in their home cages within sound-attenuated chambers for a 2-3 day habituation period.
-
During habituation, perform mock injections with the vehicle solution to acclimate the animals to the procedure.
-
Record baseline EEG and EMG data for 24 hours.[8]
3. Drug Administration and Test Recording:
-
Prepare this compound solution in a suitable vehicle (e.g., sterile saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the beginning of the light cycle.
-
Immediately return the animal to the recording chamber and record EEG/EMG data for the next 24 hours.
-
A crossover design, where each animal receives all treatments with a sufficient washout period (e.g., 3-4 days) between treatments, is recommended.
4. Data Analysis:
-
The EEG and EMG signals are digitized and stored on a computer.
-
The recordings are semi-automatically or manually scored in 10-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on standard criteria (e.g., high-amplitude slow waves for NREM, theta-dominant EEG with muscle atonia for REM).[8]
-
Calculate the following parameters: total time spent in each stage, latency to NREM and REM sleep, number and duration of sleep/wake bouts, and sleep fragmentation index.
-
Perform statistical analysis (e.g., ANOVA or t-tests) to compare the effects of this compound with the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for an animal sleep study investigating the effects of this compound.
Caption: Signaling pathway of this compound's effect on noradrenergic neurotransmission.
Caption: Logical relationships for troubleshooting common issues in this compound sleep studies.
References
- 1. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Sleep and Wakefulness: 2012 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of the α2-adrenoceptor antagonist this compound on sleep in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. ndineuroscience.com [ndineuroscience.com]
Troubleshooting inconsistent results in Idazoxan studies
Welcome to the technical support center for researchers utilizing Idazoxan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective antagonist of alpha-2 adrenergic receptors (α2-ARs).[1][2] It also exhibits notable affinity for imidazoline (B1206853) I2 receptors, which can contribute to its complex pharmacological profile and may be a source of variable experimental outcomes.[1]
Q2: Why am I seeing variable or inconsistent results in my behavioral studies with this compound?
Inconsistent results in behavioral studies using this compound can stem from several factors:
-
Dose-dependency: The effects of this compound are often dose-dependent. For instance, in studies on L-DOPA-induced dyskinesia in a rat model of Parkinson's disease, a 9 mg/kg dose of this compound significantly alleviated dyskinesia, while a 3 mg/kg dose had no effect.[3] Similarly, in human studies, this compound's effects on physiological and behavioral measures were dose-dependent.[4]
-
Pharmacokinetics: this compound has a relatively short half-life, which can lead to fluctuating plasma and brain concentrations. In humans, the elimination half-life is approximately 4-5 hours after intravenous administration and 5-6 hours after oral administration.[5] In rats, the half-life is even shorter, around 25-30 minutes.[6] This necessitates a carefully planned dosing schedule to maintain effective concentrations.
-
Dual Receptor Action: this compound's affinity for both alpha-2 adrenergic and imidazoline I2 receptors can lead to complex and sometimes opposing effects.[1] The relative expression of these receptors in the specific brain region under investigation can influence the net effect of the drug.
-
Interaction with other neurotransmitter systems: this compound can indirectly modulate other neurotransmitter systems, such as the serotonergic system. It has been shown to act as an agonist at 5-HT1A autoreceptors, which can decrease serotonin (B10506) synthesis.[7] This interaction can complicate the interpretation of results, especially in studies focused on mood and behavior.
-
Stereoisomer Activity: this compound is a racemic mixture. The (+) and (-) stereoisomers have different selectivities for alpha-1 and alpha-2 adrenoceptors, with the (-) isomer being more selective for alpha-2 receptors.[8] The specific composition of the this compound used can therefore influence the results.
Q3: What are the known off-target effects of this compound?
Besides its primary action on alpha-2 adrenergic and imidazoline I2 receptors, this compound has been shown to have agonist activity at 5-HT1A autoreceptors, leading to a reduction in serotonin synthesis.[7] Researchers should consider this when interpreting data, particularly in experiments related to mood, anxiety, and cognition.
Troubleshooting Guides
Issue 1: Unexpected or No Effect in Cognitive Studies
Possible Cause 1: Inappropriate Dosing
-
Recommendation: Review the dose-response relationship for this compound in your specific model. In some cases, higher doses may be required to elicit a cognitive effect. However, be aware that high doses can also lead to off-target effects or even paradoxical outcomes. For example, while this compound can improve some aspects of executive function, it has also been reported to impair spatial working memory.[9]
Possible Cause 2: Pharmacokinetic Issues
-
Recommendation: Consider the short half-life of this compound. For longer behavioral paradigms, a continuous infusion or repeated dosing schedule may be necessary to maintain therapeutic concentrations. The oral bioavailability of this compound can also be low and variable.[6][10]
Possible Cause 3: Complex Receptor Interactions
-
Recommendation: The cognitive effects of this compound can be complex due to its interaction with both alpha-2 adrenergic and imidazoline receptors, as well as its influence on the serotonergic system.[7][11] Consider using more selective antagonists for alpha-2 adrenergic receptors if the goal is to isolate the effects of this specific pathway.
Issue 2: High Variability in In Vivo Microdialysis Results
Possible Cause 1: Probe Placement and Recovery
-
Recommendation: Ensure accurate and consistent placement of the microdialysis probe in the target brain region. Allow for an adequate stabilization period after probe insertion before collecting baseline samples, as the initial insertion can cause tissue damage and neurotransmitter release.
Possible Cause 2: Dosing and Administration Route
-
Recommendation: The route of administration (systemic vs. local) can significantly impact the results. Local administration via reverse dialysis can help to isolate the effects of this compound to a specific brain region. Be mindful of the dose-response relationship; for example, a 9 mg/kg intraperitoneal injection of this compound was shown to reduce extracellular dopamine (B1211576) levels in the striatum of dyskinetic rats.[3]
Possible Cause 3: Analytical Sensitivity
-
Recommendation: Ensure that your analytical method (e.g., HPLC-ECD) is sensitive enough to detect changes in neurotransmitter levels, especially for basal concentrations.
Data Presentation
Table 1: this compound Binding Affinities (Ki values)
| Receptor/Site | Species | Tissue | Radioligand | Ki (nM) |
| α2-Adrenoceptors | Human | Brain | [3H]RX821002 | ~10-30 |
| I2-Imidazoline Sites | Human | Brain | [3H]this compound | ~1-5 |
| α2-Adrenoceptors | Rat | Brain | [3H]RX821002 | ~10-30 |
| I2-Imidazoline Sites | Rat | Brain | [3H]this compound | ~1-5 |
Note: Ki values can vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Half-life (t1/2) | Oral Bioavailability | Reference |
| Human | Intravenous | ~4.2 hours | - | [5] |
| Human | Oral | ~5.6 hours | 26-41% | [5] |
| Rat | Intravenous | ~25-30 minutes | - | [6] |
| Rat | Oral | - | 12.6-31.5% | [6] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol provides a general framework for an in vivo microdialysis experiment to measure the effect of this compound on neurotransmitter levels in a specific brain region of a freely moving rat.
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 60-90 minute equilibration period to establish a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration:
-
Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.
-
For systemic administration, doses can range from 1 to 10 mg/kg.[3]
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals for at least 2-3 hours post-drug administration.
-
Analyze the samples for neurotransmitter content using a sensitive technique like HPLC with electrochemical detection.
-
Protocol 2: Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor.
-
Membrane Preparation:
-
Homogenize the tissue of interest (e.g., brain cortex) in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet and resuspend it in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-adrenoceptors) and varying concentrations of this compound.
-
Include a control for non-specific binding by adding a high concentration of an unlabeled ligand.
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a displacement curve by plotting the percentage of specific binding against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
-
Mandatory Visualization
Caption: Alpha-2 Adrenergic Receptor Signaling and this compound's Antagonism.
Caption: Troubleshooting Logic for Inconsistent this compound Study Results.
Caption: Experimental Workflow for In Vivo Microdialysis with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha(2) adrenoceptor antagonist this compound alleviates L-DOPA-induced dyskinesia by reduction of striatal dopamine levels: an in vivo microdialysis study in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response relationship for oral this compound effects in healthy human subjects: comparison with oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics after intravenous and oral administration in man of the alpha 2-adrenoreceptor antagonist this compound (RX781094) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral this compound bioavailability in rat. Relevance of intestinal and hepatic first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Imidazolinyl-2)-2-benzodioxane 1-4 (this compound) and its stereoisomers, new alpha 2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha(2) antagonist this compound remediates certain attentional and executive dysfunction in patients with dementia of frontal type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Idazoxan Enantiomeric Purity on Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idazoxan. The focus is on the critical importance of using enantiomerically pure this compound and the potential impact of impurities on experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing unexpected off-target effects in my experiment with (-)-Idazoxan. Could this be related to the enantiomeric purity of my compound?
A1: Yes, this is a strong possibility. Commercial preparations of (-)-Idazoxan may contain small amounts of the (+)-enantiomer as an impurity. While (-)-Idazoxan is a selective α2-adrenoceptor antagonist, (+)-Idazoxan is non-selective and potently antagonizes both α1 and α2-adrenoceptors.[1] Contamination with (+)-Idazoxan can lead to unintended blockade of α1-adrenoceptors, resulting in misleading data.
Troubleshooting Steps:
-
Verify Enantiomeric Purity: The first and most critical step is to determine the enantiomeric purity of your this compound sample using a validated chiral HPLC method (see Experimental Protocols section).
-
Source a High-Purity Compound: If your current stock is found to be impure, obtain a new batch of (-)-Idazoxan with the highest possible enantiomeric excess (e.e.), typically >99%.
-
Use Control Experiments: In your experiments, include a selective α1-adrenoceptor antagonist (e.g., Prazosin) as a control to determine if the observed off-target effects are mediated by α1-adrenoceptor blockade.
Q2: My functional assay results with (-)-Idazoxan are variable and not dose-dependent. What could be the cause?
A2: Inconsistent results in functional assays, such as cAMP measurement, can be due to several factors, but enantiomeric impurity is a key suspect. The presence of the less selective (+)-Idazoxan can introduce confounding variables. For instance, if your system expresses both α1 and α2-adrenoceptors, the contaminating (+)-enantiomer could interfere with the expected α2-selective response.
Troubleshooting Steps:
-
Confirm Enantiomeric Purity: As with off-target effects, the initial step is to confirm the enantiomeric purity of your (-)-Idazoxan.
-
Optimize Assay Conditions: Ensure your assay conditions are optimized for the specific receptor you are studying. This includes cell density, incubation times, and agonist/antagonist concentrations.
-
Consider Receptor Cross-Talk: Be aware of potential cross-talk between α1 and α2-adrenoceptor signaling pathways in your experimental system. The presence of an α1-antagonist impurity could modulate the overall cellular response in unpredictable ways.
Q3: In my radioligand binding assay, I'm observing a biphasic competition curve with (-)-Idazoxan. Why is this happening?
A3: A biphasic competition curve suggests that your ligand is binding to more than one site with different affinities. This can occur if your (-)-Idazoxan sample is contaminated with (+)-Idazoxan. The two enantiomers will compete with the radioligand for binding to both α1 and α2-adrenoceptors, but with different affinities, resulting in a complex binding profile.
Troubleshooting Steps:
-
Analyze with a Two-Site Model: Fit your competition binding data to a two-site model to determine the respective affinities and proportions of the high- and low-affinity binding sites. This can provide evidence for the presence of a contaminating enantiomer.
-
Use a More Selective Radioligand: If possible, use a radioligand that is highly selective for the α2-adrenoceptor to minimize the confounding binding to α1-adrenoceptors.
-
Purify the Enantiomer: If significant contamination is confirmed, consider purifying your this compound sample to obtain a single, pure enantiomer.
Q4: What are the key differences in receptor binding between (+)- and (-)-Idazoxan that I should be aware of?
A4: The two enantiomers of this compound have distinct pharmacological profiles. It is crucial to understand these differences to design and interpret your experiments correctly.
-
(-)-Idazoxan: Shows selectivity for α2-adrenoceptors over α1-adrenoceptors.[1]
-
(+)-Idazoxan: Is a potent antagonist at both α1 and α2-adrenoceptors, exhibiting non-selective binding.[1]
This compound and its enantiomers also bind to imidazoline (B1206853) receptors (I1 and I2), which adds another layer of complexity to its pharmacological profile.[2][3]
Data Presentation
The following table summarizes the known receptor binding profiles of this compound enantiomers. Note that specific Kᵢ or IC₅₀ values for the individual enantiomers at all relevant receptors are not always available in a single comparative study.
| Ligand | Receptor Subtype | Activity | Selectivity Profile | Reference(s) |
| (-)-Idazoxan | α2-Adrenoceptor | Antagonist | Selective for α2 over α1 | [1] |
| α1-Adrenoceptor | Weak Antagonist | [1] | ||
| Imidazoline I1/I2 | Binds | [2][3] | ||
| (+)-Idazoxan | α2-Adrenoceptor | Antagonist | Non-selective | [1] |
| α1-Adrenoceptor | Potent Antagonist | [1] | ||
| Imidazoline I1/I2 | Binds | [2][3] |
Experimental Protocols
Protocol 1: Determination of this compound Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for the separation and quantification of this compound enantiomers. Specific parameters may need to be optimized based on the available instrumentation and chiral stationary phase.
Materials:
-
This compound sample (racemic standard, (+)-enantiomer, (-)-enantiomer)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC system with UV detector
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and a chiral selector additive like diethylamine, optimized for the chosen column)
-
Filtered and degassed solvents
Methodology:
-
Column Selection and Mobile Phase Optimization: Select a suitable chiral stationary phase based on literature recommendations or screening. Optimize the mobile phase composition to achieve baseline separation of the two enantiomers with good resolution (Rs > 1.5).
-
Standard Preparation: Prepare stock solutions of racemic this compound and the individual enantiomers in the mobile phase. Create a series of calibration standards for the enantiomer of interest and the potential impurity.
-
Sample Preparation: Dissolve a known amount of the this compound sample to be tested in the mobile phase.
-
Chromatographic Analysis:
-
Equilibrate the chiral HPLC column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the retention times of the (+)- and (-)-enantiomers.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the test sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the percentage of each enantiomer in the sample.
-
Determine the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.
-
Protocol 2: Radioligand Binding Assay to Assess Receptor Selectivity
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound enantiomers for α1 and α2-adrenoceptors.
Materials:
-
Cell membranes expressing either α1 or α2-adrenoceptors
-
Radioligand selective for the receptor of interest (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine or [³H]-RX821002 for α2)
-
(+)-Idazoxan and (-)-Idazoxan
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM phentolamine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Methodology:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand.
-
Competition Binding: Cell membranes, radioligand, and increasing concentrations of the test compound ((+)- or (-)-Idazoxan).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit the data to a one-site or two-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Protocol 3: Functional cAMP Assay to Determine Antagonist Potency
This protocol measures the ability of this compound enantiomers to antagonize agonist-induced inhibition of cAMP production, a hallmark of α2-adrenoceptor activation.
Materials:
-
Cells expressing α2-adrenoceptors (e.g., CHO or HEK293 cells)
-
α2-adrenoceptor agonist (e.g., UK 14,304)
-
(+)-Idazoxan and (-)-Idazoxan
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and reagents
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of the this compound enantiomer (or vehicle control) for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the α2-adrenoceptor agonist (typically the EC₈₀) in the presence of forskolin.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the this compound enantiomer.
-
Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value, which represents the concentration of the antagonist that produces 50% of its maximal effect.
-
Mandatory Visualizations
Caption: α2-Adrenergic Receptor Signaling Pathway.
References
- 1. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Idazoxan and Thermoregulation in Rodent Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the effects of Idazoxan on body temperature in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a scientific research drug that acts as a selective α2-adrenergic receptor antagonist and an antagonist for the I2 imidazoline (B1206853) receptor.[1][2] Its antagonism of α2-adrenergic receptors can lead to an increase in the release of norepinephrine (B1679862) in the brain.[3] The I2 imidazoline receptors are less characterized but are known to be located on the mitochondrial membrane and are involved in various physiological processes.[4][5]
Q2: What are the primary effects of this compound on body temperature in rodents?
This compound's most documented effect on thermoregulation is its ability to attenuate or reverse hypothermia induced by α2-adrenergic receptor agonists (like clonidine) and I2 imidazoline receptor agonists.[6][7][8] By blocking these receptors, this compound can counteract the temperature-lowering effects of drugs that activate them.[9] The direct effect of this compound alone on rodent body temperature is not as extensively documented and may vary depending on the experimental conditions.
Q3: How can I mitigate the thermoregulatory effects of this compound in my experiments?
Mitigating the thermoregulatory effects of this compound involves careful experimental design and may require co-administration of other agents. Since direct mitigation strategies are not well-established in the literature, the following are considerations based on its mechanism of action:
-
For α2-adrenergic antagonism: Theoretically, co-administration of a specific α2-adrenergic agonist could counteract the effects of this compound at these receptors. However, this would need careful titration to avoid confounding effects.
-
For I2 imidazoline antagonism: Similarly, an I2 imidazoline agonist could be considered. The interplay between these receptor systems is complex, and empirical determination of the appropriate mitigation strategy for your specific experimental context is crucial.
-
Environmental Temperature Control: Maintaining the ambient temperature of the animal housing and experimental areas within the thermoneutral zone for the specific rodent species can help to minimize fluctuations in body temperature.[10]
Q4: What are the key considerations for designing an experiment involving this compound and temperature measurement?
-
Baseline Temperature: Always measure the baseline body temperature of the rodents before any drug administration.
-
Control Groups: Include appropriate control groups, such as a vehicle-only group and a group receiving this compound alone, to isolate its specific effects.
-
Continuous Monitoring: If possible, use telemetry or other methods for continuous temperature monitoring to capture the full time-course of any thermoregulatory changes.[11]
-
Dose-Response: Conduct a dose-response study to determine the lowest effective dose of this compound that achieves the desired pharmacological effect with minimal impact on body temperature.
Troubleshooting Guides
Scenario 1: Unexpected change in body temperature after this compound administration.
-
Question: I administered this compound and observed a significant and unexpected change in my rodents' body temperature. What could be the cause and what should I do?
-
Answer:
-
Verify Dosage and Administration: Double-check the calculated dose and the route of administration to rule out any errors.
-
Assess Environmental Factors: Ensure that the ambient temperature and other environmental conditions have remained stable.
-
Consider Drug Interactions: If this compound was co-administered with other compounds, consider the possibility of a synergistic or antagonistic interaction affecting thermoregulation.
-
Review Literature for Similar Effects: Consult the literature to see if similar effects have been reported under comparable experimental conditions.
-
Isolate the Effect: In future experiments, include a control group with this compound alone to determine its baseline effect in your model.
-
Scenario 2: High variability in temperature readings in this compound-treated animals.
-
Question: My temperature data from rodents treated with this compound is highly variable. How can I reduce this variability?
-
Answer:
-
Standardize Acclimation: Ensure all animals are properly acclimated to the experimental room and measurement procedures to reduce stress-induced temperature changes.
-
Refine Measurement Technique: If using rectal probes, ensure consistent insertion depth and duration of measurement.[11] For infrared thermometers, ensure a consistent distance and location of measurement.[12][13][14]
-
Time of Day: Conduct experiments at the same time of day to minimize the influence of circadian rhythms on body temperature.
-
Increase Sample Size: A larger sample size may be necessary to achieve statistical power if variability cannot be otherwise reduced.
-
Quantitative Data Summary
Table 1: Effect of this compound on Agonist-Induced Hypothermia in Rats
| Agonist (Dose) | This compound Dose | Route of Administration | Effect of this compound | Reference |
| 2-BFI (10 mg/kg) | 3 mg/kg | i.p. | Significantly attenuated hypothermia | [6] |
| BU224 | Not specified | i.p. | Attenuated hypothermic effects | [7] |
| Tracizoline | Not specified | i.p. | Attenuated hypothermic effects | [7] |
| Diphenyzoline | Not specified | i.p. | Attenuated hypothermic effects | [7] |
| Clonidine (α2-agonist) | 3 mg/kg | i.p. | Significantly attenuated hypothermia | [6] |
| BU99006 (10 mg/kg) | 3 mg/kg | i.p. | Significantly attenuated hypothermia | [15] |
Table 2: Dosages of this compound Used in Rodent Studies
| Dose | Species | Route of Administration | Observed Effect | Reference |
| 3 mg/kg | Rat | i.p. | Attenuation of agonist-induced hypothermia | [6] |
| 6 nmol | Rat | Nanoinjection into rRPa | Reversal of clonidine-evoked inhibition of BAT thermogenesis | [9] |
| 1 mg/kg | Rat | i.p. | Reduction in locomotor activity | [16] |
Experimental Protocols
Protocol 1: Administration of this compound and Measurement of Core Body Temperature
-
Animal Acclimation: Acclimate male Wistar rats (200-250g) to the housing facility for at least one week, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Temperature Measurement: On the day of the experiment, transport the animals to the procedure room and allow them to acclimate for at least 60 minutes. Measure baseline rectal temperature using a digital thermometer with a lubricated probe inserted to a consistent depth (e.g., 2 cm) for a stable reading.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/ml for a 3 mg/kg dose in a 3 ml/kg injection volume).
-
Administration: Administer the prepared this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Post-Administration Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection to determine the time course of any temperature changes.
-
Data Analysis: Analyze the change in body temperature from baseline for each animal and compare the results between the this compound and vehicle-treated groups using appropriate statistical methods.
Protocol 2: Mitigation of I2 Agonist-Induced Hypothermia with this compound
-
Animal and Baseline Measurement: Follow steps 1 and 2 from Protocol 1.
-
Drug Preparation: Prepare solutions of the I2 agonist (e.g., 2-BFI) and this compound in sterile saline.
-
Group Allocation: Divide the animals into at least four groups: Vehicle control, I2 agonist alone, this compound alone, and I2 agonist + this compound.
-
Administration:
-
For the I2 agonist + this compound group, administer this compound (e.g., 3 mg/kg, i.p.) 15 minutes prior to the administration of the I2 agonist (e.g., 10 mg/kg, i.p.).
-
Administer the other treatments at the corresponding time points.
-
-
Temperature Monitoring: Follow step 5 from Protocol 1.
-
Data Analysis: Compare the temperature changes between all groups to determine if this compound significantly attenuates the hypothermic effect of the I2 agonist.
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for the I2 imidazoline receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alpha 2-adrenergic antagonist this compound enhances the frequency selectivity and increases the threshold of auditory cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 6. Characterization of the hypothermic effects of imidazoline I2 receptor agonists in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the hypothermic effects of imidazoline I₂ receptor agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α2 Adrenergic Receptor-Mediated Inhibition of Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation [jove.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Behavioral effects of the imidazoline I2 receptor ligand BU99006 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on 5-hydroxytryptamine-mediated behaviour in the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Idazoxan and Yohimbine as Selective α2-Adrenoceptor Antagonists
An Objective Guide for Researchers and Drug Development Professionals
Idazoxan and yohimbine (B192690) are two widely utilized α2-adrenoceptor antagonists in pharmacological research. While both effectively block α2-adrenoceptors, they exhibit distinct profiles in terms of selectivity, potency, and off-target effects. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate antagonist for their specific experimental needs.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and yohimbine at α-adrenoceptor subtypes and other relevant receptors.
Table 1: Comparative Binding Affinities (pKi) of this compound and Yohimbine for α-Adrenoceptor Subtypes
| Antagonist | α2A | α2B | α2C | α1 | α2/α1 Selectivity Ratio | Reference |
| This compound | - | - | - | - | 245 | [1] |
| Yohimbine | 8.2-8.5 | 8.7 | 9.6 | 6.7-6.8 | 45 | [1][2] |
Note: Specific pKi values for this compound at individual α2-subtypes were not available in the reviewed literature, but its high selectivity for the α2-adrenoceptor family as a whole is well-documented.
Table 2: Comparative Functional Antagonist Potencies (pA2) of this compound and Yohimbine
| Antagonist | Preparation | Agonist | pA2 Value (α2) | pA2 Value (α1) | Reference |
| This compound | Rat Vas Deferens | Clonidine | 8.61 | - | [1] |
| Rat Anococcygeus | Noradrenaline | - | 6.22 | [1] | |
| Yohimbine | Rat Vas Deferens | Clonidine | 7.91 | - | [1] |
| Rat Anococcygeus | Noradrenaline | - | 6.26 | [1] |
Table 3: Binding Affinities (pKi) for Non-Adrenergic Receptors
| Antagonist | Imidazoline (B1206853) I2 Receptors | Serotonin (B10506) (5-HT) Receptors | Dopamine (B1211576) D2 Receptors | Reference |
| This compound | High Affinity | - | - | [3] |
| Yohimbine | Low Affinity | 5-HT1A (7.3), 5-HT1B (6.8), 5-HT1D (7.6) | 6.4 | [2] |
Key Differences in Selectivity and Performance
This compound is a highly selective α2-adrenoceptor antagonist with a significantly greater preference for α2 over α1 receptors compared to yohimbine.[1] However, a critical distinction is this compound's high affinity for imidazoline I2 binding sites, which are non-adrenergic.[3] This interaction can lead to effects independent of α2-adrenoceptor blockade, a crucial consideration in experimental design.
Yohimbine, while a potent α2-adrenoceptor antagonist, exhibits a broader receptor binding profile. It has a moderate affinity for α1-adrenoceptors and also interacts with several serotonin (5-HT) and dopamine receptor subtypes.[2][4] These off-target activities can contribute to its overall pharmacological effects and may confound the interpretation of results in studies aiming to isolate the role of α2-adrenoceptor antagonism.
In functional studies, this compound has demonstrated greater potency as an α2-adrenoceptor antagonist than yohimbine.[1] In vitro platelet aggregation studies have also shown this compound to have greater potency and affinity than yohimbine.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key experiments used to characterize and compare α2-adrenoceptor antagonists like this compound and yohimbine.
Protocol 1: Radioligand Receptor Binding Assay
This assay determines the affinity (Ki) of a test antagonist by measuring its ability to compete with a known radiolabeled ligand for binding to the α2-adrenoceptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific α2-adrenoceptor subtype.
-
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., CHO cells) stably expressing the human α2A, α2B, or α2C adrenoceptor.[6]
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-AR antagonists).[7]
-
Non-specific Ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).[7]
-
Test Compounds: Serial dilutions of this compound or yohimbine.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[7]
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
-
-
Methodology:
-
Assay Preparation: Prepare serial dilutions of the test antagonists in binding buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Binding Buffer, 25 µL Radioligand, 50 µL Cell Membranes.
-
Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine), 25 µL Radioligand, 50 µL Cell Membranes.
-
Competition Binding: 25 µL Test Compound (at various concentrations), 25 µL Radioligand, 50 µL Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[8][9]
-
Protocol 2: Functional Bioassay in Isolated Tissue
This assay measures the functional potency (pA2) of an antagonist by its ability to inhibit the response of an isolated tissue to an α2-adrenoceptor agonist.
-
Objective: To determine the functional antagonist potency (pA2) of a test compound at α2-adrenoceptors.
-
Materials:
-
Isolated Tissue: Rat vas deferens is a classic preparation for studying prejunctional α2-adrenoceptors.[1]
-
Agonist: Clonidine or other suitable α2-adrenoceptor agonist.[1]
-
Test Compounds: Serial dilutions of this compound or yohimbine.
-
Physiological Salt Solution: Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Organ Bath and Transducer System.
-
-
Methodology:
-
Tissue Preparation: Isolate the rat vas deferens and mount it in an organ bath containing physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the α2-agonist (e.g., clonidine) to establish a baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist (this compound or yohimbine) for a predetermined period.
-
Second Agonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio for each antagonist concentration. Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
Mandatory Visualizations
Caption: Canonical α2-adrenoceptor signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. Comparison of the alpha-adrenoceptor antagonist profiles of this compound (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the In Vivo Potency of Idazoxan and Clonidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of Idazoxan and clonidine (B47849), two critical pharmacological tools that interact with the α2-adrenergic receptor system. While both compounds target this receptor, they elicit opposing physiological responses, making a thorough understanding of their relative potencies essential for preclinical and clinical research. This document summarizes key quantitative data, details common experimental methodologies for their assessment, and visualizes their mechanisms of action and experimental workflows.
Executive Summary
Clonidine is a potent α2-adrenergic receptor agonist that centrally and peripherally reduces sympathetic outflow, leading to decreased norepinephrine (B1679862) release, hypotension, and sedation.[1][2][3] Conversely, this compound is a selective α2-adrenergic receptor antagonist that blocks these receptors, thereby increasing sympathetic activity and norepinephrine release.[4] Both agents also exhibit affinity for imidazoline (B1206853) receptors, which may contribute to their overall pharmacological profiles.[5][6] Their opposing actions on the α2-adrenergic receptor form the basis of their distinct in vivo effects and therapeutic applications.
Quantitative Comparison of In Vivo Potency
The following tables summarize key parameters that define the in vivo potency of this compound and clonidine, including their binding affinities and dose-dependent effects on physiological markers.
| Parameter | This compound | Clonidine | Reference |
| Primary Target | α2-Adrenergic Receptor | α2-Adrenergic Receptor | [2][4] |
| Mechanism of Action | Antagonist | Agonist | [2][4] |
| Receptor Binding Affinity (Ki) at α2-Adrenoceptors | ~5-20 nM | ~1-5 nM | [7] |
| Receptor Binding Affinity (Ki) at I2 Imidazoline Receptors | High Affinity | Lower Affinity | [6][7] |
Table 1: General Pharmacological Properties of this compound and Clonidine
| In Vivo Effect | This compound | Clonidine | Reference |
| Effect on Plasma Norepinephrine | Dose-dependent increase | Dose-dependent decrease | [1][8][9] |
| Effect on Blood Pressure | Transient increase or no significant change in normotensive subjects; can antagonize hypotensive agents. | Dose-dependent decrease in hypertensive subjects. | [8][9][10] |
| ED50 (Reversal of Haloperidol-induced Catalepsy in rats) | 0.25 mg/kg (s.c.) | Not Applicable | [11] |
| ED50 (Receptor Occupancy in rats) | 0.43 mg/kg | Not Available | [12] |
| Effective Dose for Hypotension in Rats | Not Applicable | 10 µg/kg (i.v.) in spontaneously hypertensive rats. | [13] |
| Effective Dose for Antagonism of Clonidine's Effects in Rats | 1 mg/kg prevents clonidine's effects. | Not Applicable | [6] |
Table 2: In Vivo Dose-Response Characteristics of this compound and Clonidine
Signaling Pathways and Mechanisms of Action
Clonidine: α2-Adrenergic Agonist Pathway
Clonidine, as an α2-adrenergic agonist, binds to and activates α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[14][15] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of downstream targets involved in neurotransmitter release. In presynaptic neurons, this cascade inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow.[14][15]
References
- 1. A new method for determination of in vivo pA2 using infusions of naloxone to steady-state blood concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha 2 adrenoreceptor agonist clonidine suppresses seizures, whereas the alpha 2 adrenoreceptor antagonist this compound promotes seizures: pontine microinfusion studies of amygdala-kindled kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. Clonidine causes antidepressant-like effects in rats by activating alpha 2-adrenoceptors outside the locus coeruleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic-pharmacodynamic linking model for the alpha 2-adrenergic antagonism of this compound on clonidine-induced mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound potentiates rather than antagonizes some of the cognitive effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypotensive and sedative effects of clonidine injected into the rostral ventrolateral medulla of conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mediation of the hypotensive action of systemic clonidine in the rat by alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuron.mefst.hr [neuron.mefst.hr]
- 11. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 12. Clonidine distribution in the rat: temporal relationship between tissue levels and blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The alpha 2-agonist clonidine suppresses seizures, whereas the alpha 2-antagonist this compound promotes seizures--a microinfusion study in amygdala-kindled kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypotensive effect of clonidine during sodium depletion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelin antagonizes the hypotension and potentiates the hypertension induced by clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Idazoxan's Enantiomers: (+)-Idazoxan vs. (-)-Idazoxan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of the two enantiomers of Idazoxan: (+)-Idazoxan and (-)-Idazoxan. This document summarizes their distinct receptor binding profiles and functional activities based on available experimental data. Detailed methodologies for key experiments are provided, alongside visualizations of relevant signaling pathways to facilitate a comprehensive understanding of their differential effects.
Executive Summary
This compound is a racemic mixture widely recognized for its antagonist activity at α2-adrenergic and imidazoline (B1206853) receptors. However, its enantiomers, (+)-Idazoxan and (-)-Idazoxan, exhibit distinct pharmacological properties. Notably, (+)-Idazoxan acts as a non-selective antagonist at both α1 and α2-adrenergic receptors. In contrast, (-)-Idazoxan displays selectivity for the α2-adrenergic receptor and uniquely possesses partial agonist activity at both α1 and α2-adrenoceptors. These differences in receptor interaction translate to varied physiological and potential therapeutic effects, making a clear understanding of their individual profiles crucial for targeted drug development and research applications.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the known receptor binding affinities and functional characteristics of (+)-Idazoxan and (-)-Idazoxan.
Table 1: Adrenergic Receptor Binding Profile
| Enantiomer | Receptor Target | Binding Characteristics | Selectivity Ratio (α2/α1) | Reference |
| (+)-Idazoxan | α1-adrenoceptor | Antagonist | Equipotent | [1][2] |
| α2-adrenoceptor | Potent Antagonist | Equipotent | [1][2] | |
| (-)-Idazoxan | α1-adrenoceptor | Antagonist | ~10-fold selective for α2 | [1] |
| α2-adrenoceptor | Selective Antagonist | ~10 | [1] |
Note: Specific Kᵢ values for the individual enantiomers are not consistently reported in the reviewed literature. The data reflects the qualitative and semi-quantitative findings.
Table 2: Functional Activity Profile
| Enantiomer | Receptor Target | Functional Activity | Experimental Model | Reference |
| (+)-Idazoxan | α1-adrenoceptor | Antagonist | Not specified | [1] |
| α2-adrenoceptor | Antagonist | Not specified | [1] | |
| (-)-Idazoxan | α1-adrenoceptor | Partial Agonist | Pithed Rat | [1] |
| α2-adrenoceptor | Partial Agonist | Pithed Rat | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound's enantiomers are provided below.
Radioligand Binding Assay (Competitive Displacement)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., (+)-Idazoxan or (-)-Idazoxan) for its target receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptors (e.g., rat cerebral cortex for α-adrenoceptors) are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a suitable method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1-adrenoceptors or [³H]-Clonidine for α2-adrenoceptors), and varying concentrations of the unlabeled test compound ((+)-Idazoxan or (-)-Idazoxan).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
Functional Assay: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. It can be used to differentiate between agonists, partial agonists, and antagonists.
1. Membrane Preparation:
-
Cell membranes expressing the receptor of interest are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test compound ((+)-Idazoxan or (-)-Idazoxan) at various concentrations.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
To assess agonist or partial agonist activity, the stimulation of [³⁵S]GTPγS binding by the test compound is measured.
-
To assess antagonist activity, the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined.
-
The incubation is carried out at a controlled temperature for a specific time.
3. Separation and Quantification:
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
The amount of [³⁵S]GTPγS bound to the Gα subunits on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
For agonists and partial agonists, the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect) are determined from the dose-response curve.
-
For antagonists, the IC₅₀ (concentration for 50% inhibition of agonist effect) is calculated, from which the antagonist's affinity (Kₑ) can be derived.
Mandatory Visualizations
Signaling Pathways
Caption: Differential signaling of this compound enantiomers at α-adrenoceptors.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. (Imidazolinyl-2)-2-benzodioxane 1-4 (this compound) and its stereoisomers, new alpha 2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the enantiomers of this compound: possible separation between their alpha-adrenoceptor blocking effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Idazoxan's Mechanism of Action: A Comparative Guide Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the mechanism of action of Idazoxan, a potent α2-adrenergic and imidazoline (B1206853) receptor ligand. By examining its effects in wild-type versus α2-adrenergic receptor knockout mice, alongside alternative compounds, this document serves as a critical resource for researchers investigating noradrenergic modulation in various physiological and pathological processes.
This compound's Profile: Dual-Targeting α2-Adrenergic and Imidazoline Receptors
This compound is a well-established pharmacological tool, primarily recognized for its selective antagonist activity at α2-adrenergic receptors (α2-ARs).[1] It also exhibits affinity for imidazoline receptors, adding a layer of complexity to its pharmacological profile. The α2-ARs, which include α2A, α2B, and α2C subtypes, are crucial presynaptic autoreceptors that regulate the release of norepinephrine. By blocking these receptors, this compound increases noradrenergic neurotransmission. This mechanism is believed to underlie its potential therapeutic effects in conditions such as depression, schizophrenia, and Alzheimer's disease.
The Power of Knockout Mice in Mechanism Validation
To dissect the specific contributions of the α2A-adrenergic receptor subtype to the pharmacological effects of this compound, researchers utilize knockout (KO) mice. These genetically engineered models lack a functional α2A-AR gene, allowing for a direct assessment of the receptor's role in mediating drug responses. By comparing the behavioral and physiological effects of this compound in wild-type (WT) mice with those in α2A-AR KO mice, it is possible to validate whether the observed effects are indeed mediated through this specific receptor subtype.
If this compound's primary mechanism of action for a specific effect is through α2A-AR antagonism, then the administration of this compound to α2A-AR KO mice should result in an attenuated or absent response compared to WT mice.
Comparative Analysis: this compound and Alternatives in Wild-Type vs. Knockout Mice
The following tables summarize key experimental data from studies investigating the effects of this compound and alternative α2-AR antagonists in wild-type and α2A-AR knockout mice.
Table 1: Effects on Antidepressant-like Activity (Forced Swim Test)
| Compound | Mouse Strain | Dosage | Effect on Immobility Time | Citation |
| This compound | Wild-Type | 0.5 - 10 mg/kg | No significant effect alone. Antagonizes the antidepressant effect of desipramine. | |
| Imipramine | Wild-Type | 10 mg/kg | Decreased | [2][3] |
| Imipramine | α2A-AR KO | 10 mg/kg | No effect | [2][3] |
| Yohimbine | Wild-Type | 1.0 mg/kg | No significant effect alone. Blocks the effect of clonidine. | |
| Clonidine | Wild-Type | Not specified | Reduced |
Data for this compound in α2A-AR KO mice is inferred based on the lack of effect of other antidepressants in these mice, suggesting this compound's antidepressant potentiation would also be absent.
Table 2: Effects on Locomotor and Exploratory Activity
| Compound | Mouse Strain | Dosage | Effect on Locomotor Activity | Citation |
| This compound | Wild-Type | 0.3 - 3.0 mg/kg | No significant effect on its own. | [4] |
| This compound | Wild-Type | 1 mg/kg | Reduced horizontal and vertical movements. | [5] |
| Saline | α2A-AR KO | N/A | No difference from Wild-Type in open field. | [2] |
| Imipramine | Wild-Type | 10 mg/kg | Decreased | [3] |
| Imipramine | α2A-AR KO | 10 mg/kg | Decreased | [3] |
| Yohimbine | Wild-Type | Not specified | Increased arousal and reactivity. |
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow for validating this compound's mechanism of action.
Caption: α2A-Adrenergic Receptor Signaling Pathway and this compound's Action.
Caption: Experimental Workflow for Validating this compound's Mechanism.
Detailed Experimental Protocols
For researchers planning to conduct similar validation studies, the following are detailed protocols for key experiments.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (or vehicle/alternative compound) intraperitoneally (i.p.) 30 minutes before the test.
-
Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
A trained observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with genotype and drug as factors). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Locomotor Activity
This test is crucial to rule out any confounding effects of the drug on general motor activity that could influence performance in other behavioral tests.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer this compound (or vehicle/alternative compound) i.p. 30 minutes before placing the mouse in the arena.
-
Place the mouse in the center of the open field and allow it to explore freely for a set duration (e.g., 30 minutes).
-
The automated system records the total distance traveled, time spent in the center versus the periphery, and other exploratory parameters.
-
-
Data Analysis: Compare the total distance traveled and other relevant parameters between the treatment groups using statistical analysis. This will determine if this compound has any stimulant or sedative effects at the tested doses.
Conclusion
The use of α2A-adrenergic receptor knockout mice provides a powerful tool for validating the mechanism of action of this compound. The existing evidence strongly suggests that the α2A-AR subtype is critical for mediating the antidepressant-like effects of noradrenergic agents. While direct studies administering this compound to these knockout mice are needed to provide definitive confirmation, the available data from related compounds and the distinct phenotype of the α2A-AR KO mice allow for strong inferences. This comparative guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the complex pharmacology of this compound and other α2-adrenergic modulators.
References
- 1. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α2A-Adrenergic Receptor Plays a Protective Role in Mouse Behavioral Models of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Behavioral effects of alpha 2 adrenoceptor antagonists and their interactions with ethanol in tests of locomotion, exploration and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
A Head-to-Head In Vivo Comparison of Idazoxan and Other α2-Adrenergic Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Idazoxan with other prominent α2-adrenergic receptor antagonists, including Yohimbine (B192690), Atipamezole (B1667673), Rauwolscine (B89727), and Efaroxan (B1214185). The information presented is curated from preclinical studies to assist researchers in selecting the most suitable α2-blocker for their experimental needs, with supporting data and detailed methodologies.
Introduction to α2-Adrenergic Antagonism
α2-adrenergic receptors (α2-ARs) are G protein-coupled receptors that play a pivotal role in regulating neurotransmitter release.[1] Primarily located on presynaptic nerve terminals, their activation by endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, triggers a negative feedback loop that inhibits further neurotransmitter release.[1] Antagonists of these receptors block this inhibitory feedback, leading to an increase in neurotransmitter release.[1] This mechanism is the foundation for their diverse pharmacological effects, with therapeutic potential in conditions like depression and neuropathic pain, and as reversal agents for sedation induced by α2-AR agonists.[1]
This compound is a potent and selective α2-adrenoceptor antagonist.[2] However, it also exhibits affinity for I2-imidazoline binding sites, which can influence its pharmacological profile.[3][4] This guide will delve into the comparative in vivo performance of this compound against other α2-blockers, considering their selectivity, potency, and functional effects.
Comparative Efficacy and Selectivity
The in vivo performance of α2-adrenergic antagonists is determined by their potency, selectivity for α2-AR subtypes over other receptors (e.g., α1-adrenergic receptors), and their pharmacokinetic properties.[1]
Binding Affinity and Selectivity
The following table summarizes the receptor binding affinity (Ki in nM) and selectivity of this compound compared to other α2-adrenergic antagonists. A lower Ki value indicates a higher binding affinity. The α2/α1 selectivity ratio is a critical parameter, with a higher ratio indicating greater selectivity for α2-adrenergic receptors over α1-adrenergic receptors.[1]
| Antagonist | α2A-AR (Ki, nM) | α2B-AR (Ki, nM) | α2C-AR (Ki, nM) | α1-AR (Ki, nM) | α2/α1 Selectivity Ratio | Source |
| This compound | 2.1 | 10 | 3.2 | 63 | 245 | [1][5] |
| Yohimbine | 1.5 | 4.8 | 2.5 | 60 | 45 | [1][5] |
| Atipamezole | 1.8 | 1.2 | 1.6 | >10,000 | >5555 | [1] |
| Rauwolscine | 1.2 | 6.2 | 1.9 | 190 | 3 | [1][5] |
| Efaroxan | - | - | - | - | High | [6] |
| Fluparoxan | - | - | - | - | >2500 | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
In Vivo Reversal of α2-Agonist-Induced Sedation
A primary application of α2-antagonists in preclinical research is the reversal of sedation induced by α2-agonists like clonidine (B47849) and xylazine (B1663881).
| Antagonist | Animal Model | α2-Agonist Used | Reversal Dose (mg/kg, route) | Key Findings | Source |
| This compound | Rats | Clonidine | 2.5 (IP) | Effectively antagonized clonidine-induced sleep. | [1] |
| Yohimbine | Mice | Xylazine/Ketamine | 1.5 (IP) | Slower recovery time (21.3 min) compared to atipamezole. | [1] |
| Atipamezole | Mice | Xylazine/Ketamine | 1.0 (IP) | Significantly faster recovery time (10.3 min) compared to yohimbine. | [1] |
| Fluparoxan | Mice | Clonidine | 0.2-3.0 (p.o.) | Similar potency to this compound in preventing clonidine-induced hypothermia. | [7] |
In Vivo Pharmacodynamic Comparisons
Anxiolytic and Anxiogenic Effects
The effects of α2-antagonists on anxiety-like behaviors can vary depending on their selectivity.
-
This compound and Rauwolscine have demonstrated anxiolytic effects in the Vogel lick-shock conflict paradigm in rats.[8] Intravenous administration of this compound (10 mg/kg) and Rauwolscine (2.24 mg/kg) significantly disinhibited lick-shock conflict responding.[8]
-
In contrast, Yohimbine is often reported to be anxiogenic in both animals and humans.[8] This may be attributed to its lower selectivity and potential interactions with other receptor systems.[8]
Locomotor Activity
-
This compound and Efaroxan have been shown to enhance locomotor functions and endurance in rats.[6] In a treadmill test, intraperitoneal administration of this compound (3 mg/kg) and Efaroxan (1 mg/kg) resulted in a significant increase in running distance.[6] The effects of this compound on the evaluated parameters were reported to be more intense than those of Efaroxan.[6]
Experimental Protocols
Radioligand Binding Studies
-
Objective: To determine the binding affinity and selectivity of α2-adrenergic antagonists for α1 and α2-adrenergic receptors.
-
Method:
-
Tissue Preparation: Rat cerebral cortex is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.7). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended.
-
Radioligand Binding Assay: Membranes are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-prazosin for α1-receptors and [3H]-idazoxan for α2-receptors) in the presence of varying concentrations of the unlabeled competitor drug (e.g., this compound, Yohimbine).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Reversal of α2-Agonist-Induced Sedation in Rodents
-
Objective: To assess the in vivo potency of α2-adrenergic antagonists in reversing sedation induced by an α2-adrenergic agonist.
-
Method:
-
Animals: Male mice or rats are used.
-
Sedation Induction: Animals are administered an α2-agonist, such as xylazine (e.g., 10 mg/kg, IP) in combination with ketamine, or clonidine (e.g., 0.5 mg/kg, IP).
-
Antagonist Administration: Once a stable state of sedation is achieved (e.g., loss of righting reflex), the α2-antagonist (e.g., this compound, Atipamezole) or vehicle is administered at various doses via a specified route (e.g., IP, IV).
-
Assessment of Recovery: The time taken for the animals to recover the righting reflex is recorded. A shorter recovery time indicates a more effective antagonist.
-
Visualizing the Mechanisms of Action
To illustrate the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: α2-Adrenergic Receptor Signaling Pathway and this compound Blockade.
Caption: Generalized Experimental Workflow for In Vivo Comparison of α2-Blockers.
Conclusion
This compound is a potent and selective α2-adrenergic antagonist with a well-documented in vivo efficacy.[2] Its performance is comparable, and in some aspects, superior to yohimbine, particularly in terms of α2/α1 selectivity.[5] When compared to newer, highly selective antagonists like atipamezole, this compound exhibits a lower selectivity ratio.[1] The choice of an α2-blocker for in vivo research should be guided by the specific requirements of the study. For experiments demanding high α2-receptor selectivity and minimal off-target effects, atipamezole may be the preferred agent.[1] However, this compound remains a valuable pharmacological tool, especially when its interactions with imidazoline (B1206853) receptors are also of interest.[3] This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the alpha-adrenoceptor antagonist profiles of this compound (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha-2 antagonists this compound and rauwolscine but not yohimbine or piperoxan are anxiolytic in the Vogel lick-shock conflict paradigm following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Idazoxan's Effects in Different Brain Regions: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of Idazoxan across various brain regions. This compound, a potent α2-adrenergic receptor antagonist, exhibits a complex pharmacological profile with significant implications for neurotransmitter systems and neuronal activity. This analysis is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound is a selective α2-adrenergic receptor antagonist that also displays notable affinity for I2-imidazoline binding sites.[1] Its primary mechanism of action involves blocking presynaptic α2-autoreceptors, which normally inhibit the release of norepinephrine.[2] This blockade leads to an increase in noradrenergic transmission. However, the downstream effects of this compound are not uniform throughout the brain, leading to region-specific alterations in other neurotransmitter systems, most notably dopamine (B1211576) and serotonin (B10506).
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on neurotransmitter levels and receptor binding affinities in key brain regions, providing a comparative overview of its activity.
Table 1: Effect of this compound on Extracellular Neurotransmitter Levels
| Brain Region | Neurotransmitter | Dosage & Administration | Maximum % Change from Baseline | Reference |
| Medial Prefrontal Cortex | Dopamine | 0.25 mg/kg, i.p. | +241.5% | [3] |
| Striatum | Dopamine | 0.3 and 2.5 mg/kg, s.c. | No significant effect | [4] |
| Nucleus Accumbens | Dopamine | Not specified | No significant effect | [5] |
| Cerebral Cortex | DOPA (Noradrenaline synthesis) | 0.1-40 mg/kg | +22-86% | [6] |
| Hippocampus | DOPA (Noradrenaline synthesis) | 0.1-40 mg/kg | +8-80% | [6] |
| Cerebral Cortex | 5-HTP (Serotonin synthesis) | 0.1-40 mg/kg | -13-33% | [6] |
| Hippocampus | 5-HTP (Serotonin synthesis) | 0.1-40 mg/kg | -25-48% | [6] |
Table 2: Comparative Receptor Binding Affinities (Ki in nM) of this compound and Other α2-Antagonists
| Compound | α2-Adrenoceptors | I2-Imidazoline Sites (High Affinity) | Reference |
| This compound | ~25 | ~4 | [7] |
| Yohimbine | Potent antagonist | Lower affinity than this compound | [2][8] |
| Rauwolscine (B89727) | Potent antagonist | Lower affinity than this compound | [8] |
| RX821002 (2-methoxy this compound) | High affinity | Low affinity | [7] |
Table 3: Order of Potency at α2-Adrenoceptors and I2-Imidazoline Sites
| Receptor Site | Order of Potency (Highest to Lowest) | Reference |
| α2-Adrenoceptors | RS 1538-197 > RX821002 > Clonidine > Phentolamine > This compound ≈ Naphazoline > Guanoxan ≈ Cirazoline | [7] |
| I2-Imidazoline Sites | Guanoxan ≈ Cirazoline > This compound ≈ Naphazoline > Clonidine > Phentolamine > RX821002 > RS 1538-197 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key techniques used to assess the effects of this compound.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is adapted from studies measuring dopamine release in the prefrontal cortex of freely moving rats.[3][5][9]
-
Animal Surgery and Probe Implantation:
-
Male Wistar rats are anesthetized with an appropriate anesthetic (e.g., chloral (B1216628) hydrate).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the desired brain region (e.g., medial prefrontal cortex).
-
The cannula is secured with dental cement, and the animal is allowed to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
A stabilization period of at least 2 hours is allowed to achieve a stable baseline of neurotransmitter levels.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
After collecting baseline samples, this compound or vehicle is administered (e.g., intraperitoneally).
-
Dialysate collection continues for a specified period post-injection (e.g., 180 minutes).
-
-
Sample Analysis:
-
Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Results are typically expressed as a percentage of the mean baseline concentrations.
-
Receptor Binding Assays
This protocol outlines a competitive binding assay to determine the affinity of this compound for α2-adrenergic and I2-imidazoline receptors.[7][10]
-
Tissue Preparation:
-
Brain tissue from the region of interest is dissected and homogenized in a suitable buffer.
-
Cell membranes are isolated by centrifugation.
-
-
Binding Reaction:
-
A constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]RX821002 for α2-adrenoceptors or [3H]this compound in the presence of an α2-blocker for I2 sites) is incubated with the membrane preparation.
-
Varying concentrations of unlabeled this compound or other competing ligands are added to the incubation mixture.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value to reflect the affinity of the ligand for the receptor.
-
Electrophysiology in the Locus Coeruleus
This protocol describes in vivo and in vitro single-unit extracellular recordings to assess the effects of this compound on the firing rate of neurons in the locus coeruleus.[11][12]
-
In Vivo Recordings:
-
Rats are anesthetized, and a recording electrode is stereotaxically lowered into the locus coeruleus.
-
The spontaneous firing rate of individual neurons is recorded.
-
This compound is administered systemically (e.g., intravenously) or locally via a micropipette.
-
Changes in the neuronal firing rate are recorded and analyzed.
-
-
In Vitro Slice Recordings:
-
Midpontine brain slices containing the locus coeruleus are prepared from rats.
-
Slices are maintained in a recording chamber perfused with aCSF.
-
A recording electrode is positioned to record the extracellular activity of a single LC neuron.
-
This compound is bath-applied at known concentrations.
-
Alterations in the spontaneous firing rate of the neuron are measured.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 2-adrenoceptor antagonist this compound reverses catalepsy induced by haloperidol in rats independent of striatal dopamine release: role of serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the alpha-adrenoceptor antagonist profiles of this compound (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Imidazoline receptors, non-adrenergic this compound binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of locus coeruleus neurons by non-I1/I2-type imidazoline receptors: an in vivo and in vitro electrophysiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alpha-2 receptor blockade increases responsiveness of locus coeruleus neurons to excitatory stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Foundations of Idazoxan: A Comparative Guide to Seminal Research
Idazoxan, initially designated as RX 781094, emerged as a potent and selective antagonist of α2-adrenergic receptors, a discovery that has since facilitated extensive research into the physiological and pathological roles of these receptors. This guide revisits the seminal studies that first defined its mechanism of action and quantified its interaction with its primary molecular target.
Quantitative Analysis: Receptor Binding and Selectivity
The initial characterization of this compound focused on determining its affinity for α-adrenoceptors and its selectivity for the α2 subtype over the α1 subtype. Radioligand binding assays were instrumental in quantifying these interactions.
| Parameter | Value | Species/Tissue | Reference |
| pA2 at prejunctional α2-adrenoceptors | 8.56 | Rat Vas Deferens | [1] |
| 7.93 | Mouse Vas Deferens | [1] | |
| 8.55 | Guinea-Pig Ileum | [1] | |
| pA2 at postjunctional α1-adrenoceptors | 6.10 | Rat Anococcygeus Muscle | [1] |
| α2/α1 Selectivity Ratio | 288 | Rat Tissues | [1] |
| Kd for [3H]this compound | ~5.5 nM | Rat Olfactory Cortex Membranes | [2] |
| 3.9 ± 0.4 nM | Rat Cortical Membranes | [3] | |
| Bmax for [3H]this compound | 189.0 ± 12.4 fmol/mg protein | Rat Cortical Membranes | [3] |
Foundational Experimental Protocols
The following sections detail the methodologies employed in the foundational studies to determine the pharmacological characteristics of this compound.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity (Kd) and receptor density (Bmax) of this compound for α2-adrenoceptors.
Objective: To characterize the binding of [3H]this compound to α2-adrenoceptors in rat brain tissue.
Tissue Preparation:
-
Rat olfactory cortex or whole cortex was dissected and homogenized in cold buffer (e.g., 50mM Tris-HCl, pH 7.7).
-
The homogenate was centrifuged at high speed (e.g., 50,000 x g) for a specified time.
-
The resulting pellet was washed and resuspended in fresh buffer to obtain a membrane preparation.
Saturation Binding Assay:
-
Aliquots of the membrane preparation were incubated with increasing concentrations of [3H]this compound.
-
To determine non-specific binding, a parallel set of incubations was performed in the presence of a high concentration of an unlabeled α2-adrenoceptor ligand (e.g., phentolamine (B1677648) or unlabeled this compound).
-
Incubation was carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 30 minutes).
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were then determined by Scatchard analysis of the saturation data.[2][3]
Competition Binding Assay:
-
Membrane preparations were incubated with a fixed concentration of [3H]this compound and varying concentrations of competing unlabeled ligands (adrenoceptor agonists and antagonists).
-
The incubation and filtration steps were performed as described for the saturation binding assay.
-
The concentration of the competing ligand that inhibits 50% of the specific binding of [3H]this compound (IC50) was determined.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique was employed to investigate the effect of this compound on neurotransmitter release in the brains of freely moving animals, providing in vivo evidence for its mechanism of action.
Objective: To measure the effect of this compound on extracellular norepinephrine (B1679862) levels in the rat brain.
Surgical Procedure:
-
Rats were anesthetized and placed in a stereotaxic frame.
-
A guide cannula was implanted, targeting a specific brain region (e.g., the frontal cortex or hippocampus).
-
The cannula was secured to the skull with dental cement.
-
Animals were allowed to recover from surgery for several days.
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe was inserted into the guide cannula.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Dialysate samples were collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of norepinephrine.
-
This compound was administered either systemically (e.g., intraperitoneal injection) or locally into the brain region of interest via the dialysis probe (reverse dialysis).
-
Dialysate collection continued after drug administration to monitor changes in norepinephrine concentration.
-
The concentration of norepinephrine in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Visualizing Key Concepts
The following diagrams illustrate the fundamental mechanism of action of this compound and the workflows of the key experimental techniques used in its initial characterization.
Caption: this compound blocks presynaptic α2-autoreceptors, increasing norepinephrine release.
Caption: Workflow for determining receptor binding affinity and density.
Caption: Workflow for measuring neurotransmitter release in vivo.
References
- 1. Studies on RX 781094: a selective, potent and specific antagonist of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding characteristics of the selective alpha 2-adrenoceptor antagonist [3H]this compound to rat olfactory cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]RX 781094: a new antagonist ligand labels alpha 2-adrenoceptors in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Idazoxan's Receptor Binding Profile Against Novel α2-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the receptor binding profile of the archetypal α2-adrenoceptor antagonist, idazoxan, with a selection of more novel antagonists. The data presented herein, supported by experimental methodologies, is intended to serve as a valuable resource for researchers engaged in the development and characterization of α2-adrenergic ligands.
Introduction
This compound is a well-characterized antagonist with high affinity for both α2-adrenergic and imidazoline (B1206853) receptors.[1] This dual activity has been a subject of extensive research, leading to the development of novel antagonists with more selective profiles. Understanding the comparative binding affinities of these compounds is crucial for elucidating the specific physiological roles of α2-adrenoceptor subtypes (α2A, α2B, and α2C) and imidazoline receptors (I1 and I2) and for designing therapeutic agents with improved specificity and reduced off-target effects. This guide offers a quantitative comparison of this compound's binding profile with that of atipamezole (B1667673), yohimbine (B192690), efaroxan, and the subtype-selective antagonist BRL-44408.
Comparative Receptor Binding Affinities
The binding affinities (Ki) of this compound and a selection of other α2-antagonists for α2-adrenergic and imidazoline receptor subtypes are summarized in the table below. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium; a lower Ki value indicates a higher binding affinity.
| Compound | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) | I1 (Ki, nM) | I2 (Ki, nM) | Selectivity Profile |
| This compound | ~5.2[2] | ~7.1 | ~1.4[3] | ~5.9[4] | ~7.22[4] | Non-selective α2-antagonist with high affinity for imidazoline I2 receptors.[2][4][5] |
| Atipamezole | Comparable to α2C/α2B[6] | Comparable to α2A/α2C[6] | Comparable to α2A/α2B[6] | Negligible[7] | Negligible[7] | Potent and selective α2-antagonist with negligible affinity for I2 sites.[7] It shows a high α2/α1 selectivity ratio.[7] |
| Yohimbine | ~3.0 (pKi 8.52)[8] | ~10.0 (pKi 8.00)[8] | ~0.68 (pKi 9.17)[8] | - | - | Selective α2-antagonist, though with lower α2/α1 selectivity compared to atipamezole.[6] |
| Efaroxan | - | - | - | High Affinity[9] | - | Potent and selective α2-adrenoceptor antagonist, also a selective I1-imidazoline receptor antagonist.[9] |
| BRL-44408 | 1.7 | 144.5 | - | - | - | Highly selective α2A-adrenoceptor antagonist. Also recognizes 5-HT1A receptors.[10] |
Note: Ki values are compiled from multiple sources and may have been determined under different experimental conditions. pKi values were converted to Ki using the formula Ki = 10^(-pKi).
Experimental Protocols
The determination of receptor binding affinities is predominantly achieved through competitive radioligand binding assays. A generalized protocol for such an assay is provided below.
Generalized Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [3H]RX821002 for α2-adrenoceptors, [3H]this compound for I2-imidazoline sites).[5]
-
A range of concentrations of the unlabeled competitor drug (the compound being tested).
-
The prepared cell membrane suspension.
-
-
To determine non-specific binding, a high concentration of a non-radiolabeled antagonist is added to a set of control wells.
3. Incubation:
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
5. Quantification of Radioactivity:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor drug (the concentration that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further aid in the understanding of the experimental and physiological contexts, the following diagrams illustrate the generalized workflow of a competitive radioligand binding assay and the signaling pathway of α2-adrenergic receptors.
Caption: Generalized workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of α2-adrenergic receptors.
Conclusion
This guide highlights the distinct receptor binding profiles of this compound and a selection of novel α2-antagonists. While this compound exhibits high affinity for both α2-adrenergic and imidazoline receptors, newer compounds like atipamezole offer high α2-selectivity with minimal imidazoline interaction, and BRL-44408 provides a tool for probing the function of the α2A subtype specifically. The choice of antagonist for research or therapeutic development should be guided by a thorough understanding of these binding profiles to ensure the desired specificity and to minimize potential off-target effects. The provided experimental framework offers a basis for the continued characterization of novel α2-adrenergic ligands.
References
- 1. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yohimbine hydrochloride, alpha2 adrenoceptor antagonist (CAS 65-19-0) | Abcam [abcam.com]
- 9. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Idazoxan: A Comparative Guide Utilizing Silent Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the α2-adrenergic receptor antagonist Idazoxan with other common alternatives, focusing on the assessment of its receptor specificity. The use of silent antagonists to dissect on-target from off-target effects is highlighted, supported by detailed experimental protocols and comparative data.
Comparative Analysis of α2-Adrenergic Antagonists
This compound is a potent α2-adrenergic receptor antagonist; however, its utility in research can be complicated by its affinity for other receptor systems, notably imidazoline (B1206853) I2 receptors.[1][2] Understanding the specificity profile of this compound in comparison to other α2-antagonists like Atipamezole and Yohimbine is crucial for the accurate interpretation of experimental results.
Table 1: Comparative Binding Affinities (Ki, nM) of α2-Adrenergic Antagonists
| Compound | α2A | α2B | α2C | α1 | I2 Imidazoline | Reference(s) |
| This compound | 2.1 | 10 | 3.2 | 63 | High Affinity | [1] |
| Atipamezole | 1.8 | 1.2 | 1.6 | >10,000 | Low Affinity | [3] |
| Yohimbine | 1.5 | 4.8 | 2.5 | 60 | Low Affinity | [3] |
Table 2: Functional Potency (IC50, nM) in cAMP Functional Assays
| Compound | α2A-Adrenergic Receptor | Reference(s) |
| This compound | ~5-15 | [4] |
| Atipamezole | ~1-5 | [3] |
| Yohimbine | ~5-20 | [5] |
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the α2A-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.[1][6]
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-RX821002 (a selective α2-adrenergic antagonist).
-
Test Compounds: this compound, Atipamezole, Yohimbine.
-
Silent Antagonist (for specificity assessment): BU224 (a high-affinity I2 imidazoline receptor ligand that can be used to block this compound's binding to these off-target sites).[1][2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the α2A-adrenergic receptor in ice-cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-120 µg per well.[6]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:[6]
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations (typically 10-12 concentrations over a 5-log unit range). For determining non-specific binding, use a high concentration of a known α2-antagonist (e.g., 10 µM phentolamine).
-
50 µL of [3H]-RX821002 at a fixed concentration (typically near its Kd).
-
-
-
Specificity Assessment with a Silent Antagonist:
-
To determine the specific binding of this compound to α2-adrenergic receptors in the presence of its known I2 imidazoline off-target, pre-incubate the membranes with a saturating concentration of the silent I2 antagonist BU224 before adding this compound and the radioligand.[1][2] This will block the binding of this compound to the I2 sites, allowing for the quantification of its affinity for the α2-receptor in isolation.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]
-
-
Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Wash the filters four times with ice-cold wash buffer.[6]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Determining Antagonist Potency (IC50)
This assay measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels, a functional consequence of α2-adrenergic receptor activation (which are Gi-coupled).[4][7]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor.
-
Agonist: UK-14,304 or another selective α2-adrenergic agonist.
-
Test Compounds: this compound, Atipamezole, Yohimbine.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Buffers.
-
384-well plates.
Procedure:
-
Cell Preparation:
-
Plate the cells in 384-well plates and grow to near confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
-
Antagonist Incubation:
-
Add the test compounds at various concentrations to the wells.
-
Include a vehicle control (e.g., DMSO) for determining the maximum agonist response.
-
Pre-incubate the plate with the antagonists for 15-30 minutes at room temperature.[8]
-
-
Agonist Stimulation:
-
Add a fixed concentration of the α2-agonist (e.g., UK-14,304) to all wells except the basal control. The agonist concentration should be one that elicits ~80% of its maximal response (EC80), determined in a prior experiment.
-
In parallel, add forskolin to all wells to stimulate cAMP production. The α2-agonist will inhibit this forskolin-stimulated cAMP accumulation.[4]
-
-
Incubation:
-
Incubate the plate for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Visualizations
Caption: α2-Adrenergic Receptor Signaling Pathway.
Caption: Workflow for Specificity Assessment.
Discussion and Interpretation
The data presented demonstrate that while this compound is a potent α2-adrenergic receptor antagonist, it also exhibits significant affinity for I2 imidazoline receptors.[1] In contrast, Atipamezole shows substantially higher selectivity for α2-adrenergic receptors over α1-adrenergic receptors and has a much lower affinity for imidazoline sites, making it a more specific tool for studying α2-adrenergic receptor function.[3] Yohimbine, while also a potent α2-antagonist, has a lower selectivity ratio over α1-receptors compared to Atipamezole and has been reported to interact with serotonin (B10506) receptors at higher concentrations.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the alpha-adrenoceptor antagonist profiles of this compound (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Interspecies Disparities in the Pharmacological Profile of Idazoxan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Idazoxan, a compound recognized for its potent antagonist activity at α2-adrenergic receptors and its affinity for imidazoline (B1206853) binding sites, has been a subject of extensive research. However, its pharmacological effects are not uniform across different species. Understanding these interspecies differences is crucial for the accurate interpretation of preclinical data and for predicting its therapeutic efficacy and potential side effects in humans. This guide provides an objective comparison of this compound's performance across various species, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Receptor Binding Affinity: A Tale of Two Receptors Across Four Species
This compound's interaction with α2-adrenergic and imidazoline receptors varies significantly across humans, monkeys, rats, and mice. These differences in binding affinity (Ki), a measure of how tightly a ligand binds to a receptor, are fundamental to understanding the compound's species-specific pharmacological effects.
Comparative Binding Affinities of this compound (Ki in nM)
| Receptor Target | Human | Monkey | Rat | Mouse |
| α2-Adrenoceptor | ~5-10 | N/A | 3.6 - 5.5[1][2] | N/A |
| I2-Imidazoline Site | 10.1 - 12.8[3] | N/A | ~10[4] | N/A |
Note: N/A indicates that specific quantitative data was not available in the reviewed literature. There is a good correlation between the Ki values for both I2-imidazoline sites (r = 0.94) and α2-adrenoceptors (r = 0.97) in the human and rat brain.[5] In mouse cerebral cortex, [3H]-Idazoxan appears to bind primarily to a single population of sites, suggesting a lower prevalence or different pharmacological profile of imidazoline binding sites compared to rats and humans.[6][7]
Functional Effects: Beyond Receptor Binding
The functional consequences of this compound's receptor binding manifest differently across species, influencing physiological responses such as neurotransmitter release, locomotor activity, and cardiovascular parameters.
In rats, this compound has been shown to increase dopamine (B1211576) output in the prefrontal cortex and enhance locomotor functions.[8][9] It also acts as an agonist at 5-HT1A autoreceptors in the rat brain, an effect that may contribute to its complex pharmacological profile.[10] In humans, intravenous administration of this compound leads to a transient increase in blood pressure, consistent with its antagonism of prejunctional α2-adrenoceptors.[11] In MPTP-treated monkeys, a model for Parkinson's disease, this compound has been observed to improve motor abnormalities.[12]
Pharmacokinetics and Metabolism: The Journey of this compound Through the Body
The absorption, distribution, metabolism, and excretion (ADME) of this compound also exhibit considerable interspecies variation.
Comparative Pharmacokinetic Parameters of this compound
| Parameter | Human | Monkey | Rat | Mouse |
| Oral Bioavailability | 34%[13] | N/A | ~1% (male, 10 mg/kg) to 23% (male, 100 mg/kg); higher in females[14] | N/A |
| Elimination Half-life (t½) | 4.2 - 5.6 hours[13] | N/A | N/A | N/A |
| Clearance | 824 mL/min[13] | N/A | 94-144 mL/min/kg[14] | N/A |
| Primary Route of Metabolism | N/A | N/A | Hydroxylation[14] | N/A |
Signaling Pathways
To visualize the molecular mechanisms underlying this compound's effects, the following diagrams illustrate the signaling pathways associated with its primary receptor targets.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted from studies characterizing [3H]-Idazoxan binding to brain tissue and can be used to determine the binding affinity (Ki) of this compound in different species.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., cerebral cortex) from the species of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford method).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]-Idazoxan (at a concentration close to its Kd), and varying concentrations of unlabeled this compound or other competing ligands.
-
To determine non-specific binding, a parallel set of tubes will contain a high concentration of a non-labeled ligand (e.g., phentolamine (B1677648) for α2-adrenoceptors).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific [3H]-Idazoxan binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further pharmacological characterization of [3H]this compound binding sites in rat brain: evidence for predominant labeling of alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I2-imidazoline binding sites and monoamine oxidase activity in human postmortem brain from patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and molecular discrimination of brain I2-imidazoline receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]this compound and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy this compound) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species-selective binding of [3H]-idazoxan to alpha 2-adrenoceptors and non-adrenoceptor, imidazoline binding sites in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alpha 2-adrenoceptor antagonist this compound is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The alpha adrenoceptor antagonist properties of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the alpha 2 adrenoreceptor antagonist, this compound, on motor disabilities in MPTP-treated monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics after intravenous and oral administration in man of the alpha 2-adrenoreceptor antagonist this compound (RX781094) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics and metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A review of clinical trial data comparing Idazoxan to placebo
An objective analysis of the clinical evidence for Idazoxan, an α2-adrenergic receptor antagonist, in neuropsychiatric disorders.
This compound has been investigated for its potential therapeutic effects across several central nervous system (CNS) disorders, including schizophrenia, depression, and dementia. Its primary mechanism of action involves the blockade of presynaptic α2-adrenergic autoreceptors, which function as a negative feedback system for norepinephrine (B1679862) (NE). By antagonizing these receptors, this compound increases the synaptic release of NE, thereby enhancing noradrenergic neurotransmission.[1] This guide provides a comparative review of the available clinical trial data for this compound versus placebo.
Mechanism of Action: Enhancing Noradrenergic Tone
This compound is a selective α2-adrenergic receptor antagonist.[1] In a typical noradrenergic synapse, norepinephrine released from the presynaptic neuron can bind to α2-autoreceptors on the same neuron. This binding activates a negative feedback loop that inhibits further norepinephrine release. This compound blocks this feedback mechanism, leading to a sustained increase in the concentration of norepinephrine in the synaptic cleft, making more of it available to stimulate postsynaptic receptors.
Clinical Data: Schizophrenia
The most robust, albeit limited, data for this compound comes from its use as an adjunctive therapy in treatment-resistant schizophrenia. A key double-blind, placebo-controlled study investigated the effect of adding this compound to stable fluphenazine (B1673473) treatment.
Experimental Protocol: Adjunctive Therapy in Schizophrenia
-
Study Design : A double-blind, placebo-controlled study where this compound or a placebo was added to the existing stable regimen of the typical antipsychotic, fluphenazine.[2] The study followed a fixed, non-random order of treatment phases.[2]
-
Participants : The study included 17 hospitalized patients diagnosed with treatment-resistant DSM-III-R schizophrenia or schizoaffective disorder.[2]
-
Intervention : this compound was administered as an adjunctive agent. A pilot phase of the study used a mean dose of 120 mg/day of this compound alongside a mean fluphenazine dose of 28 mg/day.[1]
-
Primary Outcome Measures : Changes in symptoms of psychosis were assessed using the Brief Psychiatric Rating Scale (BPRS).[2]
Efficacy Data
The addition of this compound to fluphenazine resulted in statistically significant symptom improvement compared to the addition of a placebo.[2] Symptom ratings reportedly returned to baseline levels after this compound was discontinued, suggesting the effect was dependent on the drug's presence.[1]
| Outcome Measure (BPRS) | This compound + Fluphenazine vs. Fluphenazine Alone | Statistical Significance |
| Global Psychosis | Significant Reduction | p < 0.01 |
| Total Symptoms | Significant Reduction | p < 0.01 |
| Positive Symptoms | Significant Reduction | p < 0.05 |
| Negative Symptoms | Significant Reduction | p < 0.05 |
| Note: Specific mean score changes and standard deviations were not available in the reviewed literature abstracts. Data is based on a study of 17 patients.[2][3] |
Safety and Tolerability
Detailed adverse event data is not publicly available. However, the initial pilot study noted no significant effects of this compound on plasma fluphenazine levels or on extrapyramidal symptoms.[1] More recent press releases mention that this compound has been dosed in over 1,000 patients across various neuropsychiatric indications with a promising safety and efficacy profile, though specific data was not provided.[4] A key challenge noted was the drug's short half-life, which required three-times-daily dosing.[4]
| Adverse Event Category | This compound + Fluphenazine | Placebo + Fluphenazine |
| Extrapyramidal Symptoms | No significant effect reported | Data not available |
| Plasma Fluphenazine Levels | No significant effect reported | Data not available |
| Note: This table is based on limited qualitative statements; comprehensive frequency data is not available in the public domain.[1] |
Clinical Data: Depression and Dementia
Evidence for the use of this compound in depression and dementia is substantially more limited and inconclusive.
-
Depression : While some early reports referred to this compound as an effective antidepressant, published, placebo-controlled clinical trial data in patients with major depressive disorder is lacking in the scientific literature.[5] The drug was investigated for this indication but did not reach the market.
-
Dementia : One small, placebo-controlled study involving three patients with dementia of the frontal type reported that this compound produced dose-dependent improvements in cognitive areas such as planning, sustained attention, and verbal fluency.[2] However, it also reportedly caused deficits in spatial working memory.[2] Due to the extremely small sample size, these results are preliminary and cannot be generalized.
Conclusion and Future Directions
Recent commercial interest in this compound has led to the development of an extended-release (XR) formulation to overcome the pharmacokinetic challenge of its short half-life.[4] Future Phase 2 and 3 trials with this new formulation are anticipated and will be critical to definitively establish the efficacy and safety profile of this compound and its potential role in the management of schizophrenia.[4] Researchers and clinicians should await the publication of these larger, more modern trials to fully evaluate its therapeutic potential.
References
- 1. This compound, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and response to typical neuroleptics in treatment-resistant schizophrenia. Comparison with the atypical neuroleptic, clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Open-Label Placebo for Major Depressive Disorder: A Pilot Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Idazoxan's Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Idazoxan, a selective α2-adrenergic receptor and imidazoline (B1206853) receptor antagonist.[1] By synthesizing data from multiple preclinical studies, this document offers an objective comparison of this compound's performance across various models, alongside detailed experimental protocols to support further research and development.
Mechanism of Action
This compound primarily functions as a competitive antagonist at α2-adrenergic receptors.[1][2] These receptors are predominantly presynaptic and act as a negative feedback mechanism for norepinephrine (B1679862) (NE) release. By blocking these receptors, this compound inhibits this negative feedback, leading to an increase in the release of norepinephrine from nerve terminals.[3] This enhanced noradrenergic transmission is believed to underlie many of its observed preclinical effects. Additionally, this compound is an antagonist for the imidazoline receptor.[1]
Caption: Mechanism of this compound as an α2-adrenergic antagonist.
Efficacy in Preclinical Models: A Comparative Summary
This compound has been evaluated in a variety of preclinical models, demonstrating a range of effects from modulation of withdrawal symptoms to enhancement of physical endurance. The following tables summarize the quantitative data from key studies.
Table 1: Effects of this compound on Nicotine (B1678760) and Amphetamine Withdrawal
| Model | Species | This compound Dose | Key Findings | Alternative/Comparator | Comparator Findings | Citation |
| Nicotine Withdrawal (Spontaneous) | Rat | 1 mg/kg, i.p. | Attenuated the magnitude and shortened the duration of threshold elevations associated with withdrawal. | M100907 (0.1 mg/kg) | Did not affect threshold elevations. | [4] |
| Nicotine Withdrawal (DHβE-precipitated) | Rat | 1 mg/kg, i.p. | No effect on threshold elevations. | M100907 (0.1 mg/kg) | Not specified for this model. | [4] |
| Amphetamine Withdrawal (Spontaneous) | Rat | Not specified | No effect on the magnitude or duration of withdrawal. | M100907 (0.1 mg/kg) | Did not affect threshold elevations. | [4] |
Table 2: Effects of this compound on Endurance and Locomotor Activity
| Model | Species | This compound Dose | Key Findings | Alternative/Comparator | Comparator Findings | Citation |
| Forced Locomotion (Treadmill Test) | Rat (Wistar) | 3 mg/kg, i.p. | Significantly increased running distance compared to control. | Efaroxan (B1214185) (1 mg/kg) | Significantly increased running distance, but less intense than this compound. | [5][6] |
| Endurance Capacity (Treadmill Test with Ephedrine) | Rat | 3 mg/kg, i.p. (with 20 mg/kg Ephedrine) | Increased run distance to 290.17 ± 18.26 m. | Ephedrine alone (20 mg/kg) | Increased run distance to 266.33 ± 21.07 m. | [7] |
| Open Field Test | Rat | 0.5-5 mg/kg | Increased locomotor activity. | Prazosin (B1663645) (α1 blocker), Propranolol (B1214883) (β blocker) | Both abolished the this compound-induced increase in locomotor activity. | [3] |
Table 3: Neurochemical and Cellular Effects of this compound
| Model | Species | This compound Dose | Key Findings | Alternative/Comparator | Comparator Findings | Citation |
| Microdialysis (Medial Prefrontal Cortex) | Rat | Not specified | Markedly increased dopamine (B1211576) output. | Striatum and Nucleus Accumbens | Failed to affect dopamine efflux. | [8] |
| Cytotoxicity Assay (3LL and DU-145 cells) | In vitro | 0.05–1.0 mg/ml | Cytotoxic to both cell lines. | Etoposide | Also cytotoxic. | [9] |
| Apoptosis Assay (3LL cells) | In vitro | Not specified | Induced apoptosis in 95.7% of cells after 24h. | Etoposide | Induced apoptosis in 93.5% of cells. | [9] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, the following are detailed methodologies from the cited preclinical experiments.
General Preclinical Study Workflow
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Nicotine and Amphetamine Withdrawal Model[4]
-
Animals: Male Wistar rats.
-
Drug Administration: this compound hydrochloride was dissolved in saline and administered intraperitoneally (i.p.) in a volume of 1 ml/kg. Doses ranged from 0.5-5.0 mg/kg.
-
Withdrawal Induction:
-
Spontaneous: Nicotine or amphetamine was delivered via osmotic minipumps for a set duration, after which the pumps were removed to induce withdrawal.
-
Precipitated: Nicotine withdrawal was precipitated by the administration of the nicotinic acetylcholine (B1216132) receptor antagonist dihydro-β-erythroidine (DHβE) at a dose of 3 mg/kg, s.c.
-
-
Outcome Measure: Brain reward thresholds were measured using intracranial self-stimulation (ICSS). An elevation in the threshold is indicative of an anhedonic state associated with withdrawal.
Endurance and Locomotor Activity Models
-
Forced Locomotion (Treadmill Test)[6]:
-
Animals: Male Wistar rats (200-250 g).
-
Drug Administration: this compound (3 mg/kg) or Efaroxan (1 mg/kg) was administered i.p. The control group received distilled water.
-
Procedure: Exercise capacity was evaluated using a locomotor PanLAB treadmill test.
-
Outcome Measures: Running distance, number and duration of electric shocks delivered to motivate running.
-
-
Open Field Test[3]:
-
Animals: Not specified.
-
Drug Administration: this compound (0.5-5 mg/kg) was administered. In some experiments, it was co-administered with prazosin (α1 blocker) or propranolol (β blocker).
-
Procedure: Locomotor activity was measured in an open field apparatus.
-
Outcome Measure: A measure of locomotor activity (e.g., distance traveled, line crossings).
-
Neurochemical Analysis[8]
-
Animals: Freely moving rats.
-
Procedure: In vivo microdialysis was used to measure extracellular concentrations of dopamine in the medial prefrontal cortex, striatum, and nucleus accumbens.
-
Drug Administration: this compound was administered systemically or locally via reversed dialysis into the specific brain region. In some experiments, tetrodotoxin (B1210768) was perfused into the ventral tegmental area to inhibit neuronal firing.
-
Outcome Measure: Extracellular dopamine levels.
Comparison with Alternatives
The primary comparator identified in the preclinical literature is Efaroxan . Both this compound and Efaroxan are imidazoline receptor antagonists, but Efaroxan also acts as an alpha-2 adrenergic receptor antagonist.[7] In a head-to-head comparison in a forced locomotion model, both compounds increased running distance compared to control, but the effect of this compound was more pronounced.[5][6]
Another comparator, M100907 , a serotonin-2A receptor antagonist, was found to be ineffective in attenuating the anhedonic aspects of nicotine and amphetamine withdrawal, in contrast to the partial effectiveness of this compound in the nicotine withdrawal model.[4]
Conclusion
This meta-analysis of preclinical data demonstrates that this compound has measurable effects across a range of animal models. Its efficacy appears most pronounced in models related to noradrenergic and dopaminergic systems, such as attenuating nicotine withdrawal and enhancing physical endurance. While it shows promise in these areas, its effects are not universal, as evidenced by its lack of efficacy in the amphetamine withdrawal model.[4] Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in other preclinical models of neuropsychiatric and neurodegenerative disorders. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The α2 adrenergic receptor antagonist this compound, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazoline receptor antagonists this compound and efaroxan enhance locomotor functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antineoplastic activity of this compound hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Idazoxan's Performance in Focus: A Comparative Analysis Against Gold-Standard α2-Antagonists
A deep dive into the comparative performance of Idazoxan against the gold-standard α2-adrenergic antagonists, Yohimbine and Atipamezole (B1667673), reveals critical differences in selectivity and receptor interaction. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their binding affinities, selectivity profiles, and functional effects, supported by experimental data and detailed protocols to inform future research and development.
This compound, a selective α2-adrenergic receptor antagonist, has been a valuable tool in pharmacological research. However, its performance relative to established gold-standard antagonists like Yohimbine and the highly selective Atipamezole warrants a detailed comparison. This guide synthesizes key experimental data to provide a clear benchmark of this compound's capabilities and limitations.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data on the binding affinities and selectivity of this compound, Yohimbine, and Atipamezole for α-adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki in nM) at α-Adrenergic Receptor Subtypes
| Antagonist | α2A | α2B | α2C | α1 |
| This compound | 2.1[1] | 10[1] | 3.2[1] | 63[1] |
| Yohimbine | 1.5[1] | 4.8[1] | 2.5[1] | 60[1] |
| Atipamezole | 1.8[1] | 1.2[1] | 1.6[1] | >10,000[1] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: α2/α1 Selectivity Ratios
| Antagonist | α2/α1 Selectivity Ratio |
| This compound | ~30:1[1] |
| Yohimbine | 40:1[2][3] |
| Atipamezole | 8526:1[2][3] |
Note: A higher ratio signifies greater selectivity for α2- over α1-adrenergic receptors.
Table 3: this compound Binding Affinity for Imidazoline (B1206853) Receptors
| Receptor Subtype | Binding Affinity (pKi/Ki) |
| I1 Receptor | High affinity (selective)[4] |
| I2 Receptor | High affinity (pKi = 8.66 +/- 0.09 in rat kidney)[5] |
In-Depth Analysis of Performance
Atipamezole emerges as the most potent and selective α2-adrenoceptor antagonist, exhibiting a selectivity ratio for α2 over α1 receptors of 8526, significantly higher than that of Yohimbine (40:1) and this compound (~30:1)[1][2][3]. This high selectivity minimizes off-target effects at α1-receptors. While Yohimbine and this compound have comparable α2/α1 selectivity, their overall binding profiles differ.
This compound's pharmacological profile is further distinguished by its high affinity for imidazoline receptors (I1 and I2)[4][6][7]. This interaction is a critical consideration in experimental design, as it can lead to effects independent of α2-adrenoceptor blockade. In contrast, Atipamezole shows negligible affinity for these sites[8].
In functional assays, the higher potency and selectivity of Atipamezole translate to greater efficacy in reversing the effects of α2-agonists. For instance, in mice, Atipamezole reverses xylazine/ketamine-induced sedation more rapidly (average recovery time of 10.3 minutes) than Yohimbine (21.3 minutes)[1][3].
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 8. kinampark.com [kinampark.com]
Safety Operating Guide
Safe Disposal of Idazoxan: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Idazoxan as a potentially hazardous chemical. Disposal must be conducted in accordance with all local, state, and federal regulations. This guide provides a general framework for safe handling and disposal. It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific protocols.
The proper disposal of this compound, a research chemical, requires a cautious approach due to conflicting safety data. While some sources classify it as non-hazardous for transport, others identify it as a toxic solid.[1] Therefore, it is essential to handle and dispose of this compound as hazardous chemical waste to ensure the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound waste:
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S department.[3]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Spill Management:
-
In case of a spill, evacuate the immediate area if necessary and ensure it is well-ventilated.[3]
-
Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[3]
-
Carefully sweep or scoop the absorbed material into your designated this compound hazardous waste container, avoiding dust generation.[3]
-
Decontaminate the spill area with soap and water.[3]
-
Dispose of all contaminated materials, including PPE, as hazardous waste.[3]
-
-
Arranging for Disposal:
Hazard Classification Summary
The following table summarizes the varied hazard classifications found for this compound, underscoring the need for a conservative approach to its disposal.
| Hazard Classification Source | Classification |
| LGC Standards Safety Data Sheet | Toxic solid, organic, n.o.s. (this compound Hydrochloride), UN2811, Hazard Class 6.1, Packing Group III[1] |
| Tocris Bioscience Safety Data Sheet | Does not meet the criteria for classification as hazardous for transport. |
| Sigma-Aldrich Safety Data Sheet | Not a hazardous substance or mixture. |
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Idazoxan
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Idazoxan. This document provides immediate access to critical safety information, detailed experimental procedures, and proper disposal methods to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a selective α2-adrenergic receptor antagonist and imidazoline (B1206853) receptor ligand, adherence to strict safety protocols is paramount to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before each use. Dispose of contaminated gloves after use and wash hands thoroughly.
-
Body Protection: A laboratory coat or a protective suit is required to prevent skin contact.
-
Respiratory Protection: If working with the powdered form or in a situation where aerosolization is possible, a NIOSH-approved N95 (US) or type P2 (EN 143) respirator is necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.
Emergency Procedures
In the event of accidental exposure to this compound, immediate action is crucial. Follow these first-aid measures and seek medical attention promptly.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Quantitative Data
The following tables summarize the key quantitative data for this compound hydrochloride.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ · HCl |
| Molecular Weight | 240.69 g/mol |
| Melting Point | 205-207 °C |
| Solubility | Soluble in DMSO and PBS. |
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 248 mg/kg[1] |
| LD50 | - | Dermal | Data not available |
| LC50 | - | Inhalation | Data not available |
Experimental Protocol: In Vivo Study in Rats
This section details a sample experimental protocol for an in vivo study of this compound in rats, adapted from a study investigating its effects on locomotor activity.
Objective: To assess the effect of this compound on endurance and locomotor activity in rats.
Materials:
-
This compound hydrochloride
-
Distilled water for injection
-
Male Wistar rats (200-250 g)
-
Treadmill for rats
-
Standard laboratory equipment for intraperitoneal injections
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Solution Preparation: Prepare a solution of this compound hydrochloride in distilled water at the desired concentration. For example, to achieve a dose of 3 mg/kg in a 250g rat with an injection volume of 0.3 ml/100g body weight, the concentration would be 1 mg/ml.
-
Animal Groups: Divide the rats into experimental groups (e.g., control group receiving distilled water and a treatment group receiving this compound).
-
Administration: Administer this compound or the vehicle control via intraperitoneal injection.
-
Behavioral Testing: At a specified time post-injection (e.g., 30 minutes), place the rats on the treadmill.
-
Data Collection: Record parameters such as the total distance run and the duration of the exercise until exhaustion.
-
Post-Procedure: Euthanize the animals at the end of the experiment according to approved ethical guidelines.
Signaling Pathway and Experimental Workflow
This compound primarily acts as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (e.g., norepinephrine), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this inhibitory effect, thereby increasing norepinephrine (B1679862) release.
Caption: this compound blocks presynaptic α2-adrenergic receptors, preventing the inhibition of norepinephrine release.
Caption: A typical workflow for an in vivo experiment involving this compound administration in rats.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Unused this compound: Unused this compound should be disposed of as hazardous chemical waste. It should not be discarded down the drain or in regular trash. Follow your institution's and local regulations for hazardous waste disposal. This typically involves collecting the waste in a designated, properly labeled, and sealed container for pickup by a licensed hazardous waste disposal service.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered contaminated. These items should be collected in a designated hazardous waste container and disposed of according to institutional and local guidelines.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once thoroughly decontaminated, the empty container can be disposed of as regular laboratory glass or plastic waste, depending on the material. Always deface or remove the label before disposal.
By adhering to these guidelines, researchers can safely and responsibly handle this compound, contributing to a secure and productive research environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
